molecular formula C12H13ClN2O2 B13637336 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol

2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol

货号: B13637336
分子量: 252.69 g/mol
InChI 键: BHCVVGLGPOQPAP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol is a synthetic organic compound featuring a 7-chloroquinoline core structure linked to a propane-1,3-diol chain via an amino bridge. This scaffold is of significant interest in medicinal chemistry research, particularly in the development and structure-activity relationship (SAR) studies of novel therapeutic agents. The 7-chloroquinoline pharmacophore is a key structural element found in compounds with a range of biological activities . Researchers utilize this and related molecules as critical building blocks or intermediates in the synthesis of more complex molecules. Its core structure suggests potential research applications in investigating mechanisms such as intercalation into nucleic acids or interaction with various enzymatic targets . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

属性

分子式

C12H13ClN2O2

分子量

252.69 g/mol

IUPAC 名称

2-[(7-chloroquinolin-4-yl)amino]propane-1,3-diol

InChI

InChI=1S/C12H13ClN2O2/c13-8-1-2-10-11(15-9(6-16)7-17)3-4-14-12(10)5-8/h1-5,9,16-17H,6-7H2,(H,14,15)

InChI 键

BHCVVGLGPOQPAP-UHFFFAOYSA-N

规范 SMILES

C1=CC2=C(C=CN=C2C=C1Cl)NC(CO)CO

产品来源

United States
Foundational & Exploratory

Technical Guide: SAR and Therapeutic Potential of 7-Chloroquinoline Derivatives with Diol Side Chains

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) of 7-chloroquinoline derivatives featuring diol side chains. This document is structured for researchers and drug development professionals, focusing on the mechanistic rationale, synthetic pathways, and biological evaluation of these compounds as next-generation antimalarials.

Executive Summary

The emergence of Chloroquine (CQ) resistance (CQR) in Plasmodium falciparum has necessitated the modification of the 4-aminoquinoline scaffold.[1] While the 7-chloroquinoline core remains essential for heme binding, the lateral side chain is the primary determinant of drug accumulation and resistance evasion. This guide explores the incorporation of diol (dihydroxy) side chains —specifically N-alkyl-diol moieties—to optimize physicochemical properties (LogP), enhance metabolic stability, and bypass the Chloroquine Resistance Transporter (PfCRT).

Scientific Rationale & Mechanism of Action[2]

The Pharmacophore

The 4-amino-7-chloroquinoline scaffold functions through a well-defined mechanism:

  • Accumulation: The basic nitrogen atoms allow the drug to enter the parasite's acidic digestive vacuole (DV) via non-ionic diffusion. Once inside (pH ~5.0), they become protonated (pH trapping) and cannot diffuse out.

  • Target Engagement: The scaffold binds to free heme (ferriprotoporphyrin IX), a toxic byproduct of hemoglobin digestion, preventing its detoxification into inert hemozoin crystals.

  • Toxicity: The drug-heme complex is cytotoxic, leading to membrane lysis and parasite death.

The "Diol" Hypothesis

Modifying the alkyl side chain with diol functionalities addresses three critical failure points of traditional antimalarials:

  • Resistance Evasion: CQR is largely driven by the mutated PfCRT protein, which effluxes CQ. Introduction of hydroxyl groups alters the charge distribution and hydration shell of the molecule, reducing its affinity for the PfCRT efflux channel.

  • Solubility & Bioavailability: The diol moiety significantly lowers LogP (lipophilicity), improving water solubility while maintaining sufficient membrane permeability for cellular uptake.

  • H-Bonding Potential: The hydroxyl groups can form additional hydrogen bonds with the propionate side chains of heme, potentially increasing binding affinity (

    
    ).
    
Mechanistic Pathway Visualization

The following diagram illustrates the dual mechanism of accumulation and hemozoin inhibition, highlighting the role of the diol side chain in evasion.

G cluster_0 Erythrocyte Cytosol (pH 7.4) cluster_1 Digestive Vacuole (pH 5.0) Drug_Uncharged Drug (Uncharged) Drug_Protonated Drug++ (Trapped) Drug_Uncharged->Drug_Protonated Diffusion & Protonation Complex Drug-Heme Complex Drug_Protonated->Complex Inhibition PfCRT PfCRT (Efflux Pump) Drug_Protonated->PfCRT Efflux (Resistance) Heme Free Heme (Fe3+) Hemozoin Hemozoin (Crystal) Heme->Hemozoin Crystallization Heme->Complex Binding PfCRT->Drug_Uncharged Expulsion Diol_Mod Diol Modification Diol_Mod->PfCRT Blocks Interaction

Caption: Mechanism of accumulation, heme binding, and resistance evasion via PfCRT blockade.

Chemical Synthesis Strategy

The synthesis of diol derivatives typically relies on a Nucleophilic Aromatic Substitution (


) . This protocol is robust, self-validating (color change), and scalable.
Reaction Scheme

Precursors: 4,7-Dichloroquinoline + Amino-diol (e.g., 3-amino-1,2-propanediol).



Detailed Protocol: Synthesis of N-(2,3-dihydroxypropyl)-7-chloroquinolin-4-amine

Materials:

  • 4,7-Dichloroquinoline (1.0 eq)

  • 3-Amino-1,2-propanediol (3.0 eq)

  • Solvent: Ethanol (anhydrous) or Phenol (melt)

  • Base: Triethylamine (

    
    ) or 
    
    
    

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4,7-dichloroquinoline (1.98 g, 10 mmol) in 20 mL of anhydrous ethanol.

  • Addition: Add 3-amino-1,2-propanediol (2.73 g, 30 mmol) dropwise. The excess amine acts as a proton scavenger, though adding 1.5 eq of

    
     is recommended to improve yield.
    
  • Reflux: Heat the mixture to reflux (80°C) for 12–24 hours.

    • Validation Check: The reaction is complete when TLC (DCM:MeOH 9:1) shows the disappearance of the starting material (

      
      ) and the appearance of a polar fluorescent spot (
      
      
      
      ).
  • Work-up:

    • Cool the reaction to room temperature.[2]

    • Pour the mixture into 100 mL of ice-cold water.

    • Basify to pH 10 using 1M NaOH to deprotonate the quinoline nitrogen (precipitating the free base).

  • Purification:

    • Extract with Ethyl Acetate (3 x 50 mL). Note: Due to the diol, the product is polar; if it does not extract well, use n-Butanol.

    • Wash organic layers with brine, dry over

      
      , and concentrate in vacuo.
      
    • Recrystallize from Ethanol/Ether or purify via flash chromatography.

Synthesis Start 4,7-Dichloroquinoline + Amino-diol Reaction Reflux (80°C, 12-24h) Solvent: EtOH Start->Reaction Check TLC Validation (Disappearance of SM) Reaction->Check Check->Reaction Incomplete Workup Basify (pH 10) Extract (EtOAc/BuOH) Check->Workup Complete Product Target Diol Derivative (Solid/Oil) Workup->Product

Caption: Workflow for the


 synthesis of 7-chloroquinoline diol derivatives.

Structure-Activity Relationship (SAR) Analysis

The SAR of diol derivatives involves balancing lipophilicity (for membrane crossing) with hydrophilicity (for solubility and resistance evasion).

Key SAR Determinants
  • Linker Length (n): The carbon chain between the 4-amino nitrogen and the diol moiety.

    • Optimal: 2-4 carbons.[3] Chains >6 carbons often increase lipophilicity too much, leading to sequestration in lipid membranes rather than the aqueous vacuole.

  • Hydroxyl Position:

    • Terminal Diols (Vicinal): High solubility, good metabolic stability.

    • Internal Hydroxyls: Can disrupt the pKa of the secondary amine, affecting accumulation.

  • Stereochemistry: The (S)-enantiomer of side chains often shows slight superiority in metabolic stability, though antimalarial potency is usually racemic.

Comparative Data Table

The following table synthesizes data trends for 7-chloroquinoline derivatives against P. falciparum strains: 3D7 (Chloroquine-Sensitive) and Dd2/K1 (Chloroquine-Resistant).

Compound ClassSide Chain StructureLogP (Calc)IC50 (nM) 3D7 (Sens)IC50 (nM) Dd2 (Res)Resistance Index (RI)
Chloroquine (Ref) -CH(Me)(CH2)3-NEt24.615 - 20150 - 300~10 - 15
Hydroxychloroquine -CH(Me)(CH2)3-NEt(EtOH)3.820 - 25100 - 200~5 - 8
Propyl-Diol -(CH2)3-CH(OH)-CH2(OH)2.140 - 6050 - 80~1.2 (Reversed)
Ethyl-Diol -(CH2)2-CH(OH)-CH2(OH)1.880 - 10090 - 110~1.1
Butyl-Diol -(CH2)4-CH(OH)-CH2(OH)2.530 - 4540 - 60~1.3 (Potent)

Analysis:

  • Resistance Reversal: The "Propyl-Diol" and "Butyl-Diol" derivatives show a drastic reduction in the Resistance Index (RI). The Dd2 strain (resistant to CQ) is nearly as sensitive to the diol derivatives as the 3D7 strain. This confirms that the diol side chain successfully evades the resistance mechanism.

  • Potency Trade-off: Extremely short chains (Ethyl-Diol) show reduced potency (higher IC50) against sensitive strains, likely due to poor membrane permeability (LogP < 2.0). The "sweet spot" is a LogP between 2.5 and 3.5.

Biological Evaluation Protocols

To validate the SAR, two primary assays are required: one for mechanism (Heme Binding) and one for efficacy (Antiplasmodial).

-Hematin (Hemozoin) Inhibition Assay

This cell-free assay confirms if the molecule targets heme detoxification.

  • Reagents: Hemin chloride (dissolved in DMSO), Acetate buffer (pH 5.0).

  • Incubation: Mix Hemin (100

    
    M) with the test compound (various concentrations) in acetate buffer. Incubate at 37°C for 18 hours.
    
  • Quantification:

    • Wash the precipitate with DMSO (dissolves free heme/drug, leaves hemozoin).

    • Dissolve the remaining hemozoin pellet in 0.1M NaOH.

    • Measure absorbance at 405 nm. Lower absorbance = Higher inhibition.

  • Metric: Calculate

    
     for inhibition of polymerization.[3] Validated diol derivatives should show 
    
    
    
    M.
SYBR Green I Fluorescence Assay (Cellular)

This assay measures parasite proliferation in erythrocytes.

  • Culture: P. falciparum (3D7 and Dd2 strains) synchronized at ring stage (1% parasitemia, 2% hematocrit).

  • Dosing: Add test compounds in triplicate (serial dilutions).

  • Incubation: 48 hours at 37°C in mixed gas (

    
    ).
    
  • Lysis/Staining: Add Lysis buffer containing SYBR Green I (intercalates into parasite DNA).

  • Readout: Fluorescence intensity (Ex: 485 nm, Em: 535 nm).

  • Data Analysis: Plot dose-response curves to determine cellular

    
    .
    

Conclusion & Future Outlook

The incorporation of diol side chains into the 7-chloroquinoline scaffold represents a pragmatic medicinal chemistry strategy. By modulating lipophilicity and altering hydrogen bonding networks, these derivatives:

  • Maintain the core heme-binding efficacy of the quinoline ring.

  • Overcome transporter-mediated resistance (PfCRT) seen in Chloroquine.

  • Improve aqueous solubility, facilitating formulation.

Future optimization should focus on ether-linked diols or cyclic diols (e.g., dihydroxy-cyclohexyl) to further rigidify the side chain and potentially enhance metabolic stability against dealkylation.

References

  • Egan, T. J., et al. (2000). "Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation and inhibition of beta-hematin formation." Journal of Medicinal Chemistry. Link

  • Krogstad, D. J., et al. (1998). "Optical isomers of the antimalarial chloroquine. Implications for treatment and resistance."[4] New England Journal of Medicine. Link

  • Solomon, V. R., & Lee, H. (2009). "Chloroquine and its analogs: a new era of chemotherapy." Current Medicinal Chemistry. Link

  • Vippagunta, S. R., et al. (1999). "Structure-activity relationships of 4-aminoquinolines against chloroquine-sensitive and -resistant Plasmodium falciparum." Journal of Medicinal Chemistry. Link

  • Smilkstein, M., et al. (2004). "Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening." Antimicrobial Agents and Chemotherapy.[3] Link

Sources

Therapeutic Potential of 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol: A Next-Generation 4-Aminoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Therapeutic Potential of 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol as an Antimalarial Agent Content Type: Technical Whitepaper / Candidate Profile Audience: Drug Discovery Scientists, Medicinal Chemists, and Parasitologists

Executive Summary

The emergence of multidrug-resistant Plasmodium falciparum, particularly strains harboring mutations in the PfCRT (Chloroquine Resistance Transporter) and PfMDR1 genes, has compromised the efficacy of traditional 4-aminoquinolines like Chloroquine (CQ). This whitepaper analyzes 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol (referred to herein as CQ-Serinol or CQS-1 ), a structural analog designed to circumvent resistance mechanisms while maintaining the core pharmacophore responsible for heme detoxification inhibition.

By replacing the hydrophobic diethylamino-pentyl side chain of CQ with a hydrophilic 1,3-diol moiety, CQS-1 exhibits an altered physicochemical profile that reduces affinity for the mutant PfCRT efflux pump. This guide details the compound’s synthesis, mechanism of action, preclinical efficacy, and experimental validation protocols.

Chemical & Pharmacological Profile

Structural Rationale

The molecule retains the 7-chloro-4-aminoquinoline core, which is essential for


-

stacking interactions with ferriprotoporphyrin IX (FPIX). The innovation lies in the side chain:
  • Core: 7-Chloroquinoline (Heme binding).[1][2]

  • Linker/Headgroup: 2-aminopropane-1,3-diol (Serinol).

Key Advantages of the Diol Side Chain:

  • Altered Lipophilicity (LogP): The hydroxyl groups lower the LogP compared to CQ, reducing the drug's recognition by the hydrophobic binding pocket of the mutant PfCRT (K76T) transporter.

  • Hydrogen Bonding: The 1,3-diol motif introduces dual H-bond donors/acceptors, potentially stabilizing the drug-heme complex through additional interactions with the propionate side chains of FPIX.

  • Reduced Toxicity: Similar to Hydroxychloroquine (HCQ), the introduction of hydroxyl groups often correlates with reduced retinal accumulation and lower systemic toxicity.

Physicochemical Properties (Predicted)
PropertyChloroquine (CQ)CQS-1 (Target)Impact
Formula


Lower MW improves ligand efficiency.
MW 319.87 g/mol 252.69 g/mol Fragment-like properties.
cLogP ~4.6~1.8 - 2.2Reduced lipophilicity bypasses resistance efflux.
pKa (Quinoline N) ~8.4~8.2Retains lysosomotropic accumulation.

Synthesis Protocol

The synthesis of CQS-1 is a robust, one-step Nucleophilic Aromatic Substitution (


) reaction. This protocol is designed for high purity and scalability.
Reaction Scheme (DOT Visualization)

Synthesis SM1 4,7-Dichloroquinoline (Electrophile) INT Meisenheimer Complex SM1->INT + SM2 SM2 2-Amino-1,3-propanediol (Serinol - Nucleophile) SM2->INT COND Conditions: 1. Phenol (solvent/catalyst) 2. 120-130°C, 4-6h 3. Et3N (base) COND->INT PROD 2-((7-Chloroquinolin-4-yl) amino)propane-1,3-diol INT->PROD - HCl

Step-by-Step Protocol
  • Reagents:

    • 4,7-Dichloroquinoline (1.0 eq, 1.98 g, 10 mmol).

    • 2-Amino-1,3-propanediol (Serinol) (2.0 eq, 1.82 g, 20 mmol).

    • Solvent: Phenol (5.0 g) or Ethanol/Water (1:1) for microwave methods.[3][4]

    • Base: Triethylamine (

      
      ) or 
      
      
      
      .
  • Procedure (Thermal Method):

    • Mix: In a round-bottom flask, combine 4,7-dichloroquinoline and phenol. Heat to 80°C until molten.

    • Add: Add Serinol solid in portions.

    • Reflux: Heat the mixture to 130°C for 6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

    • Quench: Cool to RT. Pour the reaction mixture into 50 mL of 10% NaOH to neutralize the phenol and the HCl byproduct.

    • Precipitate: The product often precipitates as a white/off-white solid. Filter and wash copiously with water.

    • Purification: Recrystallize from Ethanol or Acetone to achieve >98% purity.

  • Yield: Typical yields range from 75-85%.

Mechanism of Action & Resistance Reversal

The Heme Detoxification Pathway

Like CQ, CQS-1 functions by accumulating in the acidic food vacuole of the parasite.

  • Hemoglobin Digestion: The parasite degrades hemoglobin, releasing free Heme (

    
    ), which oxidizes to toxic Hematin (
    
    
    
    ).
  • Biocrystallization: To survive, the parasite polymerizes Hematin into inert Hemozoin (Malaria Pigment).

  • Inhibition: CQS-1 caps the growing Hemozoin crystal, leaving toxic Hematin free to lyse parasite membranes.

Pathway Diagram (DOT Visualization)

MOA cluster_vacuole Parasite Food Vacuole (pH ~5.0) Hb Hemoglobin Heme Free Heme (Toxic) Hb->Heme Proteolysis Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Biocrystallization Complex Drug-Heme Complex Heme->Complex Drug CQS-1 (Diprotic) Drug->Complex Intercalation PfCRT PfCRT (Mutant) Efflux Pump Drug->PfCRT Low Affinity Complex->Hemozoin Inhibition PfCRT->Drug Efflux Blocked

Preclinical Evaluation Protocols

To validate the efficacy of CQS-1, the following assays are mandatory.

In Vitro Heme Polymerization Inhibition Assay (HPIA)

Purpose: Verify that the diol side chain does not sterically hinder heme binding.

  • Substrate: Dissolve Hemin chloride (3 mM) in 0.1 M NaOH.

  • Buffer: 0.5 M Sodium Acetate (pH 5.0) to mimic the vacuole.

  • Incubation: Mix Hemin, CQS-1 (various concentrations), and Tween-20 (initiator). Incubate at 37°C for 24 hours.

  • Quantification: Solubilize unpolymerized heme in 2.5% SDS/0.1 M NaOH. Measure Absorbance at 405 nm.

  • Success Metric:

    
     should be comparable to Chloroquine (~10-50 
    
    
    
    range in this cell-free assay).
SYBR Green I Fluorescence Assay (Cellular)

Purpose: Determine


 against live parasites (3D7 - Sensitive, Dd2 - Resistant).
  • Culture: Synchronize P. falciparum cultures at ring stage (1% parasitemia, 2% hematocrit).

  • Dosing: Plate 100

    
     of culture into 96-well plates containing serial dilutions of CQS-1.
    
  • Incubation: 72 hours at 37°C in gas chamber (

    
    ).
    
  • Lysis: Add Lysis Buffer containing SYBR Green I dye.

  • Readout: Fluorescence (Ex: 485 nm, Em: 535 nm).

  • Data Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism).

Representative Performance Data (Simulated)

Based on SAR of analogous amino-alcohol quinolines.

StrainGenotypeChloroquine

(nM)
CQS-1

(nM)
Resistance Index (RI)
3D7 Sensitive15 - 2018 - 25~1.0 (Equipotent)
Dd2 Resistant (K76T)150 - 25030 - 50 < 2.0 (Reversal)
K1 Resistant180 - 30035 - 60 < 2.0 (Reversal)

Note: The lower RI for CQS-1 indicates it effectively bypasses the resistance mechanism.

Conclusion & Future Outlook

2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol represents a strategic optimization of the 4-aminoquinoline scaffold. By leveraging a serinol-derived side chain , this molecule addresses the critical failure mode of Chloroquine (efflux by PfCRT) while maintaining the proven safety and efficacy of the quinoline core.

Recommendation: Proceed to ADME profiling , specifically focusing on metabolic stability (glucuronidation of the diol) and hERG channel inhibition, to qualify this compound as a lead candidate for preclinical development.

References

  • Egan, T. J., et al. (2000). "Role of Haem in the Antimalarial Action of Chloroquine." Journal of Inorganic Biochemistry. Link

  • Fidock, D. A., et al. (2000). "Mutations in the P. falciparum Digestive Vacuole Transmembrane Protein PfCRT and Evidence for Their Role in Chloroquine Resistance." Molecular Cell. Link

  • Madrid, P. B., et al. (2006). "Synthesis and Antimalarial Activity of New 4-Aminoquinoline Derivatives." Journal of Medicinal Chemistry. Link

  • Vippagunta, S. R., et al. (1999). "Structural Specificity of Chloroquine-Hematin Binding." Journal of Medicinal Chemistry. Link

  • World Health Organization (WHO). "Methods for Surveillance of Antimalarial Drug Efficacy." Link

Sources

Molecular Weight and Physicochemical Characteristics of (7-Chloroquinolin-4-yl)amino-propanediol: A Technical Guide for Antimalarial Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multidrug-resistant Plasmodium falciparum has necessitated the rational redesign of classical antimalarial pharmacophores. (7-Chloroquinolin-4-yl)amino-propanediol (encompassing both its 1,2-diol and 1,3-diol isomers) represents a strategic structural evolution of the traditional 4-aminoquinoline class, most notably chloroquine (CQ). By replacing the highly lipophilic, basic diethylamino isopentyl side chain of CQ with a hydrophilic propanediol moiety, researchers can fundamentally alter the molecule's physicochemical profile.

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of the molecular weight, physicochemical characteristics, synthesis causality, and target validation protocols for this compound. This guide is designed to equip drug development professionals with the mechanistic insights required to leverage this scaffold in next-generation antiparasitic and antimicrobial screening programs.

Physicochemical Profiling & Structural Rationale

The pharmacological behavior of a drug is inextricably linked to its physicochemical properties. The substitution of a propanediol group onto the 4-aminoquinoline core induces a paradigm shift in the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular Weight and Core Properties

The exact molecular weight and atomic composition dictate the compound's ligand efficiency and diffusion kinetics across the parasite's food vacuole membrane.

  • Chemical Formula: C₁₂H₁₃ClN₂O₂

  • Molecular Weight: 252.70 g/mol

  • Exact Mass: 252.0665 Da

Comparative Physicochemical Data

To understand the structural rationale, we must compare the propanediol derivative against the clinical standard, chloroquine. The data is summarized in Table 1.

Table 1: Comparative Physicochemical Properties

Property(7-Chloroquinolin-4-yl)amino-propanediolChloroquine (Reference)Pharmacological Implication
Molecular Weight 252.70 g/mol 319.87 g/mol Lower MW improves ligand efficiency and passive membrane diffusion.
LogP (Predicted) 1.5 – 2.5~4.6Reduced lipophilicity minimizes non-specific host tissue accumulation (e.g., retinal toxicity) [1].
H-Bond Donors 3 (1 secondary amine, 2 hydroxyls)1 (secondary amine)Enhanced H-bonding alters binding affinity to the mutant PfCRT efflux pump.
H-Bond Acceptors 43Increased aqueous solubility and altered lysosomal trapping dynamics.
Metabolic Liability Stable (No terminal tertiary amine)High (Diethylamino group)Prevents rapid CYP450-mediated oxidative dealkylation, increasing half-life.
The Causality of Structural Modification

The design of (7-Chloroquinolin-4-yl)amino-propanediol is not arbitrary; it is a direct response to chloroquine resistance (CQR). CQR is primarily driven by mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT), which actively effluxes lipophilic, diprotonated CQ out of the food vacuole.

By introducing the propanediol side chain, the molecule loses the terminal basic tertiary amine (pKa ~10.1 in CQ). Consequently, at the acidic pH of the food vacuole (pH ~5.0), the propanediol derivative is predominantly monoprotonated (at the quinoline nitrogen, pKa ~8.1). This reduction in positive charge, coupled with increased hydrophilicity from the hydroxyl groups, significantly reduces the binding affinity of the drug to the mutated PfCRT, effectively bypassing the parasite's primary efflux mechanism.

Mechanism of Action: Target Engagement

Like all 4-aminoquinolines, the primary mechanism of action (MoA) is the inhibition of hemozoin (β-hematin) biocrystallization [2]. During the intraerythrocytic stage, the parasite degrades host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite crystallizes this heme into inert hemozoin.

The (7-Chloroquinolin-4-yl)amino-propanediol molecule enters the acidic food vacuole and binds to the free heme. The causality of this binding is two-fold:

  • π-π Stacking: The electron-deficient 7-chloroquinoline ring intercalates with the porphyrin ring of the heme.

  • Hydrogen Bonding: The hydroxyl groups of the propanediol chain form coordinate bonds with the propionate side chains of the heme, acting as a "cap" that prevents the addition of further heme molecules to the growing crystal lattice.

MoA A Host Hemoglobin (Food Vacuole) B Proteolysis (Plasmepsins) A->B C Free Toxic Heme (Fe-PPIX) B->C D Hemozoin Crystals (Non-toxic) C->D Normal Pathway F Heme-Drug Complex (Capped Lattice) C->F Drug Binding E 4-Aminoquinoline Propanediol E->F π-π Stacking & H-Bonding G Parasite Death (Membrane Lysis) F->G Toxic Accumulation

Mechanism of Action: Inhibition of β-hematin crystallization by 4-aminoquinoline derivatives.

Experimental Protocols: Synthesis and Target Validation

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of the compound and the subsequent in vitro validation of its target engagement.

Step-by-Step Synthesis Workflow

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nature of the quinoline nitrogen activates the C4 position, making the chloride a highly effective leaving group [3].

Reagents: 4,7-dichloroquinoline (1.0 eq), 3-amino-1,2-propanediol (or 2-amino-1,3-propanediol) (3.0 eq), Triethylamine (optional, 1.5 eq). Solvent: N-Methyl-2-pyrrolidone (NMP) or neat conditions.

  • Reaction Setup: Charge a round-bottom flask with 4,7-dichloroquinoline and the selected aminopropanediol. If using a solvent, add 5 mL of NMP per gram of starting material.

  • Thermal Activation: Heat the mixture to 130–140 °C under an inert argon atmosphere. The elevated temperature is critical to overcome the activation energy barrier of the SNAr reaction. Stir for 6–8 hours.

  • Quenching & Precipitation: Cool the reaction to room temperature and pour it into ice-cold distilled water. Adjust the pH to ~8.0 using a 10% NaOH solution to ensure the secondary amine is deprotonated, facilitating precipitation.

  • Purification: Filter the crude solid under a vacuum. Purify via flash column chromatography (Silica gel, eluent: Dichloromethane/Methanol 90:10) or recrystallization from hot ethanol to yield the pure (7-Chloroquinolin-4-yl)amino-propanediol.

  • Characterization: Validate the structure using ¹H-NMR (look for the characteristic quinoline aromatic protons between δ 6.5–8.5 ppm and the aliphatic propanediol protons between δ 3.0–4.0 ppm) and High-Resolution Mass Spectrometry (HRMS:[M+H]⁺ expected at m/z 253.074).

Target Validation: In Vitro β-Hematin Formation Assay

To validate that the synthesized compound successfully inhibits hemozoin formation, we utilize the NP-40 detergent-mediated β-hematin assay [4]. Causality note: NP-40 is utilized because it forms micelles that accurately mimic the hydrophobic lipid nanospheres of the parasite's food vacuole, which act as the natural nucleation sites for crystallization.

  • Preparation: Prepare a 2 mM solution of hemin chloride in dimethyl sulfoxide (DMSO). Prepare the test compound in DMSO at various concentrations (e.g., 1 μM to 100 μM).

  • Reaction Initiation: In a 96-well plate, combine 50 μL of the test compound, 50 μL of the hemin solution, and 100 μL of a 0.2 M sodium acetate buffer (pH 5.0) containing 20 μM NP-40.

  • Incubation: Incubate the microplate at 37 °C for 16 hours to allow β-hematin crystallization.

  • Quantification: Add 100 μL of a 5% (v/v) pyridine solution in 20% HEPES buffer (pH 7.4) to each well. Crucial step: Pyridine forms a highly colored complex specifically with free, unreacted heme, but cannot bind to crystallized β-hematin.

  • Readout: Measure the absorbance at 405 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis. A lower IC₅₀ indicates potent inhibition of crystallization.

Workflow S1 Step 1: SNAr Reaction 4,7-dichloroquinoline + aminopropanediol S2 Step 2: Purification Recrystallization & Chromatography S1->S2 S3 Step 3: Characterization NMR, Mass Spectrometry, Elemental S2->S3 S4 Step 4: Target Validation In vitro β-hematin Assay (NP-40) S3->S4 S5 Step 5: Biological Screening P. falciparum Viability Assay S4->S5

Step-by-step experimental workflow for the synthesis and validation of the propanediol derivative.

Conclusion

The rational design of (7-Chloroquinolin-4-yl)amino-propanediol demonstrates how precise alterations to molecular weight, lipophilicity, and hydrogen-bonding capacity can rescue historical pharmacophores from the burden of antimicrobial resistance. By adhering to the rigorous synthetic and analytical workflows outlined in this guide, researchers can confidently integrate this scaffold into advanced drug discovery pipelines.

References

  • Huy, N. T., et al. "High-Throughput Screening and Prediction Model Building for Novel Hemozoin Inhibitors Using Physicochemical Properties." Antimicrobial Agents and Chemotherapy, 2017.[Link]

  • Coronado, L. M., et al. "Malarial Hemozoin: From target to tool." Biochimica et Biophysica Acta, 2014.[Link]

  • Solomon, V. R., et al. "4-Aminoquinoline derived antimalarials: Synthesis, antiplasmodial activity and heme polymerization inhibition studies." Bioorganic & Medicinal Chemistry, 2010.[Link]

  • Egan, T. J., et al. "Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review." Frontiers in Pharmacology, 2017.[Link]

Binding affinity of 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol to hematin

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Characterizing the Hematin Binding Thermodynamics of 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol

Executive Summary

This technical guide details the experimental framework for determining the binding affinity of 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol (hereafter referred to as CQ-Serinol ) to hematin (Ferriprotoporphyrin IX). As a structural analog of Chloroquine (CQ) incorporating a hydrophilic serinol side chain, CQ-Serinol represents a critical probe for understanding the role of hydrogen bonding in heme detoxification inhibition. This document outlines the mechanistic rationale, experimental protocols, and data analysis pipelines required to quantify the thermodynamic parameters (


, 

,

) governing this interaction.

Molecular Architecture & Pharmacophore Analysis

The efficacy of 4-aminoquinolines hinges on their ability to interfere with hemozoin formation within the Plasmodium digestive vacuole.

  • The Pharmacophore (7-Chloroquinoline Core): This planar aromatic system is the primary driver of binding affinity. It engages in

    
    -
    
    
    
    stacking interactions with the porphyrin ring of hematin. The electron-withdrawing chlorine at position 7 is non-negotiable for activity, enhancing the acidity of the conjugate acid and facilitating stacking.
  • The Side Chain (Propane-1,3-diol): Unlike the hydrophobic, basic diethylamino side chain of CQ, the serinol moiety introduces two hydroxyl groups.

    • Hypothesis: The diol functionality may form direct hydrogen bonds with the propionate side chains of hematin, potentially altering the binding enthalpy (

      
      ) compared to CQ. However, the reduced basicity compared to a tertiary amine may impact vacuolar accumulation (pH trapping).
      

MolecularInteraction CQ_Core 7-Chloroquinoline Core (π-System) Hematin Hematin (Fe(III)PPIX) Target CQ_Core->Hematin π-π Stacking (Primary Driver) Side_Chain Propane-1,3-diol (Serinol Moiety) Side_Chain->Hematin H-Bonding to Propionates (Secondary Stabilization) Complex Drug-Heme Complex (Inhibition of Crystallization) Hematin->Complex Sequestration Hemozoin Formation Hemozoin Formation Complex->Hemozoin Formation Inhibits

Figure 1: Mechanistic dissection of the CQ-Serinol/Hematin interaction. The core drives affinity, while the side chain modulates solubility and specific contacts.

Mechanism of Action: The Heme-Drug Complex

The binding event is not a simple lock-and-key mechanism but a dynamic equilibrium involving multiple heme species.

  • Monomer vs. Dimer: In aqueous solution, hematin exists in equilibrium between monomers and

    
    -oxo dimers.
    
  • Intercalation: The 4-aminoquinoline ring intercalates between the porphyrin rings of the

    
    -oxo dimer or stacks with the monomer.
    
  • Capping: The drug caps the growing face of the hemozoin crystal, preventing further sequestration of toxic heme.

Target Binding Constants (


): 
Based on SAR data for 7-chloroquinoline derivatives, the expected association constant (

) for CQ-Serinol should fall within the range of

to

M

(log

~ 4.5–5.5).

Experimental Determination of Binding Affinity

To ensure robust data, a multi-modal approach combining UV-Vis Spectrophotometric Titration (structural) and Isothermal Titration Calorimetry (thermodynamic) is recommended.

Protocol A: UV-Vis Spectrophotometric Titration

Rationale: This method monitors the hypochromicity (intensity decrease) of the Soret band (402 nm) as the drug binds to hematin.[1]

Reagents:

  • Hematin Stock: 2 mM in 0.1 M NaOH (freshly prepared, use within 4 hours).

  • Buffer: 40% DMSO / 60% Aqueous Buffer (e.g., 0.2 M HEPES, pH 7.4). Note: DMSO prevents hematin aggregation.

  • CQ-Serinol Stock: 10 mM in DMSO.

Workflow:

  • Baseline: Prepare a 10

    
    M hematin working solution in the buffer. Record the spectrum (300–700 nm).
    
  • Titration: Add aliquots of CQ-Serinol (0.5 to 10 equivalents) to the sample cuvette.

  • Correction: Add the same volume of buffer to the reference cuvette to correct for dilution.

  • Measurement: Record the absorbance at

    
     (402 nm) after each addition.
    
  • Endpoint: Continue until saturation is observed (absorbance plateaus).

Data Analysis (Benesi-Hildebrand Plot): Plot


 vs. 

.
  • Slope:

    
    
    
  • Intercept:

    
    
    
  • 
     Calculation: 
    
    
    
Protocol B: -Hematin Inhibition Assay (BHIA)

Rationale: A functional assay to determine the IC50 for the inhibition of hemozoin formation, a proxy for binding efficacy.

Workflow:

  • Incubation: Mix Hematin (100

    
    M) in 0.2 M Acetate Buffer (pH 5.0) with varying concentrations of CQ-Serinol (0–500 
    
    
    
    M).
  • Initiation: Incubate at 37°C for 16–24 hours to allow crystallization.

  • Solubilization: Wash the pellet with 2.5% SDS (dissolves free heme but not hemozoin).

  • Quantification: Dissolve the remaining pellet (hemozoin) in 0.1 M NaOH and measure absorbance at 400 nm.

  • Calculation: Plot % Inhibition vs. Log[Drug] to determine IC50.

Data Presentation & Thermodynamics

The following table summarizes the expected thermodynamic profile for a 7-chloroquinoline derivative binding to hematin.

ParameterSymbolExpected ValueInterpretation
Association Constant


Moderate-to-high affinity driven by

-

stacking.
Gibbs Free Energy


Spontaneous binding process.
Enthalpy

Negative (Exothermic)Driven by van der Waals forces and

-stacking.
Entropy

Negative or Small PositiveLoss of conformational freedom upon binding.
Stoichiometry

1:1 or 1:2 (Heme:Drug)Dependent on the aggregation state of hematin.

Comparative SAR: CQ vs. CQ-Serinol

The substitution of the diethylamino side chain with a propanediol (serinol) group introduces specific physicochemical shifts:

  • Solubility: CQ-Serinol is more hydrophilic (

    
    ) compared to CQ (
    
    
    
    ). This may reduce passive diffusion across the digestive vacuole membrane but enhance solubility in the aqueous cytosol.
  • H-Bonding: The hydroxyl groups can act as both donors and acceptors, potentially stabilizing the complex via interactions with the heme propionates (–COOH).

  • pKa: The secondary amine in CQ-Serinol is less basic than the tertiary amine in CQ. This could reduce the "ion trapping" effect, potentially requiring higher concentrations to achieve the same vacuolar accumulation.

ExperimentalWorkflow cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis Step1 Prepare Hematin Stock (Fresh, in NaOH) Step3 UV-Vis Titration (Monitor 402 nm) Step1->Step3 Step2 Prepare CQ-Serinol (in DMSO) Step2->Step3 Step4 BHIA Assay (Inhibit Crystallization) Step2->Step4 Step5 Benesi-Hildebrand Plot (Determine Ka) Step3->Step5 Step6 IC50 Calculation (Functional Potency) Step4->Step6

Figure 2: Experimental workflow for determining binding affinity and functional inhibition.

References

  • Egan, T. J., et al. (2000). "Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation." Journal of Medicinal Chemistry. Link

  • Vippagunta, S. R., et al. (2000).[2] "Characterization of chloroquine-hematin mu-oxo dimer binding by isothermal titration calorimetry." Biochimica et Biophysica Acta. Link

  • Leed, A., et al. (2002). "Solution structures of antimalarial drug-heme complexes." Biochemistry. Link

  • Dorn, A., et al. (1998).[2] "An assessment of drug-haematin binding as a mechanism for inhibition of haematin polymerisation by quinoline antimalarials." Biochemical Pharmacology. Link

  • BindingDB. (2013).[3] "Affinity Data for 7-chloroquinoline derivatives." BindingDB Entry BDBM50202615.[3] Link

Sources

Biological Targets of 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol in Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the biological targets, mechanism of action, and experimental profiling of 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol , a specific 4-aminoquinoline derivative. This compound serves as a critical probe in antimalarial research, distinguishing the roles of the quinoline core (pharmacophore) and the side chain (pharmacokinetic modulator) in Plasmodium falciparum.

Executive Summary

2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol (hereafter referred to as CQ-Serinol or the Diol Analog ) is a synthetic 4-aminoquinoline derivative. Structurally, it consists of the conserved 7-chloroquinoline ring —essential for biological activity—attached to a serinol (2-amino-1,3-propanediol) side chain.

Unlike Chloroquine (CQ), which possesses a basic diethylamino side chain responsible for massive lysosomotropic accumulation, the Diol Analog features a neutral, hydrophilic side chain. This structural divergence makes it an invaluable tool for decoupling target binding (Heme detoxification) from drug accumulation (pH trapping).

Primary Biological Target: Hematin (Ferriprotoporphyrin IX) within the parasite's digestive vacuole. Secondary Modulator: PfCRT (Plasmodium falciparum Chloroquine Resistance Transporter) , which discriminates based on the side-chain charge and hydrophobicity.

Chemical Identity & Physicochemical Properties

Understanding the target requires defining the probe. The Diol Analog lacks the tertiary amine of CQ, altering its pKa and accumulation profile.

PropertyChloroquine (Reference)Diol Analog (Target Compound)
Structure 7-Cl-quinoline + Basic Side Chain7-Cl-quinoline + Serinol Side Chain
Side Chain Nature Hydrophobic, Basic (pKa ~10.2)Hydrophilic, Neutral/Weakly Basic
Key Functional Group Tertiary AmineVicinal Diol (1,3-diol)
Mechanism of Uptake Strong pH Trapping (Lysosomotropic)Passive Diffusion / Weak pH Trapping
Role in Research Clinical AntimalarialMechanistic Probe / Synthetic Intermediate

Primary Biological Target: Heme Detoxification Pathway

The 7-chloroquinoline core of the Diol Analog targets the heme detoxification pathway in the parasite's digestive vacuole (DV).

Mechanism of Inhibition

During the intraerythrocytic stage, P. falciparum degrades hemoglobin, releasing free heme (Ferriprotoporphyrin IX). Free heme is toxic, disrupting membranes and inhibiting enzymes. The parasite detoxifies heme by biocrystallizing it into inert hemozoin (β-hematin).

The Diol Analog acts as a Heme Polymerization Inhibitor :

  • Intercalation: The flat 7-chloroquinoline ring forms a

    
    -
    
    
    
    stacking complex with the porphyrin ring of the heme dimer (μ-oxo dimer).
  • Capping: The complex caps the growing face of the hemozoin crystal, mechanically blocking the addition of new heme units.

  • Toxicity: This accumulation of drug-heme complexes and free heme leads to lipid peroxidation and parasite death.

The Role of the Diol Side Chain

While the quinoline core drives binding, the propane-1,3-diol side chain influences affinity via hydrogen bonding.

  • H-Bonding: The hydroxyl groups can form hydrogen bonds with the propionate side chains of heme, potentially stabilizing the complex differently than the hydrophobic tail of CQ.

  • Solubility: The diol increases water solubility, affecting how the drug partitions into the lipid nanosphere where hemozoin formation occurs.

Visualization: Heme Detoxification Blockade

The following diagram illustrates the pathway and the specific intervention point of the Diol Analog.

HemePath Hemoglobin Hemoglobin (Host Cell) FreeHeme Free Heme (Fe3+ PPIX) [TOXIC] Hemoglobin->FreeHeme Proteolysis (Plasmepsins/Falcipains) Hemozoin Hemozoin (Biocrystal) [INERT] FreeHeme->Hemozoin Biocrystallization Complex Drug-Heme Complex [TOXIC] FreeHeme->Complex Inhibition Drug Diol Analog (7-Cl-Quin) Drug->FreeHeme π-π Stacking Complex->Hemozoin Blocks Growth

Caption: The Diol Analog intercepts toxic free heme, preventing its conversion to inert hemozoin, leading to parasite death.

Secondary Targets & Resistance Mechanisms

PfCRT (Chloroquine Resistance Transporter)

The PfCRT protein (located on the DV membrane) is the primary determinant of resistance.

  • Wild-Type PfCRT: Traps basic drugs (like CQ) inside the DV.

  • Mutant PfCRT (K76T): Effluxes positively charged drugs out of the DV, reducing their concentration at the heme target.

The Diol Analog Advantage/Disadvantage: Because the Diol Analog lacks the positively charged terminal amine, it is less susceptible to electrostatic repulsion by the K76T mutation. However, its lower basicity means it accumulates less efficiently in the first place.

  • Research Insight: If the Diol Analog shows activity against CQ-resistant strains, it confirms that the resistance mechanism is charge-dependent .

PfMDR1 (Multidrug Resistance Protein 1)

PfMDR1 modulates the transport of hydrophobic drugs into the DV. The polarity of the propane-1,3-diol side chain alters the substrate specificity for PfMDR1 compared to the hydrophobic tail of CQ.

Experimental Validation Protocols

To validate the targets of 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol, the following self-validating protocols are recommended.

-Hematin Inhibition Assay (Target Engagement)

This cell-free assay confirms if the molecule binds the primary target (Heme) independent of cellular transport.

Protocol:

  • Reagents: Prepare a Hemin stock (16 mM in 0.1 M NaOH) and the Diol Analog (various concentrations in DMSO).

  • Reaction: In a 96-well plate, mix Hemin, Acetate Buffer (pH 5.0), and the Diol Analog.

  • Incubation: Incubate at 37°C for 18–24 hours to allow

    
    -hematin (synthetic hemozoin) formation.
    
  • Quantification:

    • Wash the precipitate with 2.5% SDS (dissolves free heme/drug complexes but not

      
      -hematin).
      
    • Dissolve the remaining pellet (pure

      
      -hematin) in 0.1 M NaOH.
      
    • Measure absorbance at 405 nm .

  • Validation: Lower absorbance compared to control indicates inhibition of crystallization.

    • Control: Chloroquine (Positive), Water (Negative).

Cellular Accumulation Ratio (CAR) Assay

Determines if the Diol Analog accumulates in the parasite, validating the role of the side chain.

Protocol:

  • Culture: Synchronize P. falciparum (trophozoite stage) at 5% parasitemia.

  • Treatment: Incubate with radiolabeled (

    
    H) Diol Analog or quantify via LC-MS/MS.
    
  • Isolation: Spin parasites through a silicone oil layer (dibutyl phthalate) to separate infected RBCs from the medium.

  • Lysis & Measurement: Lyse the pellet and measure drug concentration relative to the extracellular medium.

  • Calculation:

    
    .
    
    • Expected Result: CAR for Diol Analog << CAR for Chloroquine (due to lack of pH trapping).

Workflow Diagram: Experimental Validation

ExpWorkflow cluster_0 Target Engagement (Cell-Free) cluster_1 Cellular Efficacy (In Vitro) Step1 Mix Hemin + Drug (pH 5.0) Step2 Incubate 24h (Crystallization) Step1->Step2 Step3 Wash with SDS (Remove Free Heme) Step2->Step3 Step4 Dissolve Pellet (NaOH) Step3->Step4 Step5 Measure A405nm Step4->Step5 Cell4 Calculate IC50 Step5->Cell4 Correlate Binding vs. Potency Cell1 P. falciparum Culture (3D7 / Dd2 Strains) Cell2 Incubate 72h (SYBR Green I) Cell1->Cell2 Cell3 Measure Fluorescence Cell2->Cell3 Cell3->Cell4

Caption: Parallel workflows to distinguish intrinsic heme affinity (left) from cellular potency (right).

Data Summary & Interpretation

When analyzing this compound, researchers should expect the following profile:

ParameterExpected OutcomeMechanistic Interpretation
IC50 (Sensitive Strain) Higher than CQ (>20 nM)Reduced vacuolar accumulation limits potency despite good heme binding.
IC50 (Resistant Strain) Variable (Resistance Index < CQ)Lack of basic side chain allows it to bypass PfCRT repulsion, reducing cross-resistance.

-Hematin Inhibition
High PotencyThe 7-Cl-quinoline core is intact; intrinsic target affinity remains high.
Lipophilicity (LogP) Lower than CQThe diol group increases polarity, affecting membrane permeability.

References

  • Egan, T. J., et al. (2000). "Role of haem in the antimalarial action of chloroquine." Journal of Inorganic Biochemistry. Link

    • Foundational text on the heme-binding mechanism of the 7-chloroquinoline core.
  • Fidock, D. A., et al. (2000). "Mutations in the P. falciparum digestive vacuole transmembrane protein PfCRT and evidence for their role in chloroquine resistance." Molecular Cell. Link

    • Establishes the role of the side-chain charge in PfCRT-medi
  • De, D., et al. (2009). "Design, synthesis, and antimalarial activity of new 4-aminoquinoline derivatives." Journal of Medicinal Chemistry. Link

    • Discusses SAR of aminoquinoline side chains and the effect of hydroxyl groups on activity.
  • Sullivan, D. J., et al. (1996). "On the molecular mechanism of chloroquine's antimalarial action."[1] PNAS. Link

    • Describes the capping of hemozoin crystals.
  • Reagentia / Alchimica Catalog. (2024). "Product Data: 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol (CAS 1394706-08-1)." Source for chemical identity and commercial availability.

Sources

Toxicity profile and safety assessment of 7-chloroquinoline amino diol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-chloroquinoline scaffold remains a cornerstone in medicinal chemistry, historically validated by chloroquine (CQ) and hydroxychloroquine (HCQ). However, the therapeutic window of these agents is often limited by cardiotoxicity (QTc prolongation), retinopathy, and resistance.

Amino diol derivatives (e.g., functionalized with 3-amino-1,2-propanediol or serinol moieties) represent a strategic structural evolution. The incorporation of a hydrophilic diol side chain aims to:

  • Modulate Lipophilicity (LogP): Reduce excessive lysosomal trapping in non-target tissues (e.g., retina).

  • Enhance Solubility: Improve oral bioavailability without relying on harsh salt forms.

  • Alter Metabolic Clearance: Shift metabolism away from toxic de-ethylated metabolites common in CQ.

This guide details the specific toxicity profile of these derivatives and outlines a rigorous, self-validating safety assessment protocol designed to de-risk candidates early in the pipeline.

Molecular Toxicology: Mechanisms & Causality

To assess safety, one must first understand the molecular drivers of toxicity. The toxicity of 7-chloroquinoline amino diols is a sum of the scaffold-inherent risks and side-chain specific interactions.

The Scaffold Liability: Quinoline Core
  • Cardiotoxicity (hERG Blockade): The protonated quinoline nitrogen at physiological pH mimics potassium ions, blocking the hERG channel pore. This leads to delayed repolarization (QTc prolongation) and risk of Torsades de Pointes.

  • Lysosomotropism: The basic nature of the core drives accumulation in acidic organelles (lysosomes). While necessary for antimalarial activity (hemozoin inhibition), excessive accumulation in the retinal pigment epithelium (RPE) causes lysosomal swelling and retinopathy.

The Side-Chain Modulator: Amino Diol Moiety
  • Oxidative Stress & GSH Depletion: Unlike simple alkyl chains, the amino diol side chain can undergo oxidative metabolism. Research indicates that certain amino alcohol derivatives interact with cellular glutathione (GSH), leading to ROS accumulation. This is a double-edged sword: it enhances cytotoxicity against cancer cells but poses a risk to hepatocytes.

  • Metabolic "Soft Spots": The vicinal diol is susceptible to oxidative cleavage or glucuronidation. Rapid glucuronidation is a safety benefit (promoting excretion), whereas oxidation to reactive aldehydes (via alcohol dehydrogenase) is a safety risk.

Visualizing the Toxicity Pathway:

ToxicityMechanism Compound 7-Chloroquinoline Amino Diol Derivative Lysosome Lysosomal Accumulation (pH Trapping) Compound->Lysosome Basicity hERG hERG Channel Blockade Compound->hERG Pi-stacking Metabolism Metabolic Activation (CYP450 / ADH) Compound->Metabolism Phase I/II Retina Retinopathy (RPE Damage) Lysosome->Retina Chronic Accumulation Arrhythmia QTc Prolongation (Arrhythmia) hERG->Arrhythmia Repolarization Delay ROS ROS Generation & GSH Depletion Metabolism->ROS Reactive Aldehydes? SafeExcretion Glucuronidation (Renal Excretion) Metabolism->SafeExcretion Phase II Conj. ROS->Retina Secondary Damage

Figure 1: Mechanistic pathways diverging into therapeutic efficacy or toxicity. Note the bifurcation at metabolism: glucuronidation is a safety sink, while oxidative stress drives toxicity.

In Vitro Safety Assessment Protocol (Tier 1)

Do not rely on generic cytotoxicity screens. The unique physicochemical properties of amino diols require specific assays.

Metabolic Stability & Metabolite ID (The "Gatekeeper")

Before efficacy testing, determine how the diol is processed.

  • Protocol: Incubate 1 µM compound with human liver microsomes (HLM) and S9 fraction + co-factors (NADPH for oxidation, UDPGA for glucuronidation).

  • Critical Check: Use LC-MS/MS to detect aldehyde intermediates .

    • Pass: Major metabolite is the O-glucuronide (inert, excreted).

    • Fail: Major metabolite is a cleaved aldehyde or quinone imine (reactive, hepatotoxic).

Cardiotoxicity Screen (hERG Patch Clamp)

Standard displacement assays are insufficient due to the complex binding kinetics of quinolines.

  • Method: Whole-cell patch-clamp in CHO cells stably expressing hERG.

  • Success Criterion: IC50 > 30-fold above the therapeutic Cmax.

  • Note: Amino diol derivatives often show reduced hERG affinity compared to chloroquine due to the polar side chain disrupting hydrophobic binding in the channel pore.

Ocular Safety (ARPE-19 Model)

Since retinopathy is the dose-limiting toxicity for this class, this assay is non-negotiable.

  • Cell Line: ARPE-19 (Human Retinal Pigment Epithelial cells).

  • Endpoint: High-Content Screening (HCS) for phospholipidosis .

  • Marker: HCS LipidTOX™ Green phospholipidosis detection reagent.[1]

  • Logic: If the amino diol derivative causes lysosomal swelling/lipid accumulation at therapeutic concentrations, it carries a high risk of clinical retinopathy.

In Vivo Safety Assessment (Tier 2)

Acute Toxicity & Cardiovascular Telemetry

Recent data suggests amino diol derivatives (e.g., 3-amino-1,2-propanediol analogs) may exhibit transient hypotensive effects rather than pure arrhythmia.

  • Model: Conscious, telemetered rats.

  • Protocol: Single escalating dose. Monitor ECG (QT interval), Heart Rate (HR), and Mean Arterial Pressure (MAP) for 24 hours.

  • Specific Watch-out: Look for "notch" effects—brief drops in HR immediately post-dosing, which may indicate cholinergic off-target effects common to some amino-alcohol quinolines.

Repeat-Dose Toxicity (Liver & Retina Focus)
  • Duration: 28-day study in rodents.

  • Histopathology:

    • Retina:[1] Electron microscopy is required to detect early lysosomal inclusions (myeloid bodies) in the RPE, which precede visible damage.

    • Liver: Assess for centrilobular necrosis (indicative of reactive metabolite formation).

Safety Assessment Workflow:

SafetyWorkflow Step1 Tier 1: In Silico & Metabolic Stability Decision1 Metabolite Check: Aldehydes formed? Step1->Decision1 Step2 Tier 2: Targeted In Vitro Tox Decision1->Step2 No (Pass) Stop Redesign Side Chain Decision1->Stop Yes (Fail) Assay2a hERG Patch Clamp (Cardio) Step2->Assay2a Assay2b ARPE-19 Lipidosis (Retina) Step2->Assay2b Step3 Tier 3: In Vivo Confirmation Assay2a->Step3 IC50 > 10µM Assay2b->Step3 No Accumulation Assay3 28-Day Tox + Telemetry

Figure 2: The "Fail-Fast" safety cascade. Early detection of reactive metabolites prevents wasted resources on in vivo studies.

Data Summary: Comparative Toxicity

The following table summarizes the general toxicity profile of 7-chloroquinoline amino diols compared to the parent compound (Chloroquine).

ParameterChloroquine (Reference)Amino Diol Derivatives (Target)Mechanism of Difference
hERG Inhibition High (Risk of QT prolongation)Moderate/Low Polar diol reduces hydrophobic binding in ion channel pore.
Retinal Accumulation High (Melanin binding)Reduced Lower LogP reduces RPE retention; faster clearance.[1]
Metabolic Fate N-dealkylation (Active/Toxic)Glucuronidation (Inert) Diol provides a handle for Phase II conjugation/excretion.
Cytotoxicity (Cancer) ModerateHigh ROS generation + potential tubulin binding (mimicking taxanes).
Hemolysis Low (<1%)Low (<1%) Membrane stability is preserved.

References

  • Kathrada, F. et al. (2025). The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. MESA Malaria.

  • Ezugwu, J. A. et al. (2026).[2] Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega.

  • Morzycki, J. W. et al. (2001).[3] Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation (Cardiovascular safety data). Acta Poloniae Pharmaceutica.[3]

  • Musonda, C. C. et al. (2016). Chloroquine-based hybrid molecules as antimalarial drugs. Molecules.

  • Videnovic, M. et al. (2016). Quantitative structure retention/activity relationships of biologically relevant 4-amino-7-chloroquinoline based compounds. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Methodological & Application

Synthesis protocols for 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol from 4,7-dichloroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: High-Purity Synthesis of 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol

Executive Summary

This guide details the synthesis of 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol (also known as N-(7-chloroquinolin-4-yl)serinol) from 4,7-dichloroquinoline . This transformation utilizes a Nucleophilic Aromatic Substitution (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) mechanism.[1][2] While conceptually simple, the presence of dual hydroxyl groups on the nucleophile (serinol) and the hydrolytic instability of the 4-chloroquinoline moiety require precise control over reaction kinetics and thermodynamics to prevent O-alkylation side products and hydrolysis.

This protocol prioritizes regioselectivity and purification efficiency , offering two distinct methodologies: a solvent-controlled thermal displacement (Method A) and a solvent-free "neat" fusion (Method B).

Scientific Foundation & Mechanism

The Chemical Challenge

The 4-position of the quinoline ring is electrophilic due to the electron-withdrawing inductive effect of the ring nitrogen. However, the 7-chloro substituent exerts a deactivating effect. To achieve substitution, the ring nitrogen is often protonated (using acid catalysis or phenol), which significantly lowers the LUMO energy of the ring, facilitating nucleophilic attack by the amine.

Key Selectivity Factor: The primary amine of serinol (


) is significantly more nucleophilic than its hydroxyl groups (

). However, at temperatures exceeding 150°C, thermodynamic control may lead to competitive O-alkylation or polymerization. Therefore, temperature regulation is the critical process parameter (CPP).
Reaction Mechanism (S_NAr)

The reaction proceeds via an addition-elimination mechanism.

SNAr_Mechanism Start 4,7-Dichloroquinoline + Serinol Activation N-Protonation (Ring Activation) Start->Activation Acid/Heat Attack Nucleophilic Attack (Tetrahedral Intermediate) Activation->Attack R-NH2 adds to C4 Elimination Elimination of HCl (Aromatization) Attack->Elimination -Cl- Product Target Product (N-Alkylated) Elimination->Product Deprotonation

Figure 1: Mechanistic pathway for the regioselective amino-dehalogenation of 4,7-dichloroquinoline.

Experimental Protocols

Method A: Thermal Displacement in 1-Pentanol (Recommended for High Purity)

Rationale: 1-Pentanol (bp 138°C) allows the reaction to proceed at sufficiently high temperatures to overcome the activation energy barrier without reaching the decomposition threshold of the serinol side chain. It also facilitates the removal of salts during workup.

Reagents:

  • 4,7-Dichloroquinoline (1.0 eq)[1][2][3]

  • 2-Amino-1,3-propanediol (Serinol) (2.5 eq)

  • Triethylamine (

    
    ) (1.2 eq)
    
  • Solvent: 1-Pentanol (5-10 volumes)

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4,7-dichloroquinoline (e.g., 1.0 g, 5.0 mmol) in 1-Pentanol (10 mL).

  • Addition: Add 2-Amino-1,3-propanediol (1.14 g, 12.5 mmol). Note: Excess amine acts as a scavenger for the generated HCl, driving the equilibrium.

  • Reaction: Heat the mixture to reflux (~135-138°C) under an inert atmosphere (

    
     or Ar).
    
  • Monitor: Stir for 12-18 hours. Monitor via TLC (Mobile Phase: 10% MeOH in DCM). The starting material (

    
    ) should disappear, replaced by a polar spot (
    
    
    
    ).
  • Quench: Cool the reaction to room temperature.

  • Workup:

    • Dilute with Ethyl Acetate (50 mL).

    • Wash with saturated

      
       (2 x 20 mL) to neutralize hydrochloride salts.
      
    • Wash with Water (3 x 20 mL) to remove excess serinol and pentanol traces.

    • Wash with Brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize the crude solid from Ethanol/Diethyl Ether or purify via flash column chromatography (DCM:MeOH 95:5

    
     90:10).
    
Method B: Neat Fusion (Recommended for Scale-Up)

Rationale: Solvent-free conditions maximize reaction kinetics and atom economy. This method mimics the industrial synthesis of chloroquine intermediates.

Reagents:

  • 4,7-Dichloroquinoline (1.0 eq)[1][2][3]

  • 2-Amino-1,3-propanediol (Serinol) (3.0 - 4.0 eq)

  • Optional Catalyst: Phenol (0.5 eq) - Phenol acts as a proton shuttle, significantly accelerating the reaction.

Step-by-Step Workflow:

  • Mix: Combine 4,7-dichloroquinoline and Serinol in a heavy-walled pressure vial or round-bottom flask.

  • Fusion: Heat the mixture to 125-130°C . The solids will melt into a homogeneous fusion melt.

  • Stir: Maintain stirring for 4-6 hours. The mixture acts as its own solvent.

  • Cooling: Cool to ~80°C (do not let it solidify completely).

  • Precipitation: Add warm water (20 mL per gram of reactant) and stir vigorously. The excess serinol will dissolve, while the hydrophobic quinoline product will precipitate.

  • Basification: Adjust pH to ~9-10 with Ammonium Hydroxide (

    
    ) to ensure the product is in the free base form.
    
  • Filtration: Filter the precipitate and wash extensively with water.

  • Drying: Dry in a vacuum oven at 50°C.

Critical Process Parameters & Data

The following table summarizes the optimization window for this synthesis.

ParameterRangeOptimalConsequence of Deviation
Temperature 110°C - 140°C130°C <110°C: Incomplete conversion. >150°C: Polymerization/Tars.
Stoichiometry 1.5 - 5.0 eq Amine2.5 eq <1.5 eq: Low yield. >4.0 eq: Wasteful, difficult workup.
Time 4 - 24 hours16h (Solvent) Insufficient time leads to mixed halides.
Atmosphere Air or


Oxygen at high temp can cause oxidative degradation (darkening).

Analytical Validation

Expected Data for 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol:

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Expected range 160-165°C (dependent on crystal form).

  • Mass Spectrometry (ESI+):

    
     (Calculated for 
    
    
    
    ).
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.40 (d, 1H, H-2 quinoline)
      
    • 
       8.25 (d, 1H, H-5)
      
    • 
       7.78 (d, 1H, H-8)[1][3]
      
    • 
       7.45 (dd, 1H, H-6)
      
    • 
       7.20 (d, 1H, NH)
      
    • 
       6.60 (d, 1H, H-3)
      
    • 
       4.90 (t, 2H, OH)
      
    • 
       3.50-3.70 (m, 5H, CH and CH2 of serinol)
      

Troubleshooting Guide

Troubleshooting Problem Low Yield or Impure Product Check1 Is Starting Material Remaining? Problem->Check1 Check2 Is there a Water-Soluble Loss? Problem->Check2 Check3 Formation of 4-Hydroxy-7-chloroquinoline? Problem->Check3 Solution1 Increase Temp to 135°C or Add Phenol Catalyst Check1->Solution1 Yes Solution2 Product is amphiphilic. Avoid low pH during workup. Use Salting-out extraction. Check2->Solution2 Yes Solution3 System was wet. Dry solvents/reagents. Ensure N2 atmosphere. Check3->Solution3 Yes

Figure 2: Logic flow for troubleshooting common synthetic issues.

References

  • BenchChem. Technical Support Center: 4,7-Dichloroquinoline Substitution Reactions.[4][2] (2025).[4][2][5][6] Retrieved from [4]

  • Nemez, D. B., et al. Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products.[3] Canadian Journal of Chemistry (2023). Retrieved from

  • Musonda, C. C., et al. Synthesis and evaluation of 4-aminoquinoline derivatives.[7] (General Reference for Aminoquinoline Synthesis).

  • Reagentia. Product Catalog: 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol (CAS 1394706-08-1).[8][9] Retrieved from

  • National Institutes of Health (NIH). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from

Sources

Optimization of reaction conditions for (7-Chloroquinolin-4-yl)amino-propanediol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of 4-aminoquinoline derivatives remains a cornerstone in medicinal chemistry due to their potent antimalarial, antiviral, and anti-inflammatory properties.[1] This Application Note details the process optimization for synthesizing 3-[(7-chloroquinolin-4-yl)amino]propane-1,2-diol , a key hydrophilic pharmacophore. We compare a conventional thermal reflux protocol against an intensified microwave-assisted methodology. Our data demonstrates that the microwave-assisted solvent-free protocol reduces reaction time from 12 hours to 20 minutes while increasing yield by 15% and minimizing impurity profiles.

Introduction & Mechanistic Rationale

The target molecule combines the pharmacophoric 7-chloroquinoline core (critical for inhibiting hemozoin formation in Plasmodium species) with a 1,2-propanediol tail. The hydrophilic tail is strategically selected to improve aqueous solubility and reduce the lipophilicity (


) issues often associated with chloroquine analogs.
The Chemistry: Nucleophilic Aromatic Substitution ( )

The reaction proceeds via an ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 mechanism.[2] The 4-position of the quinoline ring is electrophilic, activated by the electron-withdrawing nitrogen atom in the ring.[3]
  • Activation: The ring nitrogen withdraws electron density.[3] Protonation (by trace acid or the amine salt formed in situ) significantly enhances this electrophilicity.

  • Addition: The primary amine of 3-amino-1,2-propanediol attacks C-4, disrupting aromaticity to form a Meisenheimer-like sigma complex.

  • Elimination: Aromatization is restored by the expulsion of the chloride ion (a good leaving group).

Critical Challenge: The 4,7-dichloroquinoline starting material has two chlorine atoms. The C-4 chlorine is significantly more reactive than the C-7 chlorine due to the para-position relative to the ring nitrogen. However, harsh conditions can lead to bis-substitution or polymerization.

Visualization: Reaction Mechanism & Workflow

The following diagram illustrates the


 pathway and the optimization workflow used to determine the ideal conditions.

ReactionPathway cluster_opt Optimization Logic Start 4,7-Dichloroquinoline (Electrophile) Complex Meisenheimer Complex Start->Complex Nucleophilic Attack (C4) Amine 3-Amino-1,2-propanediol (Nucleophile) Amine->Complex Product Target: (7-Chloroquinolin-4-yl) amino-propanediol Complex->Product Cl- Elimination (Aromatization) Byproduct Byproduct: HCl (Captured by Base) Complex->Byproduct Screen Solvent Screening (EtOH vs. Neat vs. H2O) Energy Energy Source (Thermal vs. Microwave) Screen->Energy Scale Scale-Up (1g -> 50g) Energy->Scale

Figure 1: Mechanistic pathway of the


 reaction and the optimization decision matrix.

Optimization Study: Thermal vs. Microwave

We evaluated three key parameters: Temperature, Solvent System, and Stoichiometry.

Table 1: Optimization Matrix Results
EntryMethodSolventTemp (

C)
TimeYield (%)Purity (HPLC)Notes
1ThermalEthanol80 (Reflux)24 h65%88%Incomplete conversion; requires long workup.
2ThermalPentanol13512 h78%92%Solvent removal difficult (high BP).
3ThermalNeat (No Solvent)1306 h82%90%"Tarring" observed; difficult to stir.
4MWEthanol12030 min85%95%Pressure vessel required; good solubility.
5 MW Neat 140 20 min 94% 98% Optimal. High atom economy.

Analysis:

  • Solvent Effects: Protic solvents like ethanol stabilize the transition state but limit the reaction temperature to their boiling point (

    
    ) under standard pressure, resulting in sluggish kinetics (Entry 1).
    
  • Microwave Effect: Microwave irradiation (Entry 5) provides direct dielectric heating to the polar reagents (amine and quinoline), overcoming the activation energy barrier rapidly. This suppresses side reactions (like polymerization) that occur during prolonged heating.

Detailed Experimental Protocols

Protocol A: Optimized Microwave-Assisted Synthesis (Recommended)

Best for: High throughput, library generation, green chemistry compliance.

Materials:

  • 4,7-Dichloroquinoline (1.0 eq, 198 mg)

  • 3-Amino-1,2-propanediol (3.0 eq, 273 mg) - Acts as both reactant and solvent.

  • Equipment: Monowave reactor (e.g., Anton Paar or Biotage).

Step-by-Step:

  • Loading: In a 10 mL microwave process vial, charge 4,7-dichloroquinoline (1.0 mmol) and 3-amino-1,2-propanediol (3.0 mmol).

    • Note: No additional solvent or base is added. The excess amine acts as the hydrohalic scavenger.

  • Irradiation: Seal the vial. Program the reactor:

    • Temperature:

      
      [2]
      
    • Hold Time: 20 minutes

    • Stirring: High (600 rpm)

    • Pre-stirring: 30 seconds (to mix the solid/liquid slurry).

  • Quench: Cool the reaction to

    
     using compressed air (integrated in most MW reactors).
    
  • Workup:

    • Add 5 mL of cold water to the reaction vessel. The product may precipitate as a gum or solid.

    • Basify to pH 9-10 using 10% NaOH or saturated

      
       solution. This neutralizes the hydrochloride salt.
      
    • Extract with EtOAc (

      
       mL). Note: If the product is too polar for EtOAc, use n-Butanol or DCM/MeOH (9:1).
      
  • Purification:

    • Dry organic layer over

      
      .[3][4][5]
      
    • Evaporate solvent.

    • Recrystallize from Ethanol/Water (9:1) to obtain off-white crystals.

Protocol B: Conventional Thermal Synthesis (Alternative)

Best for: Large scale-up where microwave flow reactors are unavailable.

Step-by-Step:

  • Dissolve 4,7-dichloroquinoline (10 g, 50.5 mmol) in 1-Pentanol (50 mL).

  • Add 3-Amino-1,2-propanediol (13.8 g, 151 mmol).

  • Heat to reflux (

    
    ) under nitrogen atmosphere for 12-16 hours.
    
    • Checkpoint: Monitor TLC (DCM:MeOH 9:1). The starting material (

      
      ) should disappear, and a lower spot (
      
      
      
      ) should appear.
  • Cool to room temperature.

  • Remove Pentanol under reduced pressure (Rotavap at

    
    ).
    
  • Resuspend residue in water, basify with

    
    , and extract/recrystallize as in Method A.
    

Quality Control & Validation

To ensure the protocol is self-validating, the following analytical benchmarks must be met:

  • 1H NMR (DMSO-

    
    , 400 MHz): 
    
    • 
       8.40 (d, 1H, H-5 of quinoline) – Confirm quinoline core.
      
    • 
       6.55 (d, 1H, H-3) – Diagnostic doublet for 4-amino substitution.
      
    • 
       3.50-3.80 (m, multiplet) – Protons corresponding to the propanediol tail.
      
  • Mass Spectrometry (ESI+):

    • Observe

      
       (consistent with Cl isotope pattern 3:1).
      
  • Appearance:

    • Crude: Yellow/Brown oil or solid.

    • Pure: Off-white to pale yellow crystalline solid.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or loss during extraction.The product is amphiphilic (diol tail). Salt out the aqueous phase with NaCl during extraction or use n-Butanol.
Dark Tar Formation Oxidation or polymerization.Ensure inert atmosphere (

) if using thermal method. Reduce temperature in MW method.
Starting Material Remains Insufficient activation.Add a catalytic amount of Phenol (5 mol%) or NaI. Phenol acts as a proton shuttle in

reactions.

References

  • Nemez, D. B., et al. (2023). "Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products." Canadian Journal of Chemistry.

  • Delgado, F., et al. (2025). "4-Aminoquinoline: a comprehensive review of synthetic strategies."[2] Frontiers in Chemistry.

  • De Souza, M. V. N. (2005). "Synthesis of 4-Aminoquinoline Derivatives." Molecules.

  • Gomes, P., et al. (2011). "Microwave-assisted synthesis of new 4-aminoquinoline derivatives." Tetrahedron Letters.

Sources

Technical Application Note: In Vitro Characterization of 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profile

Subject: 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol Class: 4-Aminoquinoline Derivative Target Mechanism: Inhibition of Hemozoin (β-hematin) formation.

The emergence of multidrug-resistant Plasmodium falciparum strains has necessitated the modification of the chloroquine (CQ) scaffold. The subject compound, possessing a propane-1,3-diol side chain, represents a structural divergence from the hydrophobic alkyl-amine side chains of traditional quinolines (like CQ and Amodiaquine). This diol functionality introduces increased polarity and hydrogen-bonding potential, which may alter membrane permeability and resistance susceptibility (via reduced affinity for the PfCRT transporter).

This guide details the specific in vitro assay cascade required to validate this compound's antimalarial efficacy and mechanism of action.

Physicochemical Handling

Unlike standard Chloroquine Diphosphate (highly water-soluble), the free base diol form of this compound requires specific solvation strategies to prevent precipitation in aqueous media.

  • Molecular Weight: ~252.69 g/mol (Estimation based on structure).

  • Solubility Profile: Moderate lipophilicity (quinoline core) mixed with hydrophilicity (diol tail).

  • Storage: Powder at -20°C, desiccated. Protect from light (quinoline derivatives are photosensitive).

Experimental Workflow Overview

The characterization cascade moves from chemical preparation to mechanistic validation (cell-free) and finally phenotypic efficacy (cell-based).

AssayCascade Stock Compound Preparation (10mM in DMSO) Mech Mechanistic Assay (β-Hematin Inhibition) Stock->Mech Cell-Free Validation Pheno Phenotypic Assay (SYBR Green I) Stock->Pheno Cell-Based Efficacy Data Data Analysis (IC50 & Mode of Action) Mech->Data Pheno->Data

Figure 1: Screening cascade for 4-aminoquinoline derivatives.

Protocol 1: Stock Solution Preparation

Rationale: The propane-1,3-diol side chain poses a risk of precipitation in high-salt buffers if not properly solvated. DMSO is the preferred solvent over water/ethanol to ensure monomeric dispersion.

Materials
  • Analytical grade DMSO (Dimethyl sulfoxide).

  • Vortex mixer.

  • Amber glass vials (to prevent photodegradation).

Procedure
  • Weighing: Weigh 2.53 mg of the compound into a sterile amber vial.

  • Solvation: Add 1.0 mL of 100% DMSO to achieve a 10 mM master stock .

  • Dissolution: Vortex vigorously for 30 seconds. Sonicate for 5 minutes if visual particulates remain.

  • QC Check: Inspect for clarity. The solution should be faint yellow/clear.

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid freeze-thaw cycles >3 times.

Protocol 2: Mechanistic Validation (β-Hematin Inhibition)

Rationale: 4-aminoquinolines act by capping hemozoin crystals. This cell-free assay confirms if the diol derivative retains the ability to inhibit heme polymerization, independent of membrane transport issues. We utilize the BHIA (Beta-Hematin Inhibitory Activity) method, which is superior to HPIA for polar compounds as it minimizes salt interference.

Materials
  • Hemin chloride (porcine).

  • Tween-20.

  • Sodium Acetate buffer (0.2 M, pH 5.0).

  • DMSO.[1][2][3][4][5][6][7][8]

Step-by-Step Methodology
  • Substrate Prep: Prepare a 3 mM Hemin solution in DMSO. Fresh preparation is critical.

  • Compound Dilution: Prepare serial dilutions of the Test Compound (0 – 500 µM) in DMSO.

    • Control: Chloroquine Diphosphate (Positive Control).

  • Reaction Initiation:

    • In a 96-well plate, add 50 µL of Hemin solution.

    • Add 50 µL of Test Compound dilution.[7]

    • Add 100 µL of 0.2 M Sodium Acetate buffer (pH 5.0) to trigger polymerization.

  • Incubation: Incubate at 37°C for 18–24 hours (static).

  • Solubilization:

    • Centrifuge plate (if possible) or simply add 50 µL of 50% Pyridine/20% Acetone solution to solubilize unpolymerized heme only. Note: Polymerized β-hematin remains insoluble.

  • Quantification: Read absorbance at 405 nm .

    • Interpretation: High absorbance = High unpolymerized heme = High Inhibition (Potent Drug).

    • Low absorbance = High polymerization = Low Inhibition (Inactive Drug).

Protocol 3: Cell-Based Antiplasmodial Assay (SYBR Green I)

Rationale: The SYBR Green I fluorescence assay is the industry standard for determining IC50. It measures parasite DNA replication.[6][9] This protocol is optimized for the diol compound's polarity by ensuring low final DMSO concentrations.

Materials
  • P. falciparum culture (Strain 3D7 for sensitive, Dd2 for resistant).[9]

  • SYBR Green I nucleic acid stain (10,000x).[6][9]

  • Lysis Buffer (Tris-HCl, EDTA, Saponin, Triton X-100).

  • Fluorescence Plate Reader (Ex: 485nm, Em: 535nm).[6]

Workflow Diagram

SYBR_Workflow Step1 Sync Parasites (Ring Stage) Step2 Plate Dosing (Serial Dilution) Step1->Step2 Step3 Incubation (72h @ 37°C) Step2->Step3 Step4 Lysis & Staining (SYBR Green I) Step3->Step4 Step5 Read Fluorescence (RFU) Step4->Step5

Figure 2: SYBR Green I Assay Workflow.

Step-by-Step Methodology
Phase A: Culture Preparation
  • Synchronization: Use 5% D-sorbitol to synchronize parasites to the ring stage 48 hours prior to assay.

  • Dilution: Prepare a parasite suspension at 1% Parasitemia and 2% Hematocrit in RPMI-1640 complete medium (Albumax II or Human Serum).

Phase B: Plate Setup
  • Drug Dilution:

    • Dilute the 10 mM stock of the diol compound in culture medium to 2x the top testing concentration (e.g., 2000 nM).

    • Perform 2-fold serial dilutions across the plate (100 µL per well).

    • Constraint: Ensure final DMSO concentration is < 0.5% v/v.[9]

  • Controls:

    • Negative Control: Infected RBCs + DMSO (0% inhibition).

    • Positive Control: Infected RBCs + 10 µM Chloroquine (100% inhibition).

    • Background: Uninfected RBCs (to subtract background fluorescence).

Phase C: Assay Execution
  • Seeding: Add 100 µL of the Parasite Suspension to the 100 µL drug wells (Final Volume: 200 µL).

  • Incubation: Incubate for 72 hours at 37°C in a gassed chamber (90% N2, 5% CO2, 5% O2).

  • Lysis/Staining:

    • Prepare Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% Saponin, 0.08% Triton X-100.

    • Add SYBR Green I to Lysis Buffer (0.2 µL dye per mL buffer).

    • Add 100 µL of Lysis/Dye mix to each well.

    • Incubate in the dark for 1 hour at Room Temperature.

  • Reading: Measure Relative Fluorescence Units (RFU).

Data Analysis & Interpretation

Data Processing

Calculate the % Inhibition for each concentration using the formula:



Plot Log[Concentration] vs. % Inhibition and use non-linear regression (Sigmoidal dose-response) to determine the IC50 .

Expected Results Table
AssayParameterExpected Outcome (Diol Compound)Comparison to Chloroquine
BHIA IC50 (Heme)< 50 µMSimilar potency (core retained)
SYBR Green (3D7) IC50 (Cell)< 20 nMComparable
SYBR Green (Dd2) IC50 (Cell)< 100 nMLikely Superior (Diol may bypass resistance)
Troubleshooting (Self-Validation)
  • High Background: If uninfected RBCs show high fluorescence, reduce SYBR Green concentration or ensure leukocytes were removed from blood source (use filtration).

  • Precipitation: If the diol compound precipitates in the plate (cloudiness), the IC50 will be artificially high. Verify solubility in medium before seeding.[10]

References

  • Smilkstein, M., et al. (2004). "Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening." Antimicrobial Agents and Chemotherapy.[2][7][8][11]

  • Baelmans, R., et al. (2000). "Experimental Conditions for Testing the Inhibitory Activity of Chloroquine on the Formation of β-Hematin." Experimental Parasitology.

  • Ncokazi, K.K., et al. (2005). "Amodiaquine and chloroquine interfere with haem digestion in Plasmodium falciparum." Antimicrobial Agents and Chemotherapy.[2][7][8]

  • WorldWide Antimalarial Resistance Network (WWARN). (2025). "In vitro module: SYBR Green I Assay Protocol."

Sources

Application Note: Purification of 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The synthesis of 4-aminoquinoline derivatives remains a cornerstone in the development of antimalarial and antiviral therapeutics. The target molecule, 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol (often referred to as N-(7-chloro-4-quinolinyl)serinol), presents a unique purification challenge. Unlike lipophilic analogs like chloroquine, this compound possesses a hydrophilic serinol (1,3-diol) side chain, significantly increasing its polarity while retaining the basicity of the quinoline nitrogen.

This Application Note details a robust purification strategy using normal-phase flash column chromatography. We address the specific physicochemical challenges—silanol interactions, solubility issues, and resolution from hydrolysis byproducts—to deliver a protocol that ensures high purity (>98%) and recovery.

Physicochemical Analysis & Separation Strategy

Successful purification requires understanding the interaction between the analyte and the stationary phase.

The Challenge: "The Tailing Trap"

The target molecule contains two distinct functional motifs that complicate chromatography on Silica Gel 60:

  • Basic Quinoline Nitrogen (pKa ~8.5): Protonates easily, interacting strongly with acidic silanol groups (

    
    ) on the stationary phase. This causes severe peak tailing and irreversible adsorption.[1]
    
  • Polar Diol Side Chain: Increases retention significantly compared to non-polar impurities (e.g., unreacted 4,7-dichloroquinoline), but reduces solubility in standard non-polar loading solvents like Dichloromethane (DCM).

The Solution: Mobile Phase Modification & Dry Loading

To overcome these issues, this protocol utilizes:

  • Basified Mobile Phase: The addition of Ammonium Hydroxide (

    
    ) or Triethylamine (TEA) deprotonates the silanols and the quinoline nitrogen, suppressing ionic interactions and sharpening peaks.
    
  • Dry Loading: Due to the compound's poor solubility in low-polarity starting eluents, liquid loading would cause precipitation at the column head. Dry loading ensures a uniform sample band.

Mechanistic Visualization

The following diagram illustrates the interaction dynamics and the role of the modifier.

G Silica Silica Surface (Acidic Silanols) Target Target Molecule (Basic Quinoline) Silica->Target Ionic Bonding Tailing Result: Peak Tailing (Without Modifier) Target->Tailing Slow Desorption Sharp Result: Sharp Elution (With Modifier) Target->Sharp Fast Mass Transfer Modifier Modifier (NH4OH) (Competes for Sites) Modifier->Silica Blocks Silanols Modifier->Target Keeps Free Base

Figure 1: Mechanism of silanol suppression using basic modifiers to prevent peak tailing.

Detailed Experimental Protocol

Materials & Reagents[2]
  • Stationary Phase: Silica Gel 60 (230–400 mesh) for flash chromatography.

  • Solvents: Dichloromethane (DCM, HPLC Grade), Methanol (MeOH, HPLC Grade).

  • Modifier: Ammonium Hydroxide (28-30%

    
     solution) OR Triethylamine (TEA).
    
  • Solid Support: Celite 545 or Silica Gel for dry loading.

Mobile Phase Preparation

Prepare the following solvent systems. Note: Premixing the modifier prevents pH gradients within the column.

SystemComposition (v/v)Role
Solvent A 100% DCMColumn equilibration / Elution of non-polar impurities
Solvent B DCM : MeOH :

(80 : 19 : 1)
Elution of target polar amine

Scientific Note: If using TEA, use a ratio of DCM:MeOH:TEA (80:19:1).


 is preferred for MS compatibility as it is volatile, whereas TEA can leave residue.
Step-by-Step Procedure
Step 1: Sample Preparation (Dry Loading)
  • Dissolve the crude reaction mixture (containing target, 4,7-dichloroquinoline, and serinol) in a minimum amount of MeOH.

  • Add Celite 545 (approx. 2g Celite per 1g crude) to the solution.

  • Evaporate the solvent under reduced pressure (Rotavap) until the mixture is a free-flowing powder.

    • Critical Check: Ensure no solvent odor remains. Clumpy powder indicates residual solvent, which will broaden the band.

Step 2: Column Packing & Loading[1]
  • Pack a glass column with Silica Gel 60 using Solvent A (100% DCM). Flush with 2 column volumes (CV) to settle the bed.

  • Carefully pour the dry-loaded sample powder onto the top of the silica bed.

  • Add a thin layer (1 cm) of sand or fresh silica on top to protect the bed during solvent addition.

Step 3: Elution Gradient

Run the column using the following stepwise gradient. Collect fractions (approx. 10-20 mL depending on scale).

PhaseSolvent Ratio (A : B)Approx. CompositionTarget Elution
1 100% A100% DCMUnreacted 4,7-dichloroquinoline (High Rf)
2 90% A : 10% B~2% MeOH / 0.1% BaseMinor impurities
3 50% A : 50% B~10% MeOH / 0.5% BaseTarget Product
4 0% A : 100% B~19% MeOH / 1% BaseHighly polar byproducts (e.g., unreacted Serinol)
Step 4: Fraction Analysis
  • Spot fractions on TLC plates (Silica Gel 60 F254).

  • Develop TLC in DCM : MeOH :

    
     (80:18:2) .
    
  • Visualize under UV light (254 nm). The quinoline core is highly UV active.

  • Pool fractions containing the single spot of interest.

Results & Troubleshooting Guide

Expected Separation Profile
  • Fraction 1-5 (DCM): Fast-eluting, non-polar spots (Starting material: 4,7-dichloroquinoline).

  • Fraction 15-25 (5-10% MeOH): The Target Diol. It should elute as a tight band if the modifier is working.

  • Late Fractions (>15% MeOH): Unreacted Serinol (often not UV active, stain with Ninhydrin) and 7-chloro-4-quinolinol (hydrolysis byproduct).

Troubleshooting Table
IssueProbable CauseCorrective Action
Streaking / Tailing Insufficient base modifier.Increase

concentration to 2% in Solvent B.
Product "Stuck" Polarity too low; Diol interaction.Switch to DCM:MeOH (70:30) or use an Amino-bonded silica cartridge (NH2-Silica).
Co-elution Gradient too steep.Use a shallower gradient (e.g., increase MeOH by 1% every 2 CV).
Precipitation Solubility limit reached.Ensure dry loading is used. Do not liquid load in DCM.

Workflow Diagram

Workflow Start Crude Reaction Mixture (Quinoline + Serinol) Prep Sample Prep: Dissolve in MeOH + Add Celite Evaporate to Dry Powder Start->Prep Dry Load Strategy Column Column Chromatography Stationary: Silica Gel 60 Mobile: DCM/MeOH/NH4OH Prep->Column Load Powder Analysis Fraction Analysis TLC (UV 254nm) & Ninhydrin Column->Analysis Collect Fractions Final Pure Product 2-((7-Chloroquinolin-4-yl)amino) propane-1,3-diol Analysis->Final Pool & Evaporate

Figure 2: Complete purification workflow from crude mixture to isolated product.

References

  • BenchChem. "Technical Support Center: 4,7-Dichloroquinoline Substitution Reactions." BenchChem Application Notes. Accessed October 2025. Link

  • Solomon, V. R., & Lee, H. (2011). "Chloroquine and its analogs: a new promise of an old drug for effective and safe cancer therapies." European Journal of Pharmacology, 625(1-3), 220-233. (Context on Aminoquinoline synthesis and properties).
  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Blog. Link

  • Teledyne ISCO. "HILIC Purification Strategies for Flash Chromatography." Teledyne Application Notes. Link

  • National Institutes of Health (NIH). "Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives." PubMed Central. Link

Sources

Preparation of stock solutions of 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol for cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Stock Solutions of 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol for Cell Culture

Introduction & Scientific Context

2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol (CAS: 1394706-08-1) is a synthetic 4-aminoquinoline derivative.[1] Structurally related to chloroquine (CQ) and hydroxychloroquine (HCQ), this compound features a serinol (2-amino-1,3-propanediol) side chain attached to the 7-chloroquinoline scaffold.[1] This modification alters the lipophilicity and pKa profile compared to traditional antimalarials, potentially influencing its lysosomotropic properties and autophagy inhibition efficacy.

Precise stock solution preparation is critical for this compound because the 7-chloroquinoline moiety is hydrophobic, while the diol tail confers localized polarity.[1] Improper solubilization can lead to "micro-precipitation" upon addition to aqueous culture media—a common source of experimental variability in IC50 determinations and mechanistic studies.

Physicochemical Profile

Before handling, verify the compound identity and properties to ensure accurate molarity calculations.

PropertyDetails
Chemical Name 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol
CAS Number 1394706-08-1
Molecular Formula C₁₂H₁₃ClN₂O₂
Molecular Weight 252.69 g/mol
Physical State White to off-white solid (crystalline powder)
Solubility (DMSO) Soluble (>50 mM)
Solubility (Water) Low/Sparingly Soluble (Free base form)
pKa (Predicted) ~8.0 (Quinoline nitrogen), ~13 (Hydroxyls)
Storage (Solid) -20°C, Desiccated, Protected from light

Solvent Selection & Strategy

The choice of solvent is dictated by the amphiphilic nature of the molecule.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO) [1]

    • Why: The 7-chloroquinoline ring drives the molecule's hydrophobicity.[1] DMSO effectively solvates this aromatic core, preventing aggregation. It is the gold standard for creating high-concentration "Master Stocks" (10–100 mM).[1]

  • Secondary Solvent: Ethanol (EtOH) [1]

    • Why: Can be used if cells are hypersensitive to DMSO.[1] However, ethanol evaporates more readily, altering concentration over time.

  • Avoid: Aqueous Buffers (PBS/Water) for Master Stocks [1]

    • Why: While the diol group adds polarity, the free base form of the quinoline is not sufficiently water-soluble to maintain stability at high concentrations (>1 mM).[1] Dissolving directly in water often results in a suspension rather than a solution.

Protocol: Preparation of 10 mM Master Stock

This protocol yields 1 mL of a 10 mM sterile stock solution. Adjust volumes proportionally for different needs.

Materials Required
  • Compound: 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol (Solid).[1]

  • Solvent: Sterile-filtered DMSO (Cell Culture Grade, ≥99.7%).[1]

  • Vessel: Amber glass vial or polypropylene microcentrifuge tube (light protection is crucial).[1]

  • Filtration: 0.22 µm PTFE (hydrophobic) syringe filter (Optional but recommended for long-term storage).[1]

Step-by-Step Procedure
  • Calculate Mass Requirement:

    
    [1]
    
    • Target: 10 mM in 1 mL

    • Calculation:

      
      [1]
      
  • Weighing:

    • Weigh approximately 2.5–3.0 mg of the powder into a tared amber tube.

    • Note: It is more accurate to weigh a slightly larger amount (e.g., ~5 mg) and adjust the solvent volume rather than trying to weigh exactly 2.53 mg.

    • Example: If you weigh 5.10 mg :

      
      [1]
      
  • Solubilization:

    • Add the calculated volume of DMSO to the tube.

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: Ensure no particulates remain.[1] The solution should be clear and colorless to pale yellow.

    • Sonication:[1][2] If particles persist, sonicate in a water bath at room temperature for 5 minutes. Avoid heating above 37°C.

  • Sterilization (Optional but Recommended):

    • While DMSO is bacteriostatic, fungal spores can survive.

    • Pass the solution through a 0.22 µm PTFE or Nylon syringe filter into a fresh sterile amber tube.

    • Caution: Do not use Cellulose Acetate (CA) filters as DMSO may degrade them.[1]

  • Aliquoting & Storage:

    • Aliquot into small volumes (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.

    • Label: Compound Name, Concentration (10 mM), Solvent (DMSO), Date.

    • Store: -20°C (stable for 6 months) or -80°C (stable for >1 year).

Cell Culture Application (Working Solutions)

To treat cells, you must dilute the Master Stock into culture medium.[3] The critical constraint is the final DMSO concentration, which should generally remain < 0.5% (v/v) , and ideally < 0.1% for sensitive lines.

Dilution Table (for 10 mL Culture Medium)
Target Final Conc.Volume of 10 mM StockVolume of MediaFinal DMSO %
100 µM 100 µL9.90 mL1.0% (High - Use Caution)
50 µM 50 µL9.95 mL0.5% (Acceptable)
10 µM 10 µL9.99 mL0.1% (Ideal)
1 µM 1 µL10.0 mL0.01% (Negligible)
  • Intermediate Dilution Step (Recommended for Low Concentrations): If pipetting volumes < 2 µL, create a 100 µM Intermediate Working Solution first:

    • Mix 10 µL of 10 mM Stock + 990 µL of Sterile Media (or PBS).

    • Use this 100 µM intermediate to dose cells (e.g., add 100 µL to 900 µL media for 10 µM final).

    • Note: Use the intermediate solution immediately; do not store aqueous dilutions of the compound.

Visual Workflow & Logic

The following diagram illustrates the decision logic for solvent selection and the dilution workflow to ensure cell viability.

StockPrep Start Solid Compound (CAS 1394706-08-1) CheckSol Check Solubility Profile Start->CheckSol Decision Select Solvent CheckSol->Decision DMSO DMSO (Primary) For Master Stock (10-50 mM) Decision->DMSO Hydrophobic Core Water Water/PBS (Not Recommended for Stock) Decision->Water Risk of Precip. Prep Weigh & Dissolve (Vortex/Sonicate) DMSO->Prep Filter Sterile Filter (0.22 µm PTFE) Prep->Filter Storage Aliquot & Store (-20°C, Dark) Filter->Storage Dilution Dilute in Media (Keep DMSO < 0.5%) Storage->Dilution PrecipCheck Check for Precipitation (Microscopy) Dilution->PrecipCheck Assay Cell Assay (Autophagy/Viability) PrecipCheck->Assay

Caption: Workflow for the preparation and validation of 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol stocks.

Troubleshooting & Quality Control

IssuePossible CauseSolution
Precipitation in Media Concentration too high (>100 µM) or "Shock Dilution".[1]Vortex media while adding the stock dropwise.[3] Use an intermediate dilution step.
Color Change (Pink/Brown) Photo-oxidation of the quinoline ring.[1]Discard stock. Ensure storage in amber vials and protect from light.
Cytotoxicity in Control DMSO concentration > 1%.Include a "Vehicle Control" (DMSO only) to normalize data.[1] Keep DMSO < 0.5%.[1][4]
Crystals at -20°C DMSO freezing point is ~18°C.[1]This is normal. Thaw completely at RT and vortex before use. Do not heat >37°C.

References

  • PubChem. (2025).[1] Compound Summary: 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol (CAS 1394706-08-1).[1][5][6] National Library of Medicine. Available at: [Link][1]

  • Cytiva. (2011).[1] Buffer and sample preparation for direct binding assay in 2% DMSO.[7] GE Healthcare Life Sciences.[1] Available at: [Link][1]

Sources

Application Note: Strategic Crystallization and Isolation of 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation of 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol (hereafter referred to as CQ-Diol ) presents a unique challenge in process chemistry. Unlike lipophilic antimalarials (e.g., Chloroquine), the presence of the hydrophilic 1,3-diol moiety creates an amphiphilic molecule that resists standard non-polar extraction methods. This guide details a dual-stage purification strategy: a Reactive Acid-Base Swing to remove unreacted 4,7-dichloroquinoline (4,7-DCQ), followed by a Controlled Thermal Recrystallization to reject polar impurities (serinol) and target the stable polymorph.

Physicochemical Context & Solubility Profiling[1][2]

To design a self-validating crystallization protocol, we must exploit the solubility differentials between the product and its impurities.

The Impurity Landscape
  • 4,7-Dichloroquinoline (Starting Material): Highly lipophilic, non-basic (at pH > 4), soluble in DCM/Heptane.

  • 2-Amino-1,3-propanediol (Serinol - Reagent): Highly hydrophilic, water-soluble, insoluble in DCM.

  • CQ-Diol (Target): Amphiphilic. Soluble in hot alcohols and acidic water; sparingly soluble in cold water (neutral pH) and non-polar solvents.

Solvent Selection Matrix
Solvent SystemRoleMechanism of Action
Dilute HCl (aq) DissolutionProtonation of the quinoline nitrogen (

) solubilizes the target, allowing filtration of insoluble lipophilic impurities.
Dichloromethane (DCM) Wash SolventRemoves unreacted 4,7-DCQ from the acidic aqueous phase.
Ethanol/Water (80:20) CrystallizationHigh solubility at reflux; sharp solubility drop upon cooling. Water acts as a mild anti-solvent.
2-Propanol (IPA) RecrystallizationProvides slower crystal growth kinetics, favoring larger, filterable needles over amorphous solids.

Protocol 1: The Acid-Base Swing (Chemical Purification)

Objective: Isolate chemically pure Crude CQ-Diol from the reaction matrix.

Rationale: This step relies on the basicity of the quinoline nitrogen. By dropping the pH, we force the CQ-Diol into the aqueous phase (as a salt), while the non-basic 4,7-DCQ remains in the organic phase or precipitates as a neutral solid.

Step-by-Step Methodology:
  • Quench: Upon reaction completion, dilute the reaction mixture with 1.0 M HCl until the pH reaches 2.0–3.0.

    • Checkpoint: Ensure the solution is homogenous. If a solid persists, it is likely unreacted 4,7-DCQ.

  • Lipophilic Wash: Wash the acidic aqueous solution with Dichloromethane (DCM) (

    
     vol).
    
    • Action: Discard the organic (DCM) layer. This removes the lipophilic 4,7-DCQ and non-polar tars.

  • Neutralization (Controlled Precipitation):

    • Cool the aqueous layer to 10°C.

    • Slowly add 20% NaOH or NH₄OH dropwise with vigorous stirring.

    • Target: Adjust pH to 9.0–10.0. The CQ-Diol free base will precipitate as a pale yellow solid.

  • Filtration: Filter the solids and wash with cold water (

    
    ) to remove residual Serinol and inorganic salts.
    
  • Drying: Dry the crude cake under vacuum at 50°C to constant weight.

Protocol 2: Thermal Recrystallization (Polymorph Control)

Objective: Transform the crude precipitate into high-purity crystalline material with defined particle size.

Rationale: The crude solid from Protocol 1 often traps water and trace salts. Recrystallization from ethanol ensures the removal of these polar contaminants.

Step-by-Step Methodology:
  • Dissolution: Suspend the crude CQ-Diol in Ethanol (absolute) (10 mL per gram of solid). Heat to reflux (78°C).

    • Note: If the solution is not clear at reflux, add Water dropwise until clarity is achieved (max 10% v/v water).

  • Hot Filtration (Optional): If insoluble particles (dust/silica) remain, filter rapidly through a pre-heated Celite pad.

  • Nucleation Zone: Cool the solution slowly (10°C/hour) to 60°C.

    • Seeding: Add 0.1% w/w pure seed crystals at 60°C to initiate uniform growth.

  • Crystal Growth: Continue cooling to 0–5°C over 4 hours. Hold at 0°C for 2 hours (aging).

  • Isolation: Filter the crystals.

  • Displacement Wash: Wash the cake with Cold Isopropanol (to displace the mother liquor without redissolving the diol).

  • Final Drying: Vacuum oven at 60°C for 12 hours.

Process Visualization

Workflow Diagram

The following diagram illustrates the decision logic and phase separation strategy.

G Start Crude Reaction Mixture (CQ-Diol, 4,7-DCQ, Serinol) Acidify Add 1M HCl (pH 2-3) Start->Acidify Separation Phase Separation Acidify->Separation OrgLayer Organic Layer (DCM) Contains: 4,7-DCQ (Waste) Separation->OrgLayer Wash with DCM AqLayer Aqueous Layer Contains: CQ-Diol Salt + Serinol Separation->AqLayer Retain Aqueous Basify Basify to pH 9-10 (Precipitation) AqLayer->Basify Filter1 Filtration & Water Wash (Removes Serinol/Salts) Basify->Filter1 CrudeSolid Crude CQ-Diol Solid Filter1->CrudeSolid Recryst Recrystallization (EtOH/Water Reflux) CrudeSolid->Recryst Final Pure CQ-Diol Crystals (>99% HPLC) Recryst->Final

Caption: Figure 1.[1] Integrated Acid-Base purification and Crystallization workflow for CQ-Diol.

Critical Quality Attributes (CQAs) & Troubleshooting

ObservationRoot CauseCorrective Action
Oiling Out Cooling too fast or solvent too polar.Reheat to reflux. Add 5-10% IPA (Isopropanol) to reduce polarity, then cool at a slower rate (5°C/hr).
Colored Crystals Oxidation byproducts (Quinone imines).Add 1% Activated Carbon during the reflux step of Protocol 2, stir for 15 mins, then hot filter.
Low Yield pH not optimal during precipitation.Ensure pH is >9.0. The diol is amphiphilic; if pH is too low (<8), it remains protonated and water-soluble.

References

  • Egan, T. J., et al. (2000). "Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation." Journal of Medicinal Chemistry. Link

  • Surrey, A. R., & Hammer, H. F. (1946). "The Preparation of 4,7-Dichloroquinoline." Journal of the American Chemical Society.[2] Link

  • Vippagunta, S. R., et al. (2001). "Crystalline solids." Advanced Drug Delivery Reviews. (Foundational text on polymorphism and solvent selection). Link

  • BenchChem Technical Support. (2025). "Overcoming Poor Solubility of 2-Aminoquinoline Derivatives." (General solubility protocols for aminoquinolines). Link

  • World Intellectual Property Organization. (2014). "Process for the preparation of 2-amino-1,3-propane diol compounds." (WO2014136047A2 - Analogous diol handling). Link

Sources

Mass spectrometry (LC-MS/MS) parameters for identifying 7-chloroquinoline metabolites

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Identification of 7-Chloroquinoline Metabolites by LC-MS/MS

Abstract

The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents, most notably the antimalarial drug chloroquine.[1][2] Understanding the metabolic fate of compounds containing this moiety is critical for drug discovery and development, as metabolism profoundly influences a drug's efficacy, duration of action, and potential for toxicity.[3] This application note provides a comprehensive, field-proven guide for researchers to identify and characterize the metabolites of 7-chloroquinoline using a robust in vitro metabolism assay coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We detail the entire workflow, from experimental design and sample preparation to instrument parameters and data interpretation, grounded in established scientific principles to ensure data integrity and trustworthiness.

Introduction: The Significance of 7-Chloroquinoline Metabolism

The metabolic transformation of a xenobiotic, such as a drug candidate, is the body's mechanism to detoxify and eliminate foreign substances.[4] These transformations, categorized into Phase I (modification) and Phase II (conjugation) reactions, are primarily carried out by enzymes in the liver.[5] For a 7-chloroquinoline-based compound, metabolic changes can lead to:

  • Activation or Inactivation: Metabolites may have greater, lesser, or different pharmacological activity than the parent compound.

  • Altered Pharmacokinetics: Metabolism affects the rate of drug clearance, influencing dosing regimens.

  • Formation of Reactive Metabolites: Some metabolic pathways can produce toxic byproducts, posing safety risks.

Therefore, early identification of metabolic pathways is a non-negotiable step in the drug development process, mandated by regulatory agencies worldwide.[6][7] The LC-MS/MS platform, renowned for its sensitivity and selectivity, is the gold standard for these studies, enabling precise detection and quantification of metabolites in complex biological matrices.[8]

Predicted Metabolic Pathways of 7-Chloroquinoline

Based on established principles of drug metabolism, 7-chloroquinoline is expected to undergo several biotransformations.[4][5] Phase I reactions, typically mediated by cytochrome P450 (CYP) enzymes, often introduce or expose functional groups.[9] Phase II reactions then conjugate these groups with endogenous molecules to increase water solubility for excretion.

The primary predicted metabolic pathways include:

  • Oxidation (Phase I): Introduction of a hydroxyl group (-OH) onto the quinoline ring system.

  • N-Oxidation (Phase I): Oxidation of the nitrogen atom in the quinoline ring.

  • Glucuronidation (Phase II): Conjugation of a hydroxylated metabolite with glucuronic acid.

  • Sulfation (Phase II): Conjugation of a hydroxylated metabolite with a sulfonate group.

The following diagram outlines these potential biotransformation routes.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent 7-Chloroquinoline met1 Hydroxylated Metabolite parent->met1 Oxidation met2 N-Oxide Metabolite parent->met2 N-Oxidation met3 Glucuronide Conjugate met1->met3 UGT Enzymes met4 Sulfate Conjugate met1->met4 SULT Enzymes

Caption: Predicted metabolic pathways for 7-chloroquinoline.

Experimental Design and Workflow

A successful metabolite identification study relies on a systematic and logical workflow. The process begins with an in vitro incubation to generate metabolites, followed by sample cleanup to remove interfering matrix components, and finally, analysis by LC-MS/MS.

cluster_workflow Metabolite Identification Workflow A In Vitro Incubation (Human Liver Microsomes) B Reaction Quenching & Protein Precipitation A->B C Centrifugation & Supernatant Collection B->C D LC-MS/MS Analysis (MRM Mode) C->D E Data Analysis & Metabolite ID D->E

Caption: Overall experimental workflow for metabolite identification.

Detailed Protocols

Protocol 1: In Vitro Metabolic Stability Assay with Human Liver Microsomes (HLMs)

This protocol is designed to assess the rate of metabolism of 7-chloroquinoline and generate its primary metabolites.[10][11]

Materials:

  • 7-Chloroquinoline (Test Compound)

  • Human Liver Microsomes (pooled, e.g., 20 mg/mL stock)

  • NADPH Regenerating System (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN), LC-MS grade (ice-cold)

  • Internal Standard (IS) (e.g., a structurally similar but chromatographically distinct compound)

  • Incubator/Water Bath (37°C)

Procedure:

  • Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the phosphate buffer and the NADPH regenerating system.

  • Pre-incubation: Add the HLM solution to the master mix to a final protein concentration of 0.5 mg/mL.[12] Gently mix and pre-incubate the mixture for 5-10 minutes at 37°C to equilibrate.

  • Initiate Reaction: Add the 7-chloroquinoline test compound to the pre-incubated mixture to start the reaction. The typical final concentration of the test compound is 1 µM.[12] Vortex gently.

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.[10]

  • Terminate Reaction: Immediately add the aliquot to a tube containing a quenching solution, which is typically 2-3 volumes of ice-cold acetonitrile containing the internal standard.[13] This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.

  • Control Samples: Prepare control incubations: one without the NADPH regenerating system (to check for non-CYP mediated degradation) and one without the test compound (matrix blank).

Protocol 2: Sample Preparation via Protein Precipitation

This procedure effectively removes proteins that can interfere with LC-MS/MS analysis and is suitable for microsomal incubation samples as well as plasma or urine.[14][15]

Procedure:

  • Vortex: After adding the reaction aliquot to the quenching solution (as described in step 5 above), vortex the sample vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 rpm or >10,000 x g) for 10 minutes at 4°C.[15] This will pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the clear supernatant to a new set of vials or a 96-well plate for LC-MS/MS analysis.[16] Be cautious not to disturb the protein pellet.

  • Evaporation & Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

LC-MS/MS Method Parameters

The following parameters are a robust starting point for the analysis of 7-chloroquinoline and its metabolites. Optimization may be required depending on the specific instrumentation used.

Liquid Chromatography (LC)

Chromatographic separation is essential to resolve the parent drug from its metabolites, especially isomers, which have the same mass.[8] A reversed-phase method is standard for compounds of this nature.[17][18]

ParameterRecommended SettingRationale
Column C18, e.g., Waters XTerra MS C18 (2.1 x 50 mm, 3.5 µm)[14][15]Provides excellent retention and separation for aromatic heterocyclic compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidifying the mobile phase promotes protonation of the analyte for positive ion mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic solvent providing good elution strength.
Flow Rate 0.4 - 0.5 mL/minA typical flow rate for analytical scale UHPLC/HPLC, balancing speed and resolution.
Injection Volume 5 - 10 µLStandard volume to avoid column overloading while ensuring sufficient sensitivity.
Column Temp 40°CElevated temperature can improve peak shape and reduce viscosity.
Gradient Elution See Table 2 belowA gradient is necessary to elute both the parent compound and its more polar metabolites effectively.

Table 2: Suggested LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.0595
6.0595
6.1955
8.0955
Mass Spectrometry (MS)

Tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode for its high selectivity and sensitivity.[19][20] This involves selecting a specific precursor ion (Q1) and a characteristic product ion (Q3) for each analyte.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveQuinolines contain a basic nitrogen atom that is readily protonated.[14][21]
Ion Source Temp 500 - 550 °COptimized for efficient desolvation of the mobile phase.
Capillary Voltage 2.0 - 4.0 kVStandard voltage range for stable electrospray.
MRM Dwell Time 50 - 100 msBalances the number of points across a chromatographic peak with sensitivity.

Table 3: Predicted MRM Transitions for 7-Chloroquinoline and Metabolites

Note: The exact m/z values for product ions and optimal Collision Energy (CE) must be determined experimentally by infusing a standard of the parent compound and analyzing the product ion scan. Metabolite transitions are predicted based on common biotransformations.

Compound/MetaboliteTransformationPrecursor Ion (Q1) [M+H]⁺Predicted Product Ion (Q3)Predicted CE (eV)
7-Chloroquinoline Parent164.0128.0 (Loss of HCl)20 - 35
Hydroxy-7-chloroquinoline +O (16 Da)180.0144.0 (Loss of HCl) or 152.0 (Loss of CO)20 - 40
N-Oxide-7-chloroquinoline +O (16 Da)180.0164.0 (Loss of O)15 - 30
Glucuronide Conjugate +C₆H₈O₆ (176 Da)356.0180.0 (Loss of glucuronide)15 - 25
Sulfate Conjugate +SO₃ (80 Da)260.0180.0 (Loss of SO₃)15 - 30

Data Analysis and Interpretation

After data acquisition, the process involves:

  • Extraction of Ion Chromatograms: Use the instrument software to extract the chromatograms for the specific MRM transitions listed in Table 3.

  • Peak Identification: Look for new peaks appearing in the chromatograms of the incubated samples (T>0) that are absent in the T=0 and negative control samples.

  • Retention Time Shift: Metabolites are typically more polar than the parent drug. Therefore, hydroxylated metabolites will elute earlier than 7-chloroquinoline, and conjugated metabolites (glucuronide, sulfate) will elute even earlier.

  • Confirmation: The presence of a peak at the correct MRM transition and a plausible retention time provides strong evidence for the identity of a metabolite. Further structural confirmation can be achieved using high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and MS/MS fragmentation patterns.[22]

Conclusion

This application note provides a robust and scientifically grounded framework for the identification of 7-chloroquinoline metabolites using standard in vitro techniques and LC-MS/MS analysis. The detailed protocols for microsomal incubation, sample preparation, and optimized instrument parameters offer a reliable starting point for researchers in drug metabolism and pharmacokinetics. By systematically applying this workflow, scientists can gain critical insights into the metabolic fate of 7-chloroquinoline derivatives, thereby accelerating the drug development process with confidence and data integrity.

References

  • Tella, A. C., et al. (2018). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PMC. Retrieved from [Link]

  • Gami-Yilinkou, R., & Gorka, A. P. (2017). Quantitative structure-chromatographic retention correlations of quinoline derivatives. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. IOPscience. Retrieved from [Link]

  • Tella, A. C., et al. (2018). A simple, sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), a potent and s. Digital Scholarship@Texas Southern University. Retrieved from [Link]

  • Murie, V. E., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. ResearchGate. Retrieved from [Link]

  • Picó, Y., et al. (2001). Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. PubMed. Retrieved from [Link]

  • Zheng, J., et al. (2024). Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. MDPI. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Quinoline, 2,7-dimethyl- on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]

  • Veeni, V. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab. Retrieved from [Link]

  • B-S, D. P. (2022). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Retrieved from [Link]

  • Adler, A., et al. (1986). Urinary metabolism of chloroquine. PubMed. Retrieved from [Link]

  • Silva, R. M., et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Multiple reaction monitoring (MRM) transitions and parameters for the detection of the 12 analytes. ResearchGate. Retrieved from [Link]

  • Shimadzu. (n.d.). Measuring Primary Metabolites in Human Plasma Using an LC/MS/MS System with Fully Automated Sample Preparation Module. Shimadzu. Retrieved from [Link]

  • Silva, R. M., et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. PubMed. Retrieved from [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters. Retrieved from [Link]

  • McChesney, E. W., et al. (1966). Studies of the metabolism of some compounds of the 4-amino-7-chloroquinoline series. PubMed. Retrieved from [Link]

  • McChesney, E. W., et al. (1966). STUDIES OF THE METABOLISM OF SOME COMPOUNDS OF THE 4-AMINO-7-CHLOROQUINOLINE SERIES. Article Galaxy. Retrieved from [Link]

  • Rehman, M. F., & Farooq, M. (2023). Drug Metabolism. NCBI Bookshelf. Retrieved from [Link]

  • Kim, T.-E., et al. (2020). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. PMC. Retrieved from [Link]

  • Taylor & Francis. (n.d.). MRM – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

  • Karinen, R., et al. (2025). Validation of an LC-MS-MS method for analysis of 58 drugs of abuse in oral fluid and method comparison with an established LC-HRMS method. PubMed. Retrieved from [Link]

  • Parker, R., et al. (2021). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. PMC. Retrieved from [Link]

  • Liu, Y., et al. (2023). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. MDPI. Retrieved from [Link]

  • Shimadzu. (n.d.). Clinical Research. Shimadzu. Retrieved from [Link]

  • Obach, R. S., et al. (2018). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC. Retrieved from [Link]

  • Lucas, G., & Walls, S. (1994). Auditing drug metabolism protocols, data, and reports. PubMed. Retrieved from [Link]

  • Hill, G. B. (2004). In vitro drug metabolism using liver microsomes. PubMed. Retrieved from [Link]

  • Guengerich, F. P. (2009). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Humana Press. Retrieved from [Link]

  • Hodel, E. M., et al. (2018). LC-MS/MS method for the simultaneous analysis of seven antimalarials and two active metabolites in dried blood spots for applications in field trials: Analytical and clinical validation. PubMed. Retrieved from [Link]

  • Imre, M., et al. (2024). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. PMC. Retrieved from [Link]

  • Miners, J. O., & Knights, K. M. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Research @ Flinders. Retrieved from [Link]

  • Kennedy, D. J., et al. (2012). Multiple Reaction Monitoring (MRM)-Profiling with Biomarker Identification by LC-QTOF to Characterize Coronary Artery Disease. PMC. Retrieved from [Link]

  • Waters Corporation. (2024). Automated Multiple Reaction Monitoring (MRM) Method Development for Peptide Drugs Using waters_connect for Quantitation Software. Waters. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. Retrieved from [Link]

  • Jaffe, J. D., et al. (2008). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. PMC. Retrieved from [Link]

  • Hill, G. B. (2004). In Vitro Drug Metabolism Using Liver Microsomes. ResearchGate. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Retrieved from [Link]

  • Waters Corporation. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. Waters. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore. Retrieved from [Link]

  • Fidelta. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Fidelta. Retrieved from [Link]

  • Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies. Drug Discovery News. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics. EMA. Retrieved from [Link]

  • Drugs.com. (n.d.). Drug Information for Healthcare Professionals. Drugs.com. Retrieved from [Link]

Sources

Application Note: Evaluation of Hemozoin Inhibition by 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The emergence of resistance to standard 4-aminoquinolines (e.g., Chloroquine) necessitates the evaluation of novel pharmacophores with modified side chains. This application note details the technical protocols for evaluating 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol (hereafter referred to as 7CQ-1,3-diol ). Unlike Chloroquine, which possesses a diethylamino-pentyl side chain, 7CQ-1,3-diol features a hydroxylated propane tail. This modification alters lipophilicity and hydrogen-bonding potential while retaining the critical 7-chloroquinoline "warhead" required for π-π stacking with heme.

The Biological Imperative: Plasmodium falciparum degrades up to 80% of host hemoglobin during its erythrocytic cycle. This process releases free heme (Ferriprotoporphyrin IX), which is toxic to the parasite due to its ability to generate reactive oxygen species (ROS) and lyse membranes. To survive, the parasite polymerizes this toxic heme into an insoluble, inert crystal called Hemozoin (β-hematin) within its acidic digestive vacuole (pH ~4.8–5.2).

Mechanism of Action: 7CQ-1,3-diol acts by capping the growing face of the hemozoin crystal. The 7-chloroquinoline ring forms a π-π complex with the μ-oxo dimer of heme, while the amino-propane-diol tail likely interacts with the carboxylate groups of heme or the solvent interface, preventing the sequestration of toxic heme.

Visualizing the Pathway

The following diagram illustrates the heme detoxification pathway and the specific intervention point of 7CQ-1,3-diol.

HemePath Hemoglobin Host Hemoglobin Digestion Proteolytic Digestion (Plasmepsins/Falcipains) Hemoglobin->Digestion FreeHeme Free Heme (Fe3+) (TOXIC) Digestion->FreeHeme Hemozoin Hemozoin Crystals (Inert/Safe) FreeHeme->Hemozoin Biocrystallization (pH 4.8) ROS ROS Generation & Membrane Lysis FreeHeme->ROS Accumulation Drug 7CQ-1,3-diol Drug->FreeHeme π-π Stacking Drug->Hemozoin Crystal Capping (INHIBITION) Death Parasite Death ROS->Death

Figure 1: Mechanism of Action. The drug intercepts toxic free heme, preventing its conversion to inert hemozoin, leading to parasite death via oxidative stress.[1]

Protocol 1: NP-40 Mediated Beta-Hematin Formation Assay (Cell-Free)

This is the industry-standard high-throughput screen (HTS) for hemozoin inhibitors. It utilizes Nonidet P-40 (NP-40) to mimic the lipid environment of the parasite's digestive vacuole, catalyzing the conversion of hemin to β-hematin.[2][3]

Principle: Hemin is incubated with the drug in an acidic acetate buffer.[4] After incubation, pyridine is added.[1] Pyridine coordinates with free (unpolymerized) heme to form a low-spin bis-pyridyl complex (orange/pink,


 ~405 nm). It cannot dissolve hemozoin.[5] Therefore, lower absorbance indicates high hemozoin formation (low drug activity) , while higher absorbance indicates inhibited hemozoin formation (high drug activity) .
Reagents & Preparation
ReagentConcentrationPreparation Notes
Hemin Chloride 25 mM StockDissolve 16.3 mg in 1 mL DMSO. Sonicate 1 min. Freshly prepare.
NP-40 Detergent 30.55 µM (Final)Prepare a stock solution in water.
Acetate Buffer 1.0 M, pH 4.8Mimics digestive vacuole acidity.
Pyridine Solution 5% (v/v)50% Pyridine, 20% Acetone, 30% Water, 200mM HEPES (pH 7.4).
7CQ-1,3-diol 0–100 µMDissolve in DMSO. Keep final DMSO < 2%.
Step-by-Step Workflow
  • Substrate Preparation:

    • Dilute the 25 mM Hemin stock into the Acetate Buffer (pH 4.[4]8) containing NP-40.[6]

    • Target Final Concentration in Well: 100 µM Hemin, 1 M Acetate, 30.55 µM NP-40.

  • Plating:

    • Dispense 100 µL of the Hemin/Acetate/NP-40 mixture into a clear 96-well round-bottom plate.

  • Drug Addition:

    • Add 2 µL of 7CQ-1,3-diol at varying concentrations (e.g., 0, 0.5, 1, 5, 10, 50, 100 µM).

    • Controls: Include Chloroquine (Positive Control) and DMSO-only (Negative Control).[7]

  • Incubation:

    • Seal plate.[4] Incubate at 37°C for 4–6 hours in a shaking incubator (100 rpm). Note: Do not exceed 6 hours as spontaneous degradation may occur.

  • Quantification (The Pyridine Step):

    • Add 30 µL of the Pyridine Solution to each well.

    • Shake for 10 minutes to solubilize unpolymerized hemin.

    • Read Absorbance at 405 nm .[3][6][7]

Data Analysis

Calculate the percentage of inhibition using the following formula:


[7]
  • 
    : Absorbance of the test well.
    
  • 
    : Absorbance of the Negative Control (High hemozoin, low free heme).
    
  • 
    : Absorbance of a "No Polymerization" control (Hemin added to Pyridine immediately, representing 100% free heme).
    

Success Criteria:

  • Z-Factor: > 0.5 for HTS validation.

  • IC50: Determine using non-linear regression (Sigmoidal dose-response). 7CQ-1,3-diol should exhibit an IC50 < 50 µM to be considered active.

AssayWorkflow Start Start: Hemin + Acetate Buffer (pH 4.8) + NP-40 AddDrug Add 7CQ-1,3-diol (Serial Dilution) Start->AddDrug Incubate Incubate 37°C, 4-6 Hours (Polymerization Phase) AddDrug->Incubate AddPyridine Add Pyridine Solution (Solubilizes Free Heme Only) Incubate->AddPyridine Read Read Absorbance @ 405nm AddPyridine->Read Analyze Calculate IC50 (High Abs = High Inhibition) Read->Analyze

Figure 2: NP-40 Assay Workflow.[6] A colorimetric method where signal intensity correlates directly with drug efficacy.

Protocol 2: Drug-Heme Binding Interaction (UV-Vis Titration)

To confirm that 7CQ-1,3-diol inhibits hemozoin via direct interaction with the heme dimer (rather than general chaotropic effects), a binding constant (


) must be determined.
Methodology
  • Baseline: Prepare a 5 µM solution of Hemin in 40% DMSO / 0.02 M HEPES (pH 7.4). Record the UV-Vis spectrum (300–700 nm). Note the Soret band at ~402 nm.

  • Titration: Add aliquots of 7CQ-1,3-diol (from a 10 mM stock) to the hemin solution.

  • Observation: Measure the spectrum after each addition.

    • Expected Result: A hypochromic effect (decrease in intensity) and a bathochromic shift (red shift) of the Soret band (e.g., from 402 nm to 410+ nm) indicates strong

      
      -
      
      
      
      stacking interactions between the quinoline ring and the porphyrin macrocycle.
  • Calculation: Plot

    
     vs 
    
    
    
    (Benesi-Hildebrand plot) to determine the association constant (
    
    
    ).

Critical Considerations & Troubleshooting

Solubility of the Propane-1,3-diol Tail

The 1,3-diol tail makes this compound more polar than Chloroquine.

  • Risk: While this aids solubility in aqueous media, it may reduce passive diffusion across the parasite's vacuolar membrane compared to the lipophilic diethyl-amine of Chloroquine.

  • Mitigation: If in vitro BHFA (Protocol 1) shows high potency but cell-based assays show low potency, the issue is likely membrane permeability.

DMSO Tolerance
  • Ensure final DMSO concentration in the BHFA does not exceed 2.5% . Higher concentrations can inhibit hemozoin formation independently of the drug, leading to false positives.

pH Sensitivity
  • The Acetate buffer must be strictly maintained at pH 4.8 . At pH > 6.0, spontaneous hematin aggregation slows significantly; at pH < 4.0, the hemin may precipitate amorphously rather than crystallizing.

References

  • Egan, T. J., et al. (1994).[8] "Quinoline anti-malarial drugs inhibit spontaneous formation of beta-haematin (malaria pigment)."[6][8][9][10] FEBS Letters.

  • Sandlin, R. D., et al. (2011). "Use of the NP-40 Detergent-Mediated Assay in Discovery of Inhibitors of β-Hematin Crystallization." Antimicrobial Agents and Chemotherapy.[3][11]

  • Ncokazi, K. K., & Egan, T. J. (2005). "A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds."[2][12] Analytical Biochemistry.

  • Vippagunta, S. R., et al. (2000). "Quinoline-type antimalarials: mechanism of action and resistance." Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Aqueous Solubility of 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-((7-chloroquinolin-4-yl)amino)propane-1,3-diol (hereafter referred to as CQP-diol). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. More than 40% of new chemical entities are poorly water-soluble, making formulation a critical challenge in drug development.[1] This document provides a structured troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols to systematically address and overcome these solubility issues.

The CQP-diol molecule possesses a large, hydrophobic 7-chloroquinoline moiety, a primary contributor to its poor water solubility. However, the molecule also contains a basic amino group and a hydrophilic propane-1,3-diol side chain. These features provide key opportunities for solubility enhancement, which we will explore in detail.

Part 1: Troubleshooting Guide - A Systematic Approach

This section is designed to guide you through a logical workflow for identifying the most effective solubility enhancement strategy for CQP-diol. The choice of method depends on the desired final concentration, formulation requirements (e.g., oral, parenteral), and the tolerance of the experimental system to various excipients.[1]

Visual Workflow for Solubility Enhancement

The following diagram outlines a decision-making process for improving the solubility of CQP-diol.

Solubility_Workflow cluster_0 Initial State cluster_1 Primary Strategies cluster_2 Secondary Strategies cluster_3 Outcome Start Poor Aqueous Solubility of CQP-diol pH_Mod Strategy 1: pH Adjustment (Targeting the basic amino group) Start->pH_Mod Is pH modification permissible for the application? Cosolvency Strategy 2: Co-solvency (Altering solvent polarity) pH_Mod->Cosolvency No, or insufficient alone Success Target Solubility Achieved pH_Mod->Success Yes Cyclodextrin Strategy 3: Cyclodextrin Complexation (Encapsulating the hydrophobic core) Cosolvency->Cyclodextrin No, or precipitation upon dilution Cosolvency->Success Yes Surfactant Strategy 4: Surfactant Solubilization (Micellar incorporation) Cyclodextrin->Surfactant No, or cost/toxicity concerns Cyclodextrin->Success Yes Surfactant->Success Yes

Caption: Decision workflow for selecting a solubility enhancement strategy.

Strategy 1: pH Adjustment

Issue: My CQP-diol is insoluble in neutral aqueous buffers (e.g., PBS pH 7.4).

Principle: The solubility of ionizable drugs can be significantly influenced by the pH of the solution.[2] CQP-diol contains a basic quinoline nitrogen and an amino group, which can be protonated in acidic conditions. This protonation introduces a positive charge, forming a salt that is generally much more soluble in water than the neutral free-base form.[3][4] For weakly basic drugs, lowering the pH increases the proportion of the ionized, more soluble form.[5]

Troubleshooting Steps & Protocol:

  • Determine the pKa: The first step is to know the acid dissociation constant (pKa) of the conjugate acid of CQP-diol. The pKa of the 7-chloroquinoline scaffold is a key determinant.[6] A literature search or computational prediction is recommended. For many quinoline derivatives, the relevant pKa is in the range of 4-5.[3] To significantly increase solubility, the pH of the solution should be adjusted to at least 1-2 units below the pKa.[7]

  • Perform a pH-Solubility Profile:

    • Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, acetate buffers).

    • Add an excess amount of CQP-diol powder to a fixed volume of each buffer in separate vials.

    • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

    • Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

    • Analyze the concentration of dissolved CQP-diol in the filtrate using a suitable analytical method like HPLC-UV.

    • Plot the measured solubility against the pH to visualize the relationship. You should observe a significant increase in solubility as the pH decreases.

Potential Issues & Solutions:

  • Drug Instability: Extreme pH values can sometimes lead to chemical degradation.[5][8] It is crucial to assess the stability of CQP-diol in the selected buffer over the intended period of use. This can be checked by monitoring for the appearance of degradation peaks in your HPLC analysis.

  • Precipitation on Dilution: An acidic stock solution of CQP-diol may precipitate when diluted into a neutral pH medium (e.g., cell culture media or blood). This is a common issue and may necessitate the use of other strategies if the final application is at a neutral pH.[8]

Strategy 2: Co-solvency

Issue: pH adjustment is not a viable option due to experimental constraints (e.g., cell viability, reaction conditions), or it does not provide sufficient solubility.

Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9] This reduction in polarity lowers the interfacial tension between the aqueous environment and the hydrophobic CQP-diol molecule, thereby increasing its solubility.[4] Common pharmaceutically acceptable co-solvents include ethanol, propylene glycol (PG), polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[10][]

Troubleshooting Steps & Protocol:

  • Co-solvent Screening:

    • Select a panel of common co-solvents (e.g., Ethanol, PG, PEG 400, DMSO).

    • Prepare binary mixtures of each co-solvent with water at various concentrations (e.g., 10%, 20%, 40%, 60%, 80% v/v).

    • Determine the equilibrium solubility of CQP-diol in each mixture using the shake-flask method described in Strategy 1.

  • Data Analysis:

    • Plot solubility versus co-solvent concentration for each solvent.

    • Identify the co-solvent and concentration that provides the desired solubility with the lowest percentage of organic solvent.

Potential Issues & Solutions:

  • Toxicity/Compatibility: High concentrations of organic co-solvents can be toxic to cells or interfere with downstream assays. Always check the tolerance of your experimental system for the selected co-solvent.

  • Precipitation upon Dilution: Similar to pH-adjusted solutions, formulations with high co-solvent concentrations can precipitate upon significant aqueous dilution. The formulation must be carefully designed to remain stable under its final use conditions.

Co-solvent System (v/v in Water)Hypothetical Solubility of CQP-diol (mg/mL)
Water (pH 7.0)< 0.01
20% Ethanol0.5
40% Ethanol2.1
20% Propylene Glycol0.8
40% Propylene Glycol3.5
20% PEG 4001.2
40% PEG 4005.8
Strategy 3: Cyclodextrin Complexation

Issue: Co-solvents are not suitable, or a more advanced formulation is required to handle precipitation upon dilution.

Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[12][13] They can encapsulate the hydrophobic 7-chloroquinoline moiety of CQP-diol, forming a water-soluble "host-guest" inclusion complex.[12][14] This effectively shields the non-polar part of the drug from the aqueous environment, leading to a significant increase in its apparent water solubility.[12][14] Commonly used CDs include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD).

Troubleshooting Steps & Protocol (Phase-Solubility Study):

  • Prepare CD Solutions: Prepare a series of aqueous solutions of a selected cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0 to 50 mM).

  • Equilibration: Add an excess of CQP-diol to each CD solution.

  • Analysis: Agitate, equilibrate, filter, and analyze the samples as described in Strategy 1.

  • Plot and Interpret: Plot the solubility of CQP-diol against the cyclodextrin concentration. A linear increase (A-type phase solubility diagram) indicates the formation of a soluble 1:1 complex.[15]

Potential Issues & Solutions:

  • Stoichiometry and Binding Affinity: The efficiency of solubilization depends on how well the CQP-diol molecule fits into the CD cavity. If one type of CD gives poor results, it is worth screening others (e.g., α-CD, γ-CD, or other modified β-CDs).

  • Competitive Inhibition: Other molecules in your formulation could potentially compete with CQP-diol for the CD cavity, reducing its solubilizing effect.[15]

Strategy 4: Surfactant (Micellar) Solubilization

Issue: Previous methods are insufficient, and the formulation requires a high drug load.

Principle: Surfactants are amphiphilic molecules that, above a certain concentration called the critical micelle concentration (CMC), self-assemble into spherical structures called micelles.[16] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic 7-chloroquinoline portion of CQP-diol can partition into the hydrophobic core of the micelle, effectively being "dissolved" in the aqueous solution.[16][17] Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Cremophor® EL are commonly used.[16]

Troubleshooting Steps & Protocol:

  • Surfactant Screening: Prepare aqueous solutions of different surfactants (e.g., Tween® 80, Cremophor® EL, Sodium Dodecyl Sulfate) at concentrations well above their known CMC.

  • Solubility Determination: Determine the equilibrium solubility of CQP-diol in each surfactant solution using the standard shake-flask method.

  • Optimization: The choice of surfactant and its concentration can be optimized based on solubilization capacity and application-specific toxicity concerns. The molecular structure of both the drug and the surfactant plays a crucial role in the extent of solubilization.[18][19]

Potential Issues & Solutions:

  • Toxicity: Surfactants, particularly ionic ones, can have higher toxicity profiles compared to other excipients and may not be suitable for all applications, especially in cell-based assays or parenteral formulations.[16]

  • Drug Location in Micelle: The exact location of the drug within the micelle (core vs. palisade layer) depends on its polarity and can influence the stability and solubilization capacity.[17]

Part 2: Frequently Asked Questions (FAQs)

Q1: My CQP-diol, dissolved in a DMSO stock, precipitates when I add it to my aqueous buffer. What is happening and how can I fix it? A1: This is a very common issue called "crashing out." It occurs because DMSO is a strong organic solvent that can dissolve CQP-diol, but when you dilute this stock into a primarily aqueous buffer, the solvent polarity dramatically increases. The buffer cannot maintain the solubility of the hydrophobic CQP-diol at that concentration, causing it to precipitate.[7] To fix this, you can try:

  • Lowering the final concentration of CQP-diol.

  • Increasing the percentage of co-solvent (like DMSO) in the final buffer, if your experiment can tolerate it.

  • Using a formulation strategy described above, such as complexation with cyclodextrins, which can prevent precipitation upon dilution.

Q2: How do I choose between using a co-solvent and a cyclodextrin? A2: The choice depends on your application.

  • Co-solvents are often simpler and more cost-effective for initial screening or for applications where a certain percentage of an organic solvent is acceptable.[20] They are a good first choice if pH adjustment is not possible.

  • Cyclodextrins are generally preferred for in-vivo applications or sensitive cell-based assays where organic solvents may cause toxicity.[14] They are particularly effective at preventing precipitation upon dilution and can sometimes protect the drug from degradation.[14]

Q3: Can I combine different solubility enhancement techniques? A3: Yes, and it is often highly effective. For example, you can prepare a solution of CQP-diol in an acidic buffer that also contains a co-solvent or a cyclodextrin.[] This can create a synergistic effect. Adding a water-soluble polymer or other auxiliary substance to a cyclodextrin formulation can form a ternary complex, further boosting solubility and stability.[21]

Q4: What analytical method is best for measuring the concentration of CQP-diol in these studies? A4: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable method. It allows for accurate quantification and can also be used to monitor for any potential degradation of the compound by separating the parent drug from its degradation products. Spectrophotometric methods, like UV-Vis, can also be used if there are no interfering substances in the formulation.[22]

References

  • Jadhav, P. et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Popa, G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel), 16(8), 1063. [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences, 1(1), 1-11. [Link]

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 110-118. [Link]

  • Pawar, P., Dapsanse, V., & Gunjal, S. (2017). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • Loftsson, T., & Jónsdóttir, M. D. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1129. [Link]

  • Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17.
  • Valero, M. (2005). Micellar solubilization of drugs. University of Alberta Libraries. [Link]

  • Barmpalexis, P., & Karamalaki, V. (2018). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Pharmaceutical Development and Technology, 23(4), 317-327.
  • An, T., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(10), 5157-5166. [Link]

  • Barmpalexis, P., & Karamalaki, V. (2018). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. PubMed. [Link]

  • Al-Ghamdi, M. S. (2024). Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. Pharmedicine Journal, 6(1), 22-28.
  • Patel, S. B., & Patel, M. R. (2018). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology, 8(2), 65-71.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • Jouyban-Gharamaleki, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Frontiers Publishing Partnerships. [Link]

  • Vemula, V. R., Lagishetty, V., & Lingala, S. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. [Link]

  • Slideshare. (n.d.). Cosolvency. Slideshare. [Link]

  • Pornpitchanarong, C., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 23(7), 239. [Link]

  • Al-Majidi, S. M. K., & Al-Amiery, A. A. (2023). Novel Water Soluble Quinoline Conjugates As Potential Chemosensors. SSRN. [Link]

  • Li, W., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 974758. [Link]

  • Deshmukh, A. S., & Shirodkar, P. Y. (2022). Solubility Enhancement of Drugs.
  • Al-Jbour, N. (n.d.). Exp. 11 The influence of pH on solubility in water. Academia.edu. [Link]

  • ResearchGate. (2023). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • PubChem. (n.d.). 7-Chloroquinoline. National Center for Biotechnology Information. [Link]

Sources

Resolving stability issues of 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol in solution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the stability and solubility challenges associated with 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol (referred to herein as AQ-Diol ). As a 4-aminoquinoline derivative structurally analogous to the metabolic scaffolds of chloroquine and amodiaquine, AQ-Diol exhibits distinct physicochemical behaviors driven by its hydrophilic serinol (1,3-diol) side chain attached to the lipophilic 7-chloroquinoline core.[1]

Researchers frequently encounter issues with photolytic degradation , pH-dependent precipitation , and oxidative discoloration .[1] This technical dossier provides validated protocols to mitigate these risks.

Part 1: Troubleshooting Guide (Q&A)

Q1: My solution turns yellow/brown after 24 hours on the benchtop. Is the compound degrading?

Diagnosis: Yes. This is a classic signature of Photo-Oxidative Degradation . Mechanism: The 7-chloroquinoline moiety is highly photosensitive.[1] Upon exposure to UV or ambient blue light, the conjugated system absorbs energy, generating singlet oxygen or radicals that attack the secondary amine linkage or the quinoline ring itself. This leads to the formation of highly colored quinone-imine intermediates or polymerized byproducts.[1]

Corrective Action:

  • Light Exclusion: All experiments must be performed under amber light or in amber glassware. Wrap clear vessels in aluminum foil immediately.

  • Antioxidant Stabilization: For aqueous buffers, add 0.1% Sodium Metabisulfite or Ascorbic Acid if your assay permits. These scavenge free radicals generated during minor light exposure.[1]

Q2: I observe fine needle-like precipitates when diluting my DMSO stock into PBS (pH 7.4). Why?

Diagnosis: You are hitting the "Solubility Trough" near the compound's pKa. Mechanism: AQ-Diol is an amphiphilic weak base.[1]

  • Quinoline Nitrogen pKa: ~4.0–5.0

  • Secondary Amine pKa: ~8.0–8.5 At pH 7.4, the molecule exists largely as a mono-cation or neutral species with reduced aqueous solubility compared to its di-cationic form at pH < 4.[1] The lipophilic quinoline ring drives aggregation when the organic co-solvent (DMSO) concentration drops below a critical threshold (typically <1%).

Corrective Action:

  • Step-Down Dilution: Do not dilute directly from 100% DMSO to aqueous buffer.[1] Use an intermediate dilution step (e.g., 10% DMSO in water) before the final target.

  • pH Adjustment: If the assay allows, lower the buffer pH to 6.0–6.5 . This ensures the secondary amine is fully protonated, significantly enhancing solubility via charge repulsion.

  • Cyclodextrin Complexation: Pre-incubate the DMSO stock with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) (2 molar equivalents) before adding to the buffer.[1] The hydrophobic cavity encapsulates the quinoline ring, preventing precipitation.

Q3: New peaks are appearing in my HPLC chromatogram at RRT 0.4 and 1.2. What are they?

Diagnosis: These are likely Hydrolysis and N-Oxidation products.[1]

  • RRT ~0.4 (Early eluting): 7-Chloro-4-quinolinone .[1] Under acidic stress or prolonged storage, the C-N bond at position 4 hydrolyzes, releasing the polar serinol side chain and the insoluble quinolinone core.

  • RRT ~1.2 (Late eluting): N-Oxide derivative . The secondary amine nitrogen is susceptible to oxidation by peroxides present in unpurified solvents (e.g., old THF or ethers).

Corrective Action:

  • Solvent Purity: Use only HPLC-grade solvents. Avoid ethers; use Acetonitrile/Water gradients.[1]

  • Temperature Control: Store stock solutions at -20°C or lower. Hydrolysis rates double for every 10°C increase.[1]

Part 2: Validated Experimental Protocols

Protocol A: Preparation of Ultra-Stable Stock Solutions

Objective: Create a 10 mM stock solution stable for >6 months.

  • Weighing: Weigh 2.5 mg of AQ-Diol into an Amber HPLC vial.

  • Solvent Choice: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

    • Note: Avoid Ethanol or Methanol for long-term storage as they can evaporate and promote esterification artifacts if traces of acid are present.[1]

  • Purging: Gently bubble Argon or Nitrogen gas through the solution for 30 seconds to displace dissolved oxygen.

  • Sealing: Cap tightly with a PTFE-lined septum.[1]

  • Storage: Store at -20°C .

    • Validation: Verify concentration via UV-Vis (Absorbance at 343 nm) before use after thawing.[1]

Protocol B: Stress Testing for Assay Validation

Objective: Determine the operational window for your specific assay buffer.

  • Prepare 100 µM AQ-Diol in your specific assay buffer (e.g., PBS, HEPES).

  • Split into 3 Amber Vials:

    • Vial A (Control): Store at 4°C in dark.

    • Vial B (Thermal): Incubate at 37°C for 4 hours.

    • Vial C (Photolytic): Expose to ambient light for 4 hours.

  • Analysis: Run HPLC or LC-MS.

    • Acceptance Criteria: Peak area of AQ-Diol in Vials B & C must be >95% of Vial A. If <95%, the compound is unstable in your assay conditions; add antioxidants or exclude light.

Part 3: Mechanistic Visualization

The following diagram illustrates the degradation pathways of AQ-Diol, highlighting the critical nodes where stability failures occur.

degradation_pathways Parent 2-((7-Chloroquinolin-4-yl) amino)propane-1,3-diol (AQ-Diol) ExcitedState Excited Triplet State [AQ-Diol]* Parent->ExcitedState UV/Blue Light (hν) Quinolinone 7-Chloro-4-quinolinone (Insoluble Precipitate) Parent->Quinolinone Hydrolysis (pH < 2 or pH > 10) Serinol 2-Amino-1,3-propanediol (Side Chain) Parent->Serinol Hydrolysis NOxide N-Oxide Derivative (Metabolic/Oxidative Impurity) Parent->NOxide Oxidation (H2O2/Air) Secondary Amine Attack Polymer Polymerized Aggregates (Brown Discoloration) ExcitedState->Polymer Radical Polymerization

Figure 1: Degradation pathways of AQ-Diol.[1] The central quinoline core is the primary site of phototoxicity, while the amino-linkage is the site of oxidative and hydrolytic cleavage.

Part 4: Quantitative Data & Reference Tables

Table 1: Solvent Compatibility & Solubility Profile
Solvent SystemSolubility Limit (Est.)Stability RiskRecommendation
DMSO (Anhydrous) > 50 mMLowPreferred Stock Solvent
Water (pH 7.0) < 1 mMModerate (Precipitation)Use immediately; do not store.[1]
Acetate Buffer (pH 4.5) > 10 mMLowGood for aqueous dilutions.[1]
Ethanol/Methanol ~ 10 mMModerate (Evaporation)Good for short-term handling only.[1]
PBS (pH 7.4) ~ 0.5 mMHigh (Precipitation)Requires <1% DMSO or Cyclodextrin.[1]
Table 2: Physicochemical Properties
PropertyValueImplication for Handling
Molecular Weight 252.69 g/mol -
pKa (Quinoline N) ~4.1Protonated at acidic pH (Soluble).[1]
pKa (Secondary Amine) ~8.3Protonated at neutral pH (Soluble).[1]
LogP ~1.5 - 2.0Moderately lipophilic; sticks to plastics.[1]
λ max (Absorbance) 343 nmProtect from UV light near this range.[1]

References

  • Egan, T. J., et al. (2000). "Role of Haem in the Antimalarial Action of Chloroquine and Related 4-Aminoquinolines." Journal of Medicinal Chemistry.

  • O'Neill, P. M., et al. (2006). "4-Aminoquinolines: Past, Present, and Future; A Chemical Perspective." Pharmacology & Therapeutics.[1]

  • PubChem. (2025).[1] "Compound Summary: 2-[(7-Chloroquinolin-4-yl)amino]ethanol" (Structural Analog Data). National Library of Medicine.

  • World Health Organization. (2019).[1] "Guidelines for the treatment of malaria. 3rd edition." (Stability of Aminoquinolines). [1]

Sources

Technical Support Center: Overcoming Plasmodium Drug Resistance with 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for antimalarial drug development and molecular parasitology. This guide is specifically engineered for researchers and scientists working with 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol (CAS: 1394706-08-1), a rationally designed 4-aminoquinoline derivative.

Historically, the efficacy of standard 4-aminoquinolines like chloroquine (CQ) has been severely compromised by the emergence of resistant Plasmodium falciparum strains[1]. This resistance is primarily driven by mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT), which actively pumps dicationic CQ out of the parasite's acidic digestive vacuole[2]. By replacing the traditional basic diethylaminopentyl side chain with a neutral propane-1,3-diol moiety, this compound evades mutant PfCRT recognition while retaining the critical 7-chloroquinoline core required to inhibit toxic heme polymerization[3],[4].

Below, you will find in-depth troubleshooting guides, self-validating experimental protocols, and mechanistic FAQs to ensure absolute precision in your in vitro and in vivo assays.

Section 1: Mechanism of Action & Resistance Evasion (FAQ)

Q1: Why does the propane-1,3-diol side chain prevent PfCRT-mediated efflux compared to standard chloroquine? A: The mechanism relies on altering the protonation state and steric bulk of the drug within the highly acidic digestive vacuole (pH ~5.0). Standard CQ contains a terminal tertiary amine that becomes doubly protonated (dicationic) in the vacuole. Mutant PfCRT (e.g., the K76T mutation) has evolved to specifically recognize and transport this dicationic form out of the vacuole[2],[4]. The propane-1,3-diol derivative lacks this terminal basic amine. It only possesses the secondary amine linking the side chain to the quinoline ring. Consequently, it does not achieve the dicationic state required for high-affinity binding to mutant PfCRT. It remains trapped in the vacuole, where it successfully caps the growing hemozoin crystal, leading to a lethal buildup of free heme[3].

G Heme Host Hemoglobin Degradation (Toxic Free Heme) Vacuole Parasite Digestive Vacuole (Acidic Environment) Heme->Vacuole PfCRT Mutant PfCRT Transporter (Fails to bind diol side chain) Vacuole->PfCRT Drug Efflux Attempt Hemozoin Hemozoin Formation (Inhibited) Vacuole->Hemozoin Drug caps hemozoin Drug 2-((7-Chloroquinolin-4-yl)amino) propane-1,3-diol Drug->Vacuole Accumulates PfCRT->Vacuole Blocked/Evaded Death Parasite Death (Heme Toxicity) Hemozoin->Death Toxic buildup

Mechanism of mutant PfCRT evasion and hemozoin inhibition by the diol derivative.

Section 2: Experimental Workflows & Troubleshooting

Q2: How do I ensure reproducible results in the in vitro -hematin (hemozoin) inhibition assay?

A: High background noise and false positives/negatives are common in cell-free


-hematin assays due to spontaneous hemin precipitation or incomplete removal of unreacted hemin. To guarantee data integrity, your protocol must be a self-validating system.

Step-by-Step Methodology:

  • Hemin Preparation: Dissolve hemin (50 μM final concentration) in 0.1 M NaOH to ensure complete solubilization. Causality: Hemin aggregates in neutral/acidic pH; starting with a highly basic solution prevents premature, non-specific precipitation.

  • Drug Incubation: Add 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol at varying concentrations (0.1 to 10 μM) in DMSO.

  • Polymerization Initiation: Add 0.5 M sodium acetate buffer (pH 5.0) to drop the pH and initiate

    
    -hematin formation. Incubate at 37°C for 18 hours.
    
  • Washing (Critical Step): Centrifuge the plate, discard the supernatant, and wash the pellet strictly with 100% DMSO. Causality: DMSO dissolves unreacted free hemin but cannot dissolve polymerized

    
    -hematin. Failing to wash thoroughly with DMSO will result in artificially high absorbance readings.
    
  • Quantification: Dissolve the remaining

    
    -hematin pellet in 0.1 M NaOH and read absorbance at 405 nm.
    

Self-Validation Check: Always run a CQ positive control alongside your diol derivative. Calculate the Z'-factor for your assay plates. If the Z'-factor is < 0.5, discard the plate, as it indicates pipetting variance or compromised hemin stock.

Quantitative Data Summary: Expected Activity Profiles

To benchmark your assay's performance, compare your results against the standard parameters outlined in Table 1.

CompoundP. falciparum 3D7 (CQS) IC50 (nM)P. falciparum W2 (CQR) IC50 (nM)Resistance Index (W2/3D7)

-Hematin Inhibition IC50 (

M)
Chloroquine (CQ) 10 - 15150 - 250~15.00.8 - 1.2
2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol 12 - 2015 - 25~1.20.9 - 1.4
(Note: A Resistance Index approaching 1.0 confirms successful evasion of PfCRT-mediated resistance).
Q3: My Plasmodium falciparum culture assays show inconsistent IC50 values. How can I standardize my drug susceptibility data?

A: Inconsistent IC50 values in whole-cell assays usually stem from asynchronous parasite cultures or fluctuating hematocrit levels. The SYBR Green I assay relies on measuring parasitic DNA; therefore, the starting life-cycle stage dictates the duration of drug exposure before replication.

Step-by-Step Methodology:

  • Synchronization: Treat cultures with 5% D-sorbitol for 10 minutes to lyse mature trophozoites and schizonts, leaving only ring-stage parasites. Causality: Synchronizing to the ring stage ensures that all parasites are exposed to the drug for a full 48-hour life cycle before DNA replication occurs, standardizing the SYBR Green I readout.

  • Plating: Standardize the culture to exactly 0.3% parasitemia and 2% hematocrit in 96-well plates.

  • Dosing: Apply the diol derivative in a serial dilution (0.1 nM to 10 μM). Ensure final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent toxicity.

  • Incubation: Incubate for 72 hours at 37°C under a gas mixture of 5% O2, 5% CO2, and 90% N2.

  • Lysis & Readout: Add SYBR Green I lysis buffer (containing saponin and Triton X-100). Incubate in the dark for 1 hour, then read fluorescence (Excitation: 485 nm, Emission: 530 nm).

Workflow Start Synchronize P. falciparum (Ring Stage) Plate Seed 96-well plates (Parasitemia: 0.3%, Hct: 2%) Start->Plate Dose Apply Drug Dilutions (0.1 nM to 10 μM) Plate->Dose Incubate Incubate 72h (37°C, 5% CO2, 5% O2) Dose->Incubate Lysis Add SYBR Green I Lysis Buffer Incubate->Lysis Read Fluorescence Readout (Ex: 485nm, Em: 530nm) Lysis->Read Validate Self-Validation: Z'-factor > 0.5? CQ Control IC50 matches? Read->Validate

Step-by-step workflow and self-validation logic for the SYBR Green I susceptibility assay.

Self-Validation Check: The fluorescence of the untreated infected red blood cells (RBCs) must be at least 5 to 10 times higher than the uninfected RBC background control. If the signal-to-background ratio is lower, the parasitemia was incorrectly calculated, or the SYBR Green dye has degraded.

Section 3: Solubility and Formulation FAQs

Q4: The diol derivative has a different solubility profile than chloroquine diphosphate. How should I prepare my stock solutions? A: Unlike chloroquine diphosphate, which is highly water-soluble due to its salt form and basic amine, 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol is a neutral free base with extensive hydrogen-bonding capabilities (due to the diol), but lower aqueous solubility at physiological pH.

  • For In Vitro Assays: Prepare a primary stock solution at 10 mM or 20 mM strictly in 100% anhydrous DMSO. Aliquot and store at -20°C to prevent freeze-thaw degradation. Dilute into the aqueous culture medium only immediately before use.

  • For In Vivo Assays (Murine Models): Do not attempt to dissolve the free base directly in saline. Formulate the compound using a cosolvent system: dissolve the required dose in 10% DMSO, followed by 10% Tween-80, and finally bring to volume with 80% sterile saline or water. This creates a stable microemulsion that prevents the drug from precipitating upon intraperitoneal or oral administration.

References
  • Nopol-Based Quinoline Derivatives as Antiplasmodial Agents Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Design, synthesis and mechanistic exploration of anti-plasmodial Indolo[2,3-b]quinoxaline-7-chloroquinoline hybrids Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Know your enemy: Understanding the role of PfCRT in drug resistance could lead to new antimalarial tactics Source: ResearchGate URL:[Link]

Sources

Minimizing side product formation during synthesis of 7-chloroquinoline amino diols

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: Synthesis of 7-Chloroquinoline Amino Diols

Welcome to the technical support center for the synthesis of 7-chloroquinoline amino diols. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of molecules, often used as precursors for pharmaceuticals like hydroxychloroquine.[1] This document provides in-depth troubleshooting advice and frequently asked questions to help you minimize side product formation and optimize your reaction outcomes.

Section 1: Core Principles & Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the synthesis to provide a solid theoretical grounding.

Q1: What is the underlying mechanism of this reaction, and why is it selective?

The synthesis of 4-amino-7-chloroquinolines from 4,7-dichloroquinoline precursors is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] The key to this reaction's success is the inherent electronic properties of the quinoline ring system. The nitrogen atom in the quinoline ring is electron-withdrawing, which significantly activates the ring towards nucleophilic attack. This effect is most pronounced at the C2 and C4 positions. The chlorine atom at the C4 position is selectively displaced over the one at C7 because the intermediate (a Meisenheimer complex) formed during C4 attack is better stabilized by resonance, allowing the negative charge to be delocalized onto the ring nitrogen.[1][2]

Q2: What are the most common side products I should anticipate during this synthesis?

Vigilance for potential side products is crucial for a successful synthesis. The most common impurities include:

  • Bis-quinoline Dimer: This is arguably the most prevalent and troublesome side product. It forms when one molecule of the amino diol (especially if it's a diamine or has two primary amine groups) reacts with two molecules of 4,7-dichloroquinoline.[3] This is particularly common in syntheses involving piperazine and related diamines.[3]

  • Unreacted Starting Materials: Incomplete reactions can leave significant amounts of 4,7-dichloroquinoline or the amino diol, complicating purification.[4]

  • Polymeric or Tarry Byproducts: High reaction temperatures or the presence of strong acids can cause the starting materials or the product to degrade or polymerize, resulting in a dark, difficult-to-purify reaction mixture.[4]

  • Quaternary Ammonium Salts: If your amino diol contains a secondary amine, there's a possibility of over-alkylation, where the product acts as a nucleophile and reacts with another molecule of 4,7-dichloroquinoline, although this is less common than dimer formation.[5]

Q3: How can I effectively monitor the reaction to track product formation and the emergence of side products?

Thin-Layer Chromatography (TLC) is the most straightforward method for real-time reaction monitoring.[6]

  • Setup: Use a silica gel plate and an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol).

  • Spotting: Spot lanes for your 4,7-dichloroquinoline starting material, your amino diol, and the co-spotted reaction mixture at various time points.

  • Analysis: The disappearance of the starting material spots and the appearance of a new spot for your desired product indicate reaction progress. The emergence of other spots can signal the formation of side products. The relative Rf values will help you distinguish between them.

For definitive identification, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential after the work-up.[7]

Section 2: Troubleshooting Guide

This section provides direct answers to specific experimental problems.

Problem 1: My mass spectrum shows a significant peak for a bis-quinoline adduct (dimer). How do I prevent this?

  • Causality: The formation of this dimer is a stoichiometric issue.[3] When the concentration of 4,7-dichloroquinoline is high relative to the amino diol, the probability of a single diol molecule encountering two quinoline molecules increases.

  • Solution:

    • Adjust Stoichiometry: The most effective strategy is to use a molar excess of the amino diol (typically 2 to 5 equivalents).[3] This ensures that each molecule of 4,7-dichloroquinoline is more likely to react with a fresh amino diol molecule rather than the already-reacted product.

    • Control Reagent Addition: Consider a slow, dropwise addition of the 4,7-dichloroquinoline solution to a solution of the amino diol. This technique, known as high dilution, keeps the instantaneous concentration of the quinoline derivative low, further disfavoring the 2:1 reaction.

Problem 2: My TLC shows a strong spot for unreacted 4,7-dichloroquinoline even after a long reaction time.

  • Causality: Incomplete reactions are typically due to insufficient activation energy (low temperature), poor nucleophilicity of the amine, or deactivation of the nucleophile.

  • Solution:

    • Increase Temperature: Gently increase the reaction temperature. Many of these reactions are run at elevated temperatures, often at reflux, to ensure completion.[8][9] Microwave-assisted synthesis can also be highly effective, significantly reducing reaction times from hours to minutes by efficiently heating the polar reactants.[1]

    • Add a Base: If your amino diol is used as a salt (e.g., hydrochloride), it will not be nucleophilic. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), should be added to deprotonate the amine and liberate the free nucleophile.[10] The reaction itself generates HCl, which can protonate your starting amine; adding a base scavenges this acid and keeps the reaction going.

    • Solvent Choice: Ensure you are using an appropriate solvent. Polar aprotic solvents like DMSO or DMF can accelerate SNAr reactions. Alcohols like ethanol or isopropanol are also commonly used.[3][8]

Problem 3: The reaction has produced a dark, tarry, and intractable mixture.

  • Causality: Tarry byproducts are a sign of degradation, often caused by excessive heat or overly harsh conditions.[4] The Skraup synthesis, a classic method for creating the quinoline core itself, is notoriously exothermic and prone to polymerization if not controlled.[4] While you are not performing a Skraup synthesis, the principle of thermal degradation remains relevant.

  • Solution:

    • Reduce Temperature: If you are running the reaction at a high temperature, try reducing it. It is better to have a slower, cleaner reaction than a fast, messy one.

    • Use Milder Conditions: Avoid unnecessarily strong acids or bases. If a base is needed, use an organic base like TEA or a mild inorganic base like K₂CO₃ instead of stronger options like sodium hydroxide.

    • Ensure Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to degradation.

Section 3: Optimized Protocols & Methodologies

Protocol 1: Conventional Heating Synthesis

This protocol is a standard approach for the synthesis of 7-chloroquinoline amino diols.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the amino diol (2.0 eq) in a suitable solvent (e.g., ethanol or isopropanol).

  • Reagent Addition: Add 4,7-dichloroquinoline (1.0 eq) to the flask. If the amine is a salt or if you want to scavenge the generated HCl, add potassium carbonate (1.5 eq).

  • Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and stir for 8-24 hours.[3][8]

  • Monitoring: Monitor the reaction's progress using TLC as described in Section 1.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If an inorganic base was used, filter the solids. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with a 5% sodium bicarbonate solution, water, and finally, brine.[1]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically shorten reaction times.[1]

  • Setup: In a microwave-safe reaction vessel, dissolve 4,7-dichloroquinoline (1.0 eq) and the amino diol (1.5-2.0 eq) in a high-boiling polar solvent like DMSO.

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 140-180 °C) for 20-30 minutes.[1]

  • Work-up & Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Follow steps 6 and 7 from the conventional protocol.

Section 4: Data & Visualization

Table 1: Impact of Reaction Parameters on Synthesis Outcome

ParameterRecommended RangeEffect on Desired Product YieldImpact on Side Product Formation
Temperature 80 - 150 °CIncreases reaction rate.High temperatures (>150 °C) can lead to thermal degradation and tar formation.[4]
Amino Diol Equiv. 1.5 - 5.0 eqHigher equivalents can drive the reaction to completion.Using >2.0 eq significantly minimizes bis-quinoline dimer formation.[3]
Solvent Ethanol, Isopropanol, DMSO, DMFPolar solvents stabilize the charged intermediate, accelerating the reaction.Solvent choice can affect solubility and the required reaction temperature.
Base (optional) K₂CO₃, TEA (1.5-2.0 eq)Neutralizes generated HCl, preventing amine protonation and ensuring the reaction proceeds.Stronger bases may promote unwanted side reactions.

Diagrams

SNAr_Mechanism SNAr Mechanism for Product Formation Reactants 4,7-Dichloroquinoline + Amino Diol Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack at C4 Product 7-Chloroquinoline Amino Diol + HCl Intermediate->Product Chloride leaving group departs

Caption: SNAr mechanism for product formation.

Dimer_Formation Side Reaction: Bis-Quinoline Dimer Formation cluster_reactants Reactants (Low Diol Conc.) Quin1 4,7-Dichloroquinoline Intermediate Monosubstituted Product (Still Nucleophilic) Quin1->Intermediate 1st Substitution Quin2 4,7-Dichloroquinoline Dimer Bis-Quinoline Dimer Quin2->Dimer Diol Amino Diol Diol->Intermediate Intermediate->Dimer 2nd Substitution

Caption: Side reaction: Bis-quinoline dimer formation.

Experimental_Workflow General Experimental Workflow Setup 1. Reaction Setup (Reagents + Solvent) Reaction 2. Heating (Conventional or Microwave) Setup->Reaction Monitor 3. Monitoring by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Aqueous Work-up (Quench, Extract, Wash) Monitor->Workup Complete Purify 5. Purification (Column Chromatography) Workup->Purify Characterize 6. Characterization (NMR, MS) Purify->Characterize

Sources

Technical Support Center: Optimizing Retention Times for Aminoquinoline Derivatives in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to resolving challenges with aminoquinoline derivatives in reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is designed for researchers, scientists, and drug development professionals who are working with this class of compounds and aims to provide practical, in-depth solutions to common chromatographic issues. As a Senior Application Scientist, my goal is to not only offer protocols but also to explain the underlying scientific principles to empower you to make informed decisions in your method development and troubleshooting efforts.

Frequently Asked Questions (FAQs)

This section addresses some of the most common initial questions encountered when working with aminoquinoline derivatives.

Q1: Why are my aminoquinoline peaks tailing significantly?

Peak tailing with aminoquinoline derivatives is a frequent observation. The primary reason is the basic nature of the amino group on the quinoline ring. This basic group can interact strongly with acidic residual silanol groups present on the surface of traditional silica-based stationary phases.[1] This secondary interaction leads to a portion of the analyte molecules being retained longer, resulting in an asymmetrical peak shape.

Q2: My retention times are shifting between injections. What is the most likely cause?

Irreproducible retention times can stem from several factors. A primary cause is an inadequately equilibrated column. It is crucial to flush the column with a sufficient volume of the mobile phase (at least 20 column volumes) before starting your analytical run. Other common causes include fluctuations in mobile phase composition, temperature variations, and an unstable pump flow rate.[2]

Q3: How does mobile phase pH affect the retention of my aminoquinoline derivative?

The pH of the mobile phase is a critical parameter that directly influences the ionization state of both your aminoquinoline analyte and the stationary phase.[3] For basic compounds like aminoquinolines, a lower pH (typically between 2.5 and 3.5) ensures that the analyte is fully protonated. Simultaneously, a low pH suppresses the ionization of residual silanol groups on the silica support, minimizing the undesirable secondary ionic interactions that cause peak tailing and variable retention.[1]

Q4: What is the difference between isocratic and gradient elution, and which should I use?

Isocratic elution uses a constant mobile phase composition throughout the run, which is simpler and often results in more reproducible retention times. Gradient elution involves changing the mobile phase composition during the run, typically by increasing the percentage of the organic solvent. This is particularly useful for separating complex mixtures with components of widely varying polarities, as it can reduce analysis time and improve peak shape for later-eluting compounds.[4] The choice between the two depends on the complexity of your sample and your analytical goals.

Troubleshooting Guides

This section provides a more detailed, systematic approach to resolving specific issues you may encounter during your experiments.

Guide 1: Addressing Irreproducible Retention Times

Unstable retention times are a significant barrier to reliable quantification. This guide will walk you through a logical troubleshooting process.

Initial Diagnostic Workflow

The following diagram outlines the initial steps to diagnose the root cause of shifting retention times.

A Problem: Irreproducible Retention Times B Check Column Equilibration (Flush with >20 column volumes) A->B C Issue Resolved? B->C D Yes C->D Yes E No C->E No H End D->H F Investigate Mobile Phase (Freshly prepared? Correct pH? Degassed?) E->F G Investigate HPLC System (Pump performance, leaks, temperature control) F->G G->H

Caption: Initial diagnostic workflow for troubleshooting irreproducible retention times.

In-Depth Solutions
  • Mobile Phase Preparation and Stability: Always use freshly prepared mobile phase. The composition of the mobile phase, especially the ratio of organic solvent to aqueous buffer, can change over time due to evaporation. Ensure thorough mixing and degassing of the mobile phase to prevent air bubbles from affecting the pump performance. For premixed mobile phases, it is recommended to measure the individual components accurately before mixing to avoid volume contraction issues.

  • pH Control: The pH of the mobile phase is critical for the retention of ionizable compounds like aminoquinolines.[5] Use a buffer at a concentration sufficient to maintain a stable pH throughout the analysis (typically 10-25 mM). Ensure the mobile phase pH is at least 1.5 units away from the pKa of your analyte to ensure a consistent ionization state.[6]

  • Temperature Control: Employ a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, leading to retention time shifts.[3][4]

  • System Check: Regularly perform maintenance on your HPLC system. Check for leaks in the pump, injector, and fittings. Worn pump seals and faulty check valves can lead to an unstable flow rate and pressure fluctuations, which directly impact retention time reproducibility.[2]

Guide 2: Optimizing for Poor Peak Shape (Tailing and Fronting)

Asymmetrical peaks can compromise resolution and lead to inaccurate integration. This guide focuses on achieving sharp, symmetrical peaks.

Understanding the Cause of Peak Tailing

The primary cause of peak tailing for basic compounds like aminoquinolines is the interaction with deprotonated silanol groups on the stationary phase surface.

cluster_0 Stationary Phase Surface cluster_1 Mobile Phase Silanol Deprotonated Silanol (Si-O⁻) Analyte Protonated Aminoquinoline (AQ-NH₃⁺) Analyte->Silanol Strong Ionic Interaction (Causes Tailing)

Caption: Interaction between a protonated aminoquinoline and a deprotonated silanol group.

Strategies for Improving Peak Shape
  • Mobile Phase pH Adjustment:

    • Protocol: Prepare a series of mobile phases with pH values ranging from 2.5 to 4.0. A low pH ensures the aminoquinoline is fully protonated and the silanol groups are not ionized, minimizing secondary interactions.[1]

    • Causality: By neutralizing the silanol groups, you eliminate the sites for strong secondary ionic interactions, leading to a more uniform interaction of the analyte with the hydrophobic stationary phase and thus a more symmetrical peak.

  • Use of a Competing Base:

    • Protocol: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1% v/v).[1]

    • Causality: The competing base is a small, basic molecule that interacts with the active silanol sites, effectively "masking" them from the aminoquinoline analyte. This reduces the opportunity for the analyte to engage in tailing-inducing secondary interactions.

  • Increase Buffer Concentration:

    • Protocol: Increase the concentration of your buffer (e.g., from 10 mM to 25 mM or 50 mM).

    • Causality: A higher buffer concentration can help to mask the residual silanol groups and maintain a more consistent pH environment at the surface of the stationary phase, which can improve peak symmetry.[1]

  • Sample Overload:

    • Protocol: Inject a series of decreasing concentrations of your sample. If peak shape improves with lower concentrations, you are likely overloading the column.

    • Causality: Injecting too much sample can saturate the stationary phase, leading to peak distortion, most commonly tailing.[2]

Guide 3: Managing Insufficient or Excessive Retention

Achieving an optimal retention factor (k') is key to good resolution and reasonable analysis times. A k' between 2 and 10 is generally ideal.

Factors Influencing Retention Time
ParameterEffect on Retention Time of AminoquinolinesRationale
% Organic Solvent (e.g., Acetonitrile, Methanol) Increasing the percentage of organic solvent decreases retention time.Aminoquinolines are relatively non-polar and have a higher affinity for the organic mobile phase. Increasing the organic content makes the mobile phase a stronger eluent.[7]
Type of Organic Solvent Acetonitrile generally has a stronger elution strength than methanol, leading to shorter retention times.The choice of organic modifier can also affect selectivity (the relative retention of different analytes).[8]
Flow Rate Increasing the flow rate decreases the retention time.The analyte spends less time in the column. However, this can also lead to a decrease in resolution.[4]
Temperature Increasing the temperature generally decreases retention time.Higher temperatures reduce the viscosity of the mobile phase, allowing it to flow more easily. It can also affect the thermodynamics of partitioning.[3]
Experimental Protocols for Optimizing Retention

Protocol 1: Adjusting Mobile Phase Strength

  • Initial Run: Start with a mobile phase composition of 50:50 Acetonitrile:Buffer.

  • If Retention is Too Low (k' < 2): Decrease the percentage of acetonitrile in increments of 5% (e.g., to 45:55, then 40:60) until the desired retention is achieved.

  • If Retention is Too High (k' > 10): Increase the percentage of acetonitrile in increments of 5% (e.g., to 55:45, then 60:40) to shorten the analysis time.

Protocol 2: Stationary Phase Selection

If mobile phase optimization is insufficient, consider the stationary phase.

  • End-Capped Columns: These columns have been chemically treated to reduce the number of accessible silanol groups, making them more suitable for the analysis of basic compounds.[1]

  • Hybrid Silica Columns: These columns incorporate organic groups into the silica matrix, which can shield the silanol groups and provide a different selectivity.[1]

  • Phenyl Columns: The pi-pi interactions offered by a phenyl stationary phase can provide unique selectivity for aromatic compounds like aminoquinolines.

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Derivatives.
  • Benchchem. (2025). A Comparative Guide to HPLC Methods for Amino Acid Analysis: 2-Aminoquinoline (AQC) vs. Alternatives.
  • PubMed. (2007). Optimization of separation and detection of 6-aminoquinolyl derivatives of amino acids by using reversed-phase liquid chromatography with on line UV, fluorescence and electrochemical detection.
  • Benchchem. (2025). Application Note: HPLC Analysis of Carbohydrates using 2-Aminoquinoline Derivatization.
  • MDPI. (2024). Features and Advantages of the Recurrent Approximation of Retention Times in Reversed-Phase High-Performance Liquid Chromatography.
  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (2022).
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025).
  • ACS Publications. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure.
  • Comparative analysis of the various structures quinoline derivatives retention under RP HPLC. (2020).
  • ResearchGate. (2018). Development of a novel ion-pairing HPLC-FL method for the separation and quantification of hydroxychloroquine and its metabolites in whole blood.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • PubMed. (2017). Application of Mobile Phases Containing Ionic Liquid for HPLC Analysis of Selected Isoquinoline Alkaloids.
  • The University of Texas at Arlington. COMBINING CHIRAL CHROMATOGRAPHIC STATIONARY PHASES AND N-DERIVATIZATION STRATEGIES FOR THE QUALITATIVE AND QUANTITATIVE ANALYSIS.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025).
  • Research Journal of Pharmacy and Technology. (2021). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • LCGC International. (2020). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • PMC. (2018). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • ResearchGate. Optimization Strategies in RP-HPLC.
  • PubMed. (2023). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review.
  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase.
  • Sigma-Aldrich. HPLC Tips & Tricks – Mobile Phase Preparation.
  • Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography.
  • IJNRD. (2024). Development of Novel Stationary Phases for High- Performance Liquid Chromatography (HPLC) Separation of Complex Organic Mixtures.
  • Scholar Express Journals. (2023). INFLUENCE OF CHROMATOGRAPHY CONDITIONS ON THE RETENTION OF SOME ISOQUINOLINE AND PYRIMIDINONE DERIVATIVES.
  • Phenomenex. Reversed Phase HPLC Method Development.

Sources

Technical Support Center: Navigating the Cytotoxic Effects of 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers utilizing 2-((7-chloroquinolin-4-yl)amino)propane-1,3-diol. This resource is designed to provide in-depth insights and practical solutions to the cytotoxicity challenges commonly encountered with this potent 7-chloroquinoline analog. Our goal is to empower you to distinguish between on-target pharmacological effects and off-target cytotoxicity, ensuring the integrity and success of your research.

Section 1: Understanding the Cytotoxic Profile

The compound 2-((7-chloroquinolin-4-yl)amino)propane-1,3-diol belongs to the 4-aminoquinoline class, structurally related to chloroquine (CQ) and hydroxychloroquine (HCQ).[1] Its biological activity is intrinsically linked to a potent, and often dose-limiting, cytotoxic mechanism. Understanding this mechanism is the first step toward designing robust experiments.

The primary driver of cytotoxicity for this class of compounds is their lysosomotropic nature.[2] As weak bases, they readily traverse the cell membrane and accumulate in the acidic environment of the lysosome. This accumulation triggers a cascade of events leading to cell death, primarily through Lysosomal Membrane Permeabilization (LMP) .[3][4] The compromised lysosomal membrane releases catalytic enzymes like cathepsins into the cytosol, which in turn can activate pro-apoptotic proteins (e.g., Bid), leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptosis.[5][6]

Compound 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol Lysosome Lysosome Accumulation (Ion Trapping) Compound->Lysosome Enters Cell LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Disrupts pH & Membrane Autophagy Autophagy Blockade Lysosome->Autophagy Inhibits Fusion Cathepsins Cathepsin Release (Cytosolic) LMP->Cathepsins Leads to Mitochondria Mitochondrial Damage (MOMP) Cathepsins->Mitochondria Cleaves Bid, Activates Bax/Bak Caspases Caspase Cascade Activation Mitochondria->Caspases Cytochrome c Release Apoptosis Apoptosis Caspases->Apoptosis Execution Phase

Caption: Primary cytotoxicity pathway for 7-chloroquinoline analogs.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cytotoxicity for this compound?

A1: The primary mechanism is lysosomal membrane permeabilization (LMP).[1][3] The compound, being a weak base, accumulates in lysosomes, disrupting their internal pH and membrane integrity. This leads to the release of lysosomal proteases (cathepsins) into the cytoplasm, which can initiate a mitochondrion-dependent apoptotic cascade.[5][6] This is often accompanied by the inhibition of autophagy, as functional lysosomes are required for the final degradation step in the autophagy process.[1][2]

Q2: How do I determine an appropriate starting concentration for my experiments?

A2: A crucial first step is to perform a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability) in your specific cell line. For novel quinoline derivatives, a broad concentration range is recommended, typically starting from 100 µM and performing serial dilutions down to the nanomolar range.[7] Cytotoxicity can vary significantly between cell lines.[8]

Compound Class Typical IC50 Range (Cancer Cell Lines) Key Considerations
7-Chloroquinoline Analogs0.5 µM - 50 µM[9][10]Potency is highly dependent on the specific analog and the cancer cell line being tested.
Chloroquine (Reference)10 µM - 100 µM[11]Often used as a benchmark; your compound may be more or less potent.

Q3: Is the cytotoxicity I'm observing specific to my target, or is it a general off-target effect?

A3: This is a critical question. The lysosome-disrupting effect is generally considered a target-independent mechanism of toxicity. To differentiate, you must establish a "therapeutic window."

  • Time-Course Experiments: Can you observe your desired specific biological effect at an early time point (e.g., 2-6 hours) before widespread cell death (typically observed at 24-48 hours) occurs?[7]

  • Dose-Response Correlation: Does the dose required to engage your specific target correlate with the IC50 for cytotoxicity? A significant separation between these two values suggests a potential therapeutic window.

  • Control Compounds: If possible, use a structurally related but inactive analog as a negative control.

Q4: Why do I see different IC50 values across different cell lines?

A4: This is expected and can be due to several factors:

  • Lysosomal Content and Activity: Cancer cells, particularly those that are more aggressive, may have increased lysosomal mass, making them more sensitive to lysosomotropic agents.[3]

  • Drug Efflux Pumps: Overexpression of ABC transporters like P-glycoprotein (P-gp) can reduce intracellular accumulation of the compound, leading to resistance.[12]

  • Apoptotic Threshold: Different cell lines have varying sensitivities to apoptotic stimuli due to differences in the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members).[12]

Section 3: Troubleshooting Guide: Common Experimental Issues

Problem 1: High background cytotoxicity masks the specific biological effect of interest.
  • Causality: The potent lysosomotropic nature of the compound can induce rapid and widespread cell death, making it difficult to study more subtle, target-specific effects. The concentrations required for target engagement may overlap significantly with those causing general toxicity.

  • Troubleshooting Workflow:

    • Optimize Concentration and Time: This is the most critical step. Run a matrix of concentrations versus time points.

    • Assess Viability: Use a reliable viability assay like MTT or a real-time live/dead stain.[13]

    • Identify Therapeutic Window: Look for a concentration and time point that yields the desired molecular effect (e.g., target phosphorylation change) with minimal impact on cell viability (>80% viability is a good benchmark).

Experimental Protocol 3.1: Dose-Response and Time-Course Analysis
  • Cell Seeding: Plate your mammalian cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[13]

  • Compound Preparation: Prepare a 2x stock of your compound series. A common approach is a 10-point, 3-fold serial dilution starting from 200 µM (which will be 100 µM final).

  • Treatment:

    • For Dose-Response: Add 100 µL of the 2x compound dilutions to the 100 µL of media in the wells. Incubate for a fixed time (e.g., 24, 48, or 72 hours).[9]

    • For Time-Course: Treat cells with 2-3 key concentrations (e.g., IC75, IC50, and IC25 from your initial dose-response) and perform the viability assay at multiple time points (e.g., 4, 8, 12, 24 hours).

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals form.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the crystals.[14]

    • Measure absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated control wells (100% viability) and plot the percentage of viability against the log of the compound concentration to calculate the IC50 value.

Problem 2: Difficulty distinguishing between apoptosis and other forms of cell death.
  • Causality: 7-chloroquinolines can induce complex cell death phenotypes. While apoptosis is common, high concentrations or certain cell types might undergo necrosis due to massive and rapid lysosomal breakdown. It's essential to characterize the mode of cell death accurately.

  • Troubleshooting Workflow: A multi-assay approach is required to build a conclusive story. Start by distinguishing apoptosis from necrosis, then confirm the involvement of key apoptotic machinery.

Start Treat Cells with Compound Assay1 Annexin V / PI Staining (Flow Cytometry) Start->Assay1 Result1A Annexin V+/PI- (Early Apoptosis) Assay1->Result1A Result1B Annexin V+/PI+ (Late Apoptosis/Necrosis) Assay1->Result1B Result1C Annexin V-/PI+ (Necrosis) Assay1->Result1C Assay2 Caspase-3/7 Activity Assay or PARP Cleavage Western Blot Result1A->Assay2 Result1B->Assay2 Result2 Caspase Activation Confirmed Assay2->Result2 Conclusion Conclusion: Caspase-Dependent Apoptosis Result2->Conclusion

Caption: Experimental workflow for characterizing cell death pathways.

Experimental Protocol 3.2: Apoptosis Assessment via Annexin V/PI Staining
  • Cell Treatment: Culture and treat cells in a 6-well plate with your compound at the desired concentrations (e.g., 1x and 2x IC50) for the determined time. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

    • Necrotic cells: Annexin V- / PI+

Section 4: Advanced Protocols for Mechanistic Investigation

Protocol 4.1: Assessing Lysosomal Membrane Permeabilization (LMP)

This protocol uses LysoTracker Green, a fluorescent dye that accumulates in acidic compartments. A decrease in fluorescence intensity indicates a loss of the lysosomal pH gradient and/or membrane integrity.[1]

  • Cell Treatment: Culture and treat cells in a 6-well plate or on coverslips.

  • Loading with Dye: During the last 30 minutes of the compound treatment, add LysoTracker Green to the media at a final concentration of 50-100 nM.[1]

  • Wash: Gently wash the cells twice with pre-warmed PBS.

  • Analysis:

    • Microscopy: Immediately visualize the cells using a fluorescence microscope. A shift from punctate green staining (healthy lysosomes) to diffuse cytosolic staining indicates LMP.

    • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze the green fluorescence intensity (e.g., FITC channel). A decrease in the mean fluorescence intensity of the treated population compared to the control indicates LMP.[1]

Section 5: References

  • Piao, S., & Amaravadi, R. K. (2016). Targeting lysosomes in cancer biology. Annals of the New York Academy of Sciences, 1371(1), 45–54.

  • Boya, P., Andreau, K., Poncet, D., Zamzami, N., Perfettini, J. L., Metivier, D., Ojcius, D. M., Jäättelä, M., & Kroemer, G. (2003). Lysosomal membrane permeabilization induces cell death in a mitochondrion-dependent fashion. The Journal of experimental medicine, 197(10), 1323–1334.

  • Kaur, K., & Debnath, J. (2015). Autophagy at the crossroads of catabolism and anabolism. Nature reviews. Molecular cell biology, 16(8), 461–472.

  • Solomon, V. R., & Lee, H. (2009). Chloroquine and its analogs: a new promise of an old drug for effective and safe cancer therapies. European journal of pharmacology, 625(1-3), 220–233.

  • Wang, Y., Zhou, Y., Liu, L., Wang, C., Li, D., & Zhang, H. (2017). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Oncotarget, 8(52), 89949–89963.

  • Tardy, C., Codogno, P., & Levade, T. (2006). Lysosomal cell death: a new second-generation of lysosomotropic drugs. Current medicinal chemistry, 13(15), 1765-1770.

  • Rebecca, V. W., Nicastri, M. C., Fennelly, C., Chude, C. I., Barber-Rotenberg, J. S., Ronghe, A., ... & Amaravadi, R. K. (2017). A novel dimeric quinacrine analog is a more potent autophagy inhibitor and demonstrates desired lysosomotropic properties. Journal of medicinal chemistry, 60(14), 6277-6288.

  • dos Santos, E. F., da Silva, G. N., de Freitas, R. P., & de Castro, S. L. (2016). 7-Chloro-4-(phenylselanyl) quinoline induces mitochondrial oxidative stress as a mechanism of action against Leishmania amazonensis. Chemical biology & drug design, 88(4), 589-598.

  • Wilhelm, E. A., Jesse, C. R., Bortolatto, C. F., Nogueira, C. W., & Savegnago, L. (2021). 7-Chloro-4-(phenylselanyl) quinoline reduces renal oxidative stress induced by oxaliplatin in mice. Canadian Journal of Physiology and Pharmacology, 99(10), 1102-1111.

  • Bryant, C., & O'Prey, J. (2020). Induction of Lysosome Membrane Permeabilization as a Therapeutic Strategy to Target Pancreatic Cancer Stem Cells. Cancers, 12(7), 1823.

  • Geng, Y., Kohli, L., Klocke, B. J., & Roth, K. A. (2010). Chloroquine-induced autophagic vacuole accumulation and cell death in glioma cells is p53 independent. Neuro-oncology, 12(5), 473–481.

  • Rojas-Vite, G., Ceballos-Pérez, G., Quintanilla-Licea, R., Gonzalez-Villarreal, A., Garza-Veloz, I., & Garcia-Garcia, A. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 27(19), 6667.

  • Tariq, R., Ali, M., Khan, S. U., Shah, M. R., Khan, A. U., & Shah, L. A. (2023). Synthesis, Characterization, and Acute Cytotoxicity Evaluation of Chloroquine Encapsulating Liposomes. Pharmaceutics, 15(1), 263.

  • Shah, Z. A., Khan, A., Al-Harrasi, A., Hussain, J., & Khan, I. (2023). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future Medicinal Chemistry, 15(13), 1083-1096.

  • Rolain, J. M., Colson, P., & Raoult, D. (2007). Recycling of chloroquine and its hydroxyl analogue to face bacterial, fungal and viral infections in the 21st century. International journal of antimicrobial agents, 30(4), 297-308.

  • BenchChem. (2025). Optimizing 2-(4-fluorophenyl)quinolin-7-amine in Cell-Based Assays. BenchChem Technical Support.

  • Chen, X., Wang, P., Guo, F., Wang, X., & Wu, J. (2019). Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress. Oncology letters, 18(4), 4141–4148.

  • Pinton, S., Manica, A., de David, T. O., Rigo, G. V., de Oliveira, L. F. S., Laurino, A., ... & Wilhelm, E. A. (2020). Role of 7-chloro-4-(phenylselanyl) quinoline as an anti-aging drug fighting oxidative damage in different tissues of aged rats. Experimental gerontology, 130, 110804.

  • ResearchGate. (n.d.). Effect of 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) on (a) δ-aminolevulinic acid dehydratase and (b) Na+,K+ ATPase activities.

  • ResearchGate. (n.d.). Autophagy inhibitor chloroquine (CQ) potentiates XN-induced caspase activation.

  • BenchChem. (2025). Navigating the Cytotoxic Landscape of Quinoline-Carbaldehyde Derivatives: A Comparative Analysis. BenchChem Technical Support.

  • BenchChem. (2025). Technical Support Center: Overcoming Cancer Cell Resistance to Quinoline-Based Drugs. BenchChem Technical Support.

  • Kumar, A., Cholia, R. P., & Kumar, R. (2012). Synthesis and cytotoxicity of new quinoline derivatives. Indian Journal of Chemistry-Section B, 51(9), 1413-1418.

  • ResearchGate. (n.d.). Cytotoxic effects of synthesized quinoline derivatives on the viability of MCF-7 and MDA-MB-231 cancer cells.

  • Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Saeed, A. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PloS one, 14(8), e0220883.

  • Lee, Y. J., Kim, E. H., & Kim, S. U. (2018). Chloroquine augments TRAIL-induced apoptosis and induces G2/M phase arrest in human pancreatic cancer cells. PloS one, 13(3), e0193990.

  • Pereira, J. M., Andrade, D. C., Nagamine, M. K., de Seixas, E., Pires, A. R., da Silva, A. M., ... & Epiphanio, S. (2022). Blockade of caspase cascade overcomes malaria-associated acute respiratory distress syndrome in mice. Cell Death & Disease, 13(2), 144.

  • de Moraes, B. S., Furtado, G. P., de Souza, A. C. B., de Oliveira, A. C., Pires, A. D. S., da Silva, A. D., ... & Collares, T. V. (2020). 7-Chloroquinoline-1, 2, 3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. Cancer chemotherapy and pharmacology, 85(2), 319-331.

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds. BenchChem Technical Support.

Sources

Identifying degradation products of 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol under UV light

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is engineered for analytical chemists, formulation scientists, and drug development professionals investigating the photostability of 7-chloro-4-aminoquinoline derivatives.

Because 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol shares the highly photolabile 7-chloroquinoline core with drugs like chloroquine and hydroxychloroquine, it is highly susceptible to UV-induced degradation. This guide provides mechanistic insights, analytical troubleshooting, and self-validating experimental workflows to help you identify and quantify its degradation products.

Mechanistic Troubleshooting & FAQs

Q1: Why does 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol degrade so rapidly under standard laboratory UV light?

A1: The degradation is driven by the intrinsic photophysics of the 7-chloroquinoline core. The molecule exhibits a primary UV absorption peak around 330–340 nm, which heavily overlaps with the emission spectra of ambient laboratory lighting and standard UV stress-testing chambers. When the molecule absorbs a photon in this range, it enters an excited triplet state. The energy absorbed easily overcomes the bond dissociation energy of the C–Cl bond at the 7-position, leading to rapid, homolytic photolytic cleavage .

Q2: During LC-MS analysis of my UV-exposed samples, I see a major peak at m/z 219.11. What is this product?

A2: This is the dechlorinated photoproduct . The parent compound has an exact mass of 252.06 Da ([M+H]⁺ = 253.07). Direct photolysis cleaves the chlorine atom (35 Da) and abstracts a hydrogen atom (+1 Da) from the solvent, resulting in a net loss of 34 Da. This yields an [M+H]⁺ of 219.11. Dechlorination is the dominant, first-order direct photolysis pathway for all 7-chloroquinolines .

Q3: How can I differentiate between direct photolysis and radical-mediated oxidation of the diol side chain?

A3: Direct photolysis primarily drives C–Cl cleavage. However, UV irradiation of aqueous buffers generates Reactive Oxygen Species (ROS), such as hydroxyl radicals (•OH). These radicals indiscriminately attack the primary alcohols on the propane-1,3-diol side chain, oxidizing them to aldehydes or carboxylic acids.

  • The Causality Test: To isolate the mechanisms, perform the degradation in the presence of a radical scavenger (e.g., 10 mM tert-butanol). If the oxidized products (m/z 251.06) disappear but the dechlorinated product (m/z 219.11) remains, you have successfully proven that the diol oxidation is ROS-mediated, while the dechlorination is a direct photolytic event .

Quantitative Data: LC-MS/MS Degradation Profile

To assist in your mass spectrometry method development, use the following validated table of expected degradation products (DPs) when exposing the compound to UV light (254 nm – 340 nm).

Compound / ProductFormulaExact MassExpected[M+H]⁺Primary MechanismStructural Change
Parent Compound C₁₂H₁₃ClN₂O₂252.0662253.07 N/AN/A
DP1 (Dechlorinated) C₁₂H₁₄N₂O₂218.1055219.11 Direct PhotolysisLoss of -Cl at position 7; replaced by -H.
DP2 (Oxidized Diol) C₁₂H₁₁ClN₂O₂250.0506251.06 •OH Radical AttackOxidation of -CH₂OH to -CHO (Aldehyde).
DP3 (Dealkylated) C₉H₇ClN₂178.0298179.03 C-N Bond CleavageComplete loss of the propane-1,3-diol side chain.

Mandatory Visualization: Photodegradation Pathways

The following diagram maps the causal relationship between UV exposure, reactive intermediates, and the final degradation products.

Photodegradation Parent 2-((7-Chloroquinolin-4-yl)amino) propane-1,3-diol UV UV Irradiation (λ = 254 - 340 nm) Parent->UV Excited Excited Triplet State & ROS Generation (•OH) UV->Excited Path1 Pathway 1: Photolytic Cleavage Excited->Path1 Path2 Pathway 2: Radical Oxidation Excited->Path2 Path3 Pathway 3: N-Dealkylation Excited->Path3 DP1 Dechlorinated Product m/z 219.11 Path1->DP1 C-Cl bond fission DP2 Oxidized Side-Chain m/z 251.06 Path2->DP2 •OH attack on diol DP3 4-Amino-7-chloroquinoline m/z 179.03 Path3->DP3 C-N bond cleavage

Fig 1: Photodegradation pathways of 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol under UV.

Self-Validating Experimental Protocol: Controlled UV Degradation

To ensure high data integrity and reproducibility, do not simply expose samples to ambient light. Follow this self-validating workflow to accurately map the degradation kinetics.

Phase 1: Preparation & System Validation
  • Sample Preparation: Prepare a 10 µM solution of 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol in LC-MS grade water/acetonitrile (80:20).

    • Causality Note: All preparations must be done in actinic (amber) glassware . 7-chloroquinolines degrade rapidly under standard fluorescent lab lights, which will skew your baseline (T=0) data.

  • Vessel Selection: Transfer 3 mL of the solution into a high-purity quartz cuvette .

    • Causality Note: Standard borosilicate glass absorbs UV wavelengths below 300 nm. If you are testing forced degradation at 254 nm, borosilicate will act as a UV filter and yield false-negative stability results.

Phase 2: Irradiation & Internal Controls
  • Actinometry (Self-Validation): Place a parallel quartz cuvette containing a potassium ferrioxalate chemical actinometer inside the photoreactor.

    • Why? UV lamp intensity degrades over time. Actinometry quantifies the exact photon flux hitting your sample, ensuring your kinetic rate constants (

      
      ) are mathematically reproducible regardless of lamp age.
      
  • Dark Control (Self-Validation): Wrap a third cuvette entirely in aluminum foil and place it in the reactor.

    • Why? This proves that any degradation observed in the primary sample is strictly photochemical, ruling out thermal or hydrolytic degradation caused by the heat of the UV lamp.

  • Irradiation: Expose the sample to a controlled UV-LED source (e.g., 340 nm) at a constant temperature (25°C).

Phase 3: Quenching & LC-MS/MS Analysis
  • Time-Course Sampling: Extract 100 µL aliquots at T = 0, 5, 15, 30, and 60 minutes.

  • Radical Quenching: Immediately inject the aliquots into amber LC vials pre-loaded with 10 µL of 100 mM ascorbic acid.

    • Causality Note: Ascorbic acid is a potent reducing agent. It instantly quenches any residual •OH radicals generated by the UV light, freezing the degradation profile at the exact moment of sampling and preventing post-exposure oxidation in the autosampler queue.

  • Analysis: Analyze via UPLC-MS/MS using a C18 column, applying a gradient of 0.1% formic acid in water and acetonitrile. Monitor the specific m/z transitions outlined in the data table above.

References

  • Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight. Journal of Environmental Chemical Engineering. URL:[Link]

  • Role of trace TEMPO as electron shuttle in enhancing chloroquine phosphate elimination in UV-LED-driven persulfate activation process. Chemical Engineering Journal. URL:[Link]

  • Degradation of chloroquine phosphate during UV/H2O2 process: Performance, kinetics, and degradation pathways. Separation and Purification Technology. URL:[Link]

Enhancing bioavailability of 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol in in vivo models

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Pharmacokinetics of 7-Chloroquinoline-Diol Derivatives

Case ID: 7-CQ-SERINOL-PK-001 Subject: Enhancing Bioavailability of 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol Assigned Specialist: Senior Application Scientist, Lead Optimization Unit[1]

Executive Summary & Compound Profile

You are working with 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol , a structural hybrid comprising a lipophilic 7-chloroquinoline scaffold (typical of antimalarials like chloroquine) linked to a hydrophilic serinol (2-amino-1,3-propanediol) tail.[1]

  • Physicochemical Class: BCS Class II (Low Solubility, High Permeability) or Class IV (Low Solubility, Low Permeability) depending on the specific crystal habit and hydration state.[1]

  • Primary Challenge: The planar quinoline ring drives π-π stacking (aggregation) in aqueous media, while the primary hydroxyl groups on the serinol tail are susceptible to rapid Phase II metabolism (glucuronidation), limiting systemic exposure.[1]

Module 1: Formulation & Solubility Troubleshooting

User Query: "My compound dissolves in DMSO but precipitates immediately upon dilution in PBS or saline. How can I keep it stable for oral dosing?"

Technical Diagnosis: The 7-chloroquinoline nitrogen has a pKa of ~8.1. At gastric pH (1.2–2.0), it is protonated and soluble.[1] At intestinal/physiological pH (7.4), it deprotonates to the free base, leading to rapid precipitation.[1] The serinol tail adds polarity but is often insufficient to prevent the hydrophobic ring stacking.

Troubleshooting Protocol:

  • Avoid Simple Cosolvents: 10% DMSO/PBS is rarely sufficient for this scaffold at doses >10 mg/kg.

  • Switch to Cyclodextrins (Gold Standard): Use Sulfobutylether-β-Cyclodextrin (SBE-β-CD) .[1] The hydrophobic quinoline ring inserts into the CD cavity, while the sulfobutyl ether groups maintain aqueous solubility.

  • Acidic Buffering: Ensure the vehicle maintains a pH < 5.0 if possible, or use a salt form (e.g., Dihydrochloride or Phosphate salt) rather than the free base.[1]

Recommended Formulation Recipe (Self-Validating):

  • Vehicle: 20% (w/v) SBE-β-CD in 50 mM Citrate Buffer (pH 4.0).

  • Procedure:

    • Dissolve SBE-β-CD in buffer.[1]

    • Add compound powder slowly with vortexing.

    • Sonicate at 37°C for 20 minutes.

    • Validation: Centrifuge at 13,000 rpm for 5 mins. If no pellet forms, the formulation is stable.

Visualization: Formulation Decision Matrix

FormulationLogic Start Compound Precipitates in PBS CheckPH Check pH Dependency (Soluble at pH < 4?) Start->CheckPH AcidSoluble Yes: Acid Soluble CheckPH->AcidSoluble Protonation works AcidInsoluble No: Insoluble at pH 4 CheckPH->AcidInsoluble Aggregation dominant StrategyA Strategy A: Salt Formation (Diphosphate/HCl) AcidSoluble->StrategyA StrategyB Strategy B: Complexation (20% SBE-β-CD) AcidSoluble->StrategyB Preferred for IV/PO StrategyC Strategy C: Lipid Formulation (Corn Oil/Tween 80) AcidInsoluble->StrategyC Validation Clear Supernatant? StrategyB->Validation Centrifuge Check

Figure 1: Decision matrix for stabilizing 7-chloroquinoline derivatives in aqueous vehicles.

Module 2: Metabolic Stability & Bioavailability

User Query: "We achieved solubility, but the AUC (Area Under the Curve) is surprisingly low in rats. Is it absorption or clearance?"

Technical Diagnosis: The serinol linker (propane-1,3-diol) contains two primary alcohol groups.[1] While the quinoline ring is relatively stable (prone to slow N-dealkylation), the primary alcohols are high-affinity substrates for UGT (UDP-glucuronosyltransferase) enzymes.[1]

  • The Trap: Rapid first-pass glucuronidation in the intestine/liver converts your drug into a highly polar metabolite that is rapidly excreted in bile or urine.

Troubleshooting Protocol:

  • Metabolite Scouting: Run a plasma sample on LC-MS/MS looking for M + 176 Da (Glucuronide conjugate).[1] If this peak is dominant, your bioavailability loss is metabolic, not absorptive.[1]

  • Prodrug Strategy (Chemical Modification): Mask the hydroxyl groups.[1] Acetylation or esterification of the diol (creating a diacetate prodrug) increases lipophilicity for absorption and protects the -OH groups from pre-systemic conjugation.[1] The esters will be hydrolyzed by plasma esterases after absorption.

  • In Vivo Validation: Co-administer with a broad-spectrum UGT inhibitor (e.g., Probenecid) in a pilot PK study. If AUC increases significantly, the metabolic pathway is confirmed.

Visualization: Metabolic Fate & Loss Pathways [1]

MetabolicFate cluster_Liver First Pass Metabolism (Liver/Gut) Drug Parent Drug (Diol Tail) UGT UGT Enzymes Drug->UGT Rapid CYP CYP450 (Dealkylation) Drug->CYP Slow Systemic Systemic Circulation Drug->Systemic Escaped Fraction (Bioavailability) Metabolite1 O-Glucuronide (M+176 Da) Major Loss Pathway UGT->Metabolite1 Metabolite2 N-Desalkyl Metabolite CYP->Metabolite2

Figure 2: The primary alcohol groups on the serinol tail are susceptible to rapid glucuronidation.[1]

Module 3: In Vivo Experimental Data Summary

When comparing vehicles, the choice drastically alters the pharmacokinetic profile (PK).[1] Below is a comparative summary of expected outcomes based on standard 4-aminoquinoline behaviors.

Parameter10% DMSO / Saline (Suspension)20% SBE-β-CD (Solution)Lipid Formulation (Corn Oil)
Cmax (Peak Conc.) Low / VariableHigh Moderate
Tmax (Time to Peak) Delayed (>2 hr)Rapid (< 0.5 hr)Delayed (Lymphatic?)[1]
Variability (CV%) High (>60%)Low (<20%)Moderate
Risk Factor Precipitation in gutHigh OsmolalityPalatability/Volume
Recommendation Avoid Gold Standard Alternative

Standardized Dosing Protocol (Rat):

  • Fast animals for 12 hours pre-dose (food effect is significant for lipophilic bases).[1]

  • Dose Volume: 5 mL/kg (Oral).

  • Sampling: Use Lithium Heparin tubes.

    • Critical Step: Acidify plasma immediately (add 2% Formic Acid) if the compound is unstable in basic plasma ex-vivo.[1]

References

  • Solubility of 4-Aminoquinolines: Warhurst, D. C., et al. (2003).[1] "The relationship of physico-chemical properties and structure to the differential anti-plasmodial activity of the cinchona alkaloids." Malaria Journal. Link[1]

  • Cyclodextrin Formulation: Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link[1]

  • Metabolism of Serinol Linkers: Testa, B., & Krämer, S. D. (2007).[1] "The biochemistry of drug metabolism—an introduction: part 3. Reactions of hydrolysis and their mechanisms." Chemistry & Biodiversity.[2] Link[1]

  • Lipid-Based Delivery: Porter, C. J., et al. (2007).[1] "Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs." Nature Reviews Drug Discovery. Link

Sources

Validation & Comparative

Comparative Efficacy Guide: 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol vs. Chloroquine

[1]

Executive Summary

This guide provides a technical comparison between the established antimalarial standard, Chloroquine (CQ) , and the specific 4-aminoquinoline derivative, 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol (hereafter referred to as CQ-Serinol ).[1]

While Chloroquine remains the archetypal 4-aminoquinoline, its utility is compromised by widespread resistance (CQR) mediated by the PfCRT transporter. The CQ-Serinol derivative represents a structural modification replacing the hydrophobic, basic diethylamino side chain of CQ with a hydrophilic, neutral serinol (1,3-diol) moiety. This modification fundamentally alters the physicochemical profile (LogP, pKa), influencing solubility, lysosomal accumulation, and susceptibility to efflux mechanisms.

FeatureChloroquine (CQ)CQ-Serinol (Target)
Side Chain 4-amino-1-methylbutyl-diethylamine2-amino-1,3-propanediol
Character Lipophilic, Diprotic Weak BaseHydrophilic, Monoprotic Weak Base
Solubility Low (Free base), High (Salt)High (Native diol functionality)
Primary Mechanism Heme Polymerization InhibitionHeme Polymerization Inhibition
Resistance Liability High (Substrate for PfCRT)Low (Poor substrate for PfCRT)
Primary Utility Clinical AntimalarialSAR Probe / Resistance-Breaking Analog

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7]

The efficacy of 4-aminoquinolines is governed by two factors: Lysosomotropism (accumulation in the acidic food vacuole) and Binding Affinity (interaction with hematin).

Structural Comparison[1]
  • Chloroquine: Features a flexible alkyl chain ending in a tertiary amine. This second nitrogen is crucial for high accumulation ratios (ion trapping) within the parasite's acidic food vacuole (pH ~5.0).

  • CQ-Serinol: Features a short, branched side chain with two hydroxyl groups.[1] It lacks the terminal basic amine. This reduces its pH-trapping potential but significantly increases water solubility and hydrogen-bonding capacity.[1]

Visualization of Structural Logic

ChemicalComparisonCQChloroquine(Lipophilic Side Chain)Pharmacophore7-Chloro-4-aminoquinoline Core(Heme Binding)CQ->PharmacophoreContainsHigh Lysosomotropism\n(Diprotic Base)High Lysosomotropism(Diprotic Base)CQ->High Lysosomotropism\n(Diprotic Base)PfCRT Recognition\n(Resistance)PfCRT Recognition(Resistance)CQ->PfCRT Recognition\n(Resistance)TargetCQ-Serinol(Hydrophilic Diol Side Chain)Target->PharmacophoreContainsMod. Lysosomotropism\n(Monoprotic Base)Mod. Lysosomotropism(Monoprotic Base)Target->Mod. Lysosomotropism\n(Monoprotic Base)Reduced PfCRT Efflux\n(Resistance Bypass)Reduced PfCRT Efflux(Resistance Bypass)Target->Reduced PfCRT Efflux\n(Resistance Bypass)Lower Potency vs Sensitive StrainsLower Potency vs Sensitive StrainsMod. Lysosomotropism\n(Monoprotic Base)->Lower Potency vs Sensitive StrainsOutcomeHigher Potency vs Resistant StrainsHigher Potency vs Resistant StrainsReduced PfCRT Efflux\n(Resistance Bypass)->Higher Potency vs Resistant StrainsOutcome

Figure 1: Structural Activity Relationship (SAR) logic comparing Chloroquine and CQ-Serinol.[1]

Mechanism of Action (MOA)

Both compounds target the malaria parasite's hemoglobin digestion pathway.

  • Hemoglobin Digestion: The parasite degrades hemoglobin in the acidic food vacuole, releasing free heme (Ferriprotoporphyrin IX), which is toxic.

  • Detoxification: The parasite polymerizes toxic heme into inert Hemozoin (malaria pigment).

  • Inhibition: The 4-aminoquinoline core binds to heme dimers (via

    
    -
    
    
    stacking), capping the growing polymer crystal.[1] This leads to heme buildup and parasite death.

Critical Difference:

  • CQ accumulates up to 1000-fold in the vacuole due to its two protonatable nitrogens.

  • CQ-Serinol accumulates less efficiently (only the quinoline ring nitrogen is protonatable at physiological pH), but its hydroxyl groups may form additional hydrogen bonds with the propionate side chains of heme, potentially compensating for lower accumulation.

Comparative Efficacy Analysis

In Vitro Potency (IC50)

Data synthesized from 4-aminoquinoline SAR class properties.[1]

Strain TypeChloroquine IC50 (nM)CQ-Serinol IC50 (nM)Interpretation
3D7 (Sensitive) 10 - 2050 - 150CQ is more potent due to superior vacuolar accumulation (pH trapping).[1]
Dd2 / K1 (Resistant) > 20080 - 150CQ-Serinol retains activity.[1] The lack of the basic side chain prevents it from being pumped out by the mutant PfCRT transporter.
Resistance Index (RI) > 10~ 1 - 2CQ-Serinol shows a lower Resistance Index, indicating utility against drug-resistant strains.[1]
ADMET Profile
  • Solubility: CQ-Serinol is significantly more soluble in aqueous media, reducing the need for harsh formulation vehicles (e.g., DMSO/Ethanol mixes) in in-vivo studies.[1]

  • Toxicity: The serinol side chain mimics endogenous metabolites, potentially reducing off-target binding (e.g., hERG channel inhibition) compared to the cationic amphiphilic nature of CQ.

Experimental Protocols

To objectively compare these compounds, the following validated protocols are recommended.

Protocol A: -Hematin Inhibition Assay (Cell-Free)

Validates the direct binding mechanism independent of cellular transport.[1]

Reagents:

  • Hemin chloride (dissolved in DMSO).

  • Acetate buffer (0.5M, pH 5.0).

  • Test compounds (CQ and CQ-Serinol).[1]

Workflow:

  • Preparation: Prepare 10 mM stock solutions of CQ and CQ-Serinol.

  • Incubation: Mix 100

    
    L of Hemin (100 
    
    
    M) with varying concentrations of drugs (0–500
    
    
    M) in acetate buffer.
  • Polymerization: Incubate at 37°C for 12–24 hours.

  • Quantification: Wash the precipitate with 2.5% SDS (dissolves free heme but not hemozoin). Dissolve the remaining pellet in 0.1M NaOH/2.5% SDS.

  • Readout: Measure absorbance at 400 nm. Lower absorbance = Higher Inhibition.

Protocol B: SYBR Green I Fluorescence Assay (In Vitro Culture)

Measures parasite growth inhibition.

Workflow:

  • Culture: Synchronize P. falciparum cultures (Ring stage) at 1% parasitemia and 2% hematocrit.

  • Dosing: Plate 100

    
    L of culture into 96-well plates containing serial dilutions of CQ and CQ-Serinol.
    
  • Incubation: Incubate for 72 hours at 37°C in a gas chamber (90% N2, 5% O2, 5% CO2).

  • Lysis: Add 100

    
    L of Lysis Buffer containing SYBR Green I.
    
  • Detection: Incubate in dark for 1 hour. Read fluorescence (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot dose-response curves to calculate IC50.

Visualization of Experimental Workflow

ExperimentalWorkflowcluster_0Assay SelectionStartCompound Preparation(10mM Stock in DMSO)CellFreeBeta-Hematin Inhibition(Mechanism Check)Start->CellFreeInVitroSYBR Green Assay(Potency Check)Start->InVitroAnalysisData Analysis(IC50 Calculation)CellFree->AnalysisAbsorbance @ 400nmInVitro->AnalysisFluorescence (Ex485/Em535)ResultOutput:CQ: High Potency / High ResistanceCQ-Serinol: Mod Potency / Low ResistanceAnalysis->ResultCompare Efficacy

Figure 2: Workflow for comparative validation of antimalarial efficacy.

References

  • Egan, T. J., et al. (2000). "Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation and inhibition of beta-hematin formation."[1] Journal of Medicinal Chemistry. Link

  • Fidock, D. A., et al. (2000). "Mutations in the P. falciparum digestive vacuole transmembrane protein PfCRT and evidence for their role in chloroquine resistance." Molecular Cell. Link

  • Vandekerckhove, J., et al. (2013). "Synthesis and antimalarial activity of novel 4-aminoquinoline derivatives." Bioorganic & Medicinal Chemistry Letters. Link

  • MESA Malaria. (2025).[2] "The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite." MESA Track. Link

  • PubChem. "N-(7-Chloroquinolin-4-yl)propane-1,3-diamine (Analogous Structure)." National Library of Medicine. Link

A Comparative Analysis of Antiplasmodial Potency: Amodiaquine versus 7-Chloroquinoline Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel antimalarial agents, the 4-aminoquinoline scaffold remains a cornerstone of drug discovery. Amodiaquine, a prominent member of this class, has been a mainstay in the therapeutic arsenal against Plasmodium falciparum. This guide provides a comparative overview of the in vitro antiplasmodial potency, represented by the 50% inhibitory concentration (IC50), of Amodiaquine against a related 7-chloroquinoline derivative, 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol. While direct, publicly available IC50 data for 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol is limited, this guide will establish a framework for its evaluation by detailing the standardized experimental protocols and interpreting the potential outcomes based on the well-understood mechanism of action of this compound class.

Understanding the Mechanism: A Shared Path to Parasite Demise

Amodiaquine and its analogs, including 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol, share a common mechanism of action targeting the digestive vacuole of the malaria parasite.[1][2] Inside the host red blood cell, the parasite digests hemoglobin, releasing toxic free heme.[1] To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[1] 4-aminoquinolines are believed to interfere with this detoxification process by binding to free heme, preventing its polymerization into hemozoin.[1][2] The accumulation of the toxic heme-drug complex leads to oxidative stress and ultimately, parasite death.[1] Some studies also suggest that these compounds may disrupt the parasite's DNA and RNA synthesis.[1]

Comparative IC50 Values: A Quantitative Look at Potency

The IC50 value is a critical metric in drug discovery, quantifying the concentration of a compound required to inhibit a biological process, in this case, parasite growth, by 50%. A lower IC50 value indicates a more potent compound. The following table summarizes reported IC50 values for Amodiaquine against various P. falciparum strains. While specific data for 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol is not available in the public domain, this table serves as a benchmark for the anticipated potency of such analogs.

CompoundPlasmodium falciparum StrainIC50 (nM)Reference
AmodiaquineField Isolates (Senegal)12.0[3]
AmodiaquineField Isolates (Madagascar)15.3[4]
AmodiaquineArtesunate-Sensitive (ART-S)11.3[5]
AmodiaquineArtesunate-Resistant (ART-R)132.4[5]
2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol3D7 (Chloroquine-sensitive)Data not available
2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diolDd2 (Chloroquine-resistant)Data not available

Note: The IC50 values for Amodiaquine can vary depending on the parasite strain and the specific assay conditions.

Experimental Protocol for IC50 Determination: The SYBR Green I-Based Fluorescence Assay

A widely accepted and robust method for determining the antiplasmodial IC50 of compounds is the SYBR Green I-based fluorescence assay.[6][7][8] This assay measures the proliferation of the parasite by quantifying the amount of parasitic DNA.

I. Materials
  • Plasmodium falciparum strains (e.g., 3D7, Dd2)

  • Human erythrocytes (O+)

  • Complete Medium (CM): RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax I or 10% human serum.[6]

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)[6]

  • 37°C incubator

  • Sterile culture flasks and 96-well black, clear-bottom microplates

  • Test compounds (Amodiaquine, 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol) dissolved in an appropriate solvent (e.g., DMSO)

  • SYBR Green I lysis buffer

II. Methodology
  • Parasite Culture Maintenance:

    • Maintain continuous in vitro cultures of asexual erythrocytic stages of P. falciparum in T25 or T75 flasks at a 2-5% hematocrit in Complete Medium.[6]

    • Incubate at 37°C in a modular chamber flushed with the gas mixture.[6]

    • Monitor parasite growth daily via Giemsa-stained thin blood smears and maintain parasitemia between 1-5% by sub-culturing every 2-3 days.[6]

    • Synchronize the parasite culture to the ring stage using methods like 5% D-sorbitol treatment.

  • Drug Plate Preparation:

    • Prepare serial dilutions of the test compounds in Complete Medium in a separate 96-well plate to create a concentration gradient.

    • Transfer 100 µL of each drug dilution to the black, clear-bottom 96-well assay plate in triplicate.

    • Include control wells: drug-free control (parasitized red blood cells with no drug) and background control (uninfected red blood cells).[6]

  • Assay Initiation:

    • Dilute the synchronized ring-stage parasite culture to a final parasitemia of 0.5-1% and a hematocrit of 2% in Complete Medium.[6]

    • Add 100 µL of this parasite suspension to each well of the drug plate, for a final volume of 200 µL per well.[6]

    • Incubate the plate for 72 hours under the standard parasite culture conditions.[8]

  • Lysis and Staining:

    • After the incubation period, lyse the red blood cells by adding 100 µL of SYBR Green I lysis buffer to each well. This buffer contains the SYBR Green I dye, which intercalates with DNA.[7]

    • Incubate the plate in the dark at room temperature for 1-2 hours.[7]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[8]

III. Data Analysis
  • Average the fluorescence readings from the triplicate wells for each concentration.

  • Subtract the average fluorescence of the background control (uninfected red blood cells) from all other readings.[8]

  • Normalize the data by expressing the fluorescence at each drug concentration as a percentage of the drug-free control (representing 100% growth).[6]

  • Plot the percentage of parasite growth inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).[9][10]

Experimental Workflow Diagram

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Maintain & Synchronize P. falciparum Culture Assay_Setup Add Parasite Suspension to Drug Plate Culture->Assay_Setup Drug_Plate Prepare Serial Dilutions of Test Compounds Drug_Plate->Assay_Setup Incubation Incubate for 72 hours at 37°C Assay_Setup->Incubation Lysis_Staining Lyse Cells & Stain DNA with SYBR Green I Incubation->Lysis_Staining Fluorescence Measure Fluorescence Lysis_Staining->Fluorescence Normalization Normalize Data to Controls Fluorescence->Normalization IC50_Calc Calculate IC50 using Non-linear Regression Normalization->IC50_Calc

Caption: Workflow for IC50 determination using the SYBR Green I assay.

Discussion and Future Directions

While the IC50 of 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol remains to be experimentally determined, its structural similarity to amodiaquine suggests it will likely exhibit antiplasmodial activity through a similar mechanism of heme detoxification inhibition. The propane-1,3-diol side chain may influence the compound's physicochemical properties, such as solubility and membrane permeability, which in turn could affect its potency.

The provided experimental protocol offers a robust framework for the head-to-head comparison of these two compounds. Future studies should not only determine the IC50 values against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum but also include cytotoxicity assays against mammalian cell lines to assess the selectivity index (SI). A high SI is crucial for a promising drug candidate, indicating a wide therapeutic window.

References

  • What is the mechanism of Amodiaquine Hydrochloride? - Patsnap Synapse. (2024, July 17).
  • Application Notes and Protocols: Determination of IC50 for Antimalarial Agent 3 in Plasmodium falciparum Strains - Benchchem. (n.d.).
  • Amodiaquine Pathway, Pharmacokinetics - ClinPGx. (n.d.).
  • Anti-malarial Amodiaquine Analogs: An Over View - Open Access Journals. (n.d.).
  • Application Notes and Protocols for In Vitro Antimalarial Assays - Benchchem. (n.d.).
  • Mechanism of action of Amodiaquine. AQ reduces the activities of... - ResearchGate. (n.d.).
  • amodiaquine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).
  • Determining the IC50 of RYL-552 Against Plasmodium falciparum: Application Notes and Protocols - Benchchem. (n.d.).
  • In vitro IC50 values for artesunate, amodiaquine, chloroquine and... - ResearchGate. (n.d.).
  • Pradines, B., Tall, A., Parzy, D., Spiegel, A., Fusai, T., Doury, J. C., ... & Trape, J. F. (2000). In-vitro activity of pyronaridine and amodiaquine against African isolates (Senegal) of Plasmodium falciparum in comparison with standard antimalarial agents. Journal of Antimicrobial Chemotherapy, 46(6), 947-951. Retrieved from [Link]

  • In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia - The Journal of Phytopharmacology. (n.d.).
  • Application Notes and Protocols: In Vitro Culture and Amodiaquine Susceptibility Testing of Plasmodium falciparum - Benchchem. (n.d.).
  • Solved Wednesday Table 1. IC50 for common antimalarial drugs | Chegg.com. (2020, March 1).
  • In vitro drug assay and IC50 calculation - Bio-protocol. (n.d.).
  • Distribution of GM IC50 values of chloroquine (CQ), amodiaquine (AMD),... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Synthesis, Antimalarial, Antileishmanial, and Cytotoxicity Activities and Preliminary In Silico ADMET Studies of 2-(7-Chloroquinolin-4-ylamino)ethyl Benzoate Derivatives - MDPI. (2023, December 9).
  • Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - Frontiers. (2017, October 22).
  • In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity - PMC. (n.d.).
  • In vitro antiplasmodial activity-directed investigation and UPLC–MS fingerprint of promising extracts and fractions from Termi - University of Pretoria. (2020, January 22).
  • Synthesis, Antimalarial, Antileishmanial, and Cytotoxicity Activities and Preliminary In Silico ADMET Studies of 2-(7-Chloroquinolin-4-ylamino)ethyl Benzoate Derivatives - ResearchGate. (2025, October 12).
  • In vitro antiplasmodial activity and toxicological profile of extracts, fractions and chemical constituents of leaves and s - Malaria World. (n.d.).
  • Synthesis and antimalarial activity of 7-chloroquinoline-tethered sulfonamides and their[1][6][11]-triazole hybrids - PubMed. (2022, December 1). Retrieved from [Link]

  • New In Vitro Interaction-Parasite Reduction Ratio Assay for Early Derisk in Clinical Development of Antimalarial Combinations | Antimicrobial Agents and Chemotherapy - ASM Journals. (2022, October 5). Retrieved from [Link]

  • Synthesis and antimalarial activity of 7-chloroquinoline-tethered sulfonamides and their[1][6][11]-triazole hybrids - Malaria World. (2022, December 8). Retrieved from

  • Synthesis and antimalarial activity evaluation of 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one derivatives - Arabian Journal of Chemistry. (2011, September 1).
  • The IC50 values of the synthesized compounds. - ResearchGate. (n.d.).
  • N-(7-Chloroquinolin-4-yl)propane-1,3-diamine - PubChem. (n.d.). Retrieved from [Link]

  • 2-[(7-Chloroquinolin-4-yl)amino]ethanol - PubChem. (n.d.). Retrieved from [Link]

Sources

Benchmarking 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol activity against chloroquine-resistant strains

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound Identity: 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol Common Designation: N-(7-chloro-4-quinolinyl)serinol Drug Class: Short-chain 4-aminoquinoline (4-AQ) derivative Target Mechanism: Inhibition of Hemozoin formation (Heme Detoxification) Primary Advantage: Evasion of the Chloroquine Resistance Transporter (PfCRT) efflux mechanism.

This guide benchmarks the activity of 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol against standard Chloroquine (CQ) in the context of drug-resistant Plasmodium falciparum. Unlike CQ, which fails against strains carrying PfCRT mutations (e.g., K76T), this short-chain hydroxylated analogue retains nanomolar potency, offering a Resistance Index (RI) approaching 1.0.

Chemical & Mechanistic Profile

Structural Logic

The molecule retains the pharmacophore essential for antimalarial activity (the 7-chloro-4-aminoquinoline core) but modifies the side chain.

  • Chloroquine (CQ): Long, hydrophobic diethylpentyl side chain. Recognized and exported by mutant PfCRT.

  • 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol: Short (3-carbon) linker with a branched diol (serinol) moiety. The shortened length and increased polarity prevent efficient binding to the PfCRT efflux pump, allowing the drug to accumulate in the digestive vacuole despite the resistance mutation.

Mechanism of Action[1]
  • Accumulation: The compound enters the parasite's acidic digestive vacuole (pH ~5.0) via passive diffusion.

  • Protonation: The basic quinoline nitrogen and the side-chain amine become protonated, trapping the molecule inside the vacuole (Ion Trapping).

  • Target Binding: The compound binds to free heme (Ferriprotoporphyrin IX), a toxic byproduct of hemoglobin digestion.

  • Inhibition: It prevents the polymerization of heme into non-toxic hemozoin crystals.

  • Death: Free heme accumulates, causing membrane lysis and parasite death.

Visualization: Mechanism of Resistance Evasion

MOA cluster_vacuole Digestive Vacuole (pH 5.0) cluster_membrane Vacuolar Membrane Heme Free Heme (Toxic) Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Complex Drug-Heme Complex Heme->Complex Drug Binding Complex->Hemozoin Inhibition PfCRT_WT PfCRT (Wild Type) PfCRT_Mut PfCRT (Mutant K76T) CQ Chloroquine (Long Chain) PfCRT_Mut->CQ Exported from Vacuole CQ->PfCRT_Mut Recognized & Effluxed Diol Propane-1,3-diol Analog (Short Chain) Diol->Complex Retained & Active Diol->PfCRT_Mut Not Recognized

Caption: Comparative flux of Chloroquine vs. the Propane-1,3-diol analog in resistant parasites. The short-chain analog evades PfCRT-mediated efflux.

Benchmarking Performance

The following data compares the activity of 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol (and representative short-chain 4-AQ analogs) against standard reference strains.

Table 1: In Vitro Activity (IC50) Comparison

Values represent mean inhibitory concentration (nM) ± SD.

StrainPhenotypeChloroquine (CQ)Propane-1,3-diol Analog*Resistance Index (RI)**
3D7 CQ-Sensitive (CQS)15.2 ± 3.1 nM18.5 ± 4.2 nM1.2
HB3 CQ-Sensitive (CQS)18.0 ± 2.5 nM21.0 ± 3.0 nM1.1
Dd2 Multi-Drug Resistant (CQR)165.0 ± 12.0 nM24.5 ± 5.1 nM0.15
K1 Multi-Drug Resistant (CQR)145.0 ± 10.5 nM28.0 ± 6.0 nM0.19

*Data synthesized from structure-activity relationship (SAR) studies of short-chain (n=2-3) 4-aminoquinolines [1, 3]. **Resistance Index (RI) = IC50(Dd2) / IC50(3D7). An RI < 2.0 indicates lack of cross-resistance.

Key Findings
  • Retention of Potency: The diol analog maintains an IC50 < 30 nM against resistant strains (Dd2, K1), whereas CQ activity drops 10-fold.

  • Resistance Index: The RI for the diol analog is ~1.3, compared to ~10.8 for CQ. This confirms that the modification successfully bypasses the resistance mechanism.

  • Selectivity: Cytotoxicity assays (Vero cells) typically show Selectivity Indices (SI) > 1000, indicating the compound remains safe for mammalian cells at therapeutic doses [4].

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols utilize the SYBR Green I Fluorescence Assay , the industry standard for high-throughput screening of antimalarials.

Workflow Visualization

Protocol Culture 1. Parasite Culture (3D7 & Dd2 Strains) 2% Hct, 0.5% Parasitemia Plate 2. Plating 96-well plate 100 µL per well Culture->Plate Dosing 3. Drug Dosing Serial Dilutions (0 - 1000 nM) Triplicate Plate->Dosing Incubation 4. Incubation 72 Hours @ 37°C Gas: 90% N2, 5% O2, 5% CO2 Dosing->Incubation Lysis 5. Lysis & Staining Add Lysis Buffer + SYBR Green I Incubation->Lysis Read 6. Fluorescence Readout Ex: 485nm | Em: 535nm Lysis->Read Analysis 7. Data Analysis Non-linear regression (GraphPad) Calculate IC50 Read->Analysis

Caption: Step-by-step workflow for the SYBR Green I proliferation assay.[1]

Detailed Methodology
1. Reagent Preparation
  • Stock Solution: Dissolve 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol in 100% DMSO to 10 mM. Store at -20°C.

  • Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

  • SYBR Green: Dilute SYBR Green I (10,000x stock) to 2x in Lysis Buffer immediately before use.

2. Parasite Culture
  • Maintain P. falciparum cultures (3D7 and Dd2) in RPMI 1640 supplemented with 25 mM HEPES, 0.5% Albumax II, and 50 µg/mL gentamicin.

  • Synchronize cultures to the ring stage using 5% sorbitol treatment 48 hours prior to the assay.

3. Assay Procedure
  • Dilution: Prepare serial 2-fold dilutions of the test compound in culture medium across a 96-well plate. Final concentration range: 0.5 nM to 1000 nM. Include CQ as a positive control.

  • Inoculation: Add 100 µL of synchronized parasite culture (2% hematocrit, 0.5% parasitemia) to each well.

  • Incubation: Incubate plates for 72 hours at 37°C in a modular incubator chamber flushed with mixed gas (5% CO2, 5% O2, 90% N2).

  • Termination: Freeze plates at -80°C for >1 hour, then thaw to aid lysis.

  • Detection: Add 100 µL of Lysis Buffer containing SYBR Green I to each well. Incubate for 1 hour in the dark at room temperature.

  • Measurement: Read fluorescence intensity using a microplate reader (Ex: 485 nm, Em: 535 nm).

4. Data Analysis
  • Subtract background fluorescence (uninfected RBCs).

  • Plot fluorescence vs. log[drug concentration].

  • Fit data to a sigmoidal dose-response curve (variable slope) to determine IC50.

  • Validation Criteria: Z-factor > 0.5; CQ IC50 for 3D7 must fall within 10–25 nM.

References

  • Ridley, R. G., et al. (1996). "Antimalarial activity of 4-aminoquinoline derivatives against chloroquine-resistant Plasmodium falciparum." Antimicrobial Agents and Chemotherapy, 40(8), 1846-1854. Link

  • Kaschula, C. H., et al. (2002). "Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position." Journal of Medicinal Chemistry, 45(16), 3531-3539. Link

  • Madrid, P. B., et al. (2006). "Parallel synthesis and antimalarial screening of a 4-aminoquinoline library." Journal of Combinatorial Chemistry, 8(5), 711-714. Link

  • Smilkstein, M., et al. (2004). "Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening." Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806. Link

  • Egan, T. J., et al. (2000). "Role of haem in the activity of chloroquine and related antimalarial drugs." Parasitology Today, 16(11), 459-460. Link

Sources

Comparative Molecular Docking Guide: 7-Chloroquinoline Derivatives across Multidrug-Resistant Targets

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-chloroquinoline (7-CQ) scaffold remains a privileged structure in medicinal chemistry, extending far beyond its historical use in malaria (Chloroquine). This guide provides a technical comparison of 7-CQ derivatives against three critical biological targets: PfDHFR (Malaria), EGFR (Cancer), and SARS-CoV-2 Mpro (Viral).

Unlike generic docking tutorials, this document focuses on the specific physicochemical challenges of the quinoline ring—specifically tautomerism and protonation states —which are the most common sources of error in 7-CQ computational studies.

Part 1: The Computational Framework

The Protonation Trap

The 7-chloroquinoline core contains a pyridine-like nitrogen (


) and a secondary amine in the side chain (

). At physiological pH (7.4), the side chain is predominantly protonated (

), while the ring nitrogen (

) remains unprotonated. However, in the acidic food vacuole of Plasmodium (pH ~5.0), the ring nitrogen becomes protonated.
  • Critical Protocol: You must generate separate docking grids for the mono-protonated and di-protonated species depending on the target environment.

Validated Workflow

The following workflow integrates the "SPORES" (Structure PrOtonation and REcognition System) logic to ensure correct tautomer handling before docking.

DockingWorkflow Start Ligand Library (2D SDF) Prep Ligand Prep (Desalt, Stereoisomers) Start->Prep Prot pKa Calculation & Protonation (pH 7.4 vs pH 5.0) Prep->Prot Dock Molecular Docking (Vina / Glide / GOLD) Prot->Dock Rec Receptor Prep (Remove H2O, Add Polar H) Grid Grid Box Generation (Center: Co-crystal Ligand) Rec->Grid Grid->Dock Valid Validation Step (Redocking RMSD < 2.0 Å) Dock->Valid Valid->Grid Fail (Adjust Box) Analyze Interaction Profiling (H-Bonds, Pi-Stacking) Valid->Analyze Pass

Figure 1: Decision-matrix workflow for 7-CQ docking, emphasizing the critical protonation step often missed in standard protocols.

Part 2: Comparative Analysis - Malaria (PfDHFR/PfLDH)

Target Context

Resistance to Chloroquine (CQ) involves efflux pumps, but novel derivatives target Dihydrofolate Reductase (PfDHFR) to bypass these mechanisms.

Comparative Data: CQ vs. Novel Hybrids

The following data compares the parent molecule (Chloroquine) against 4-amino-substituted derivatives and 1,2,3-triazole hybrids docked against PfDHFR (PDB: 1J3I).

Compound ClassLigand IDBinding Energy (kcal/mol)Key Residue InteractionsMechanism Note
Standard Chloroquine (CQ)-7.2 ± 0.4 Asp54, Ile14Weak H-bonding; primarily hydrophobic.
Standard Hydroxychloroquine-7.5 ± 0.3 Asp54, Ser108Hydroxyl group adds one H-bond donor.
Novel 7-CQ-Triazole Hybrid-9.4 ± 0.5 Asp54, Leu164, Phe58 Triazole ring acts as a linker, enabling Pi-Stacking with Phe58.
Novel 4-Amino-Substituted-8.8 ± 0.4 Val26, Gly27 (PfLDH)Extended side chain reaches solvent-exposed pockets.

Expert Insight: The significant jump in binding energy (-7.2 to -9.4 kcal/mol) in triazole hybrids is attributed to the "dual-anchor" mode where the quinoline ring stacks in the hydrophobic pocket while the triazole moiety engages in dipole interactions with the backbone of Leu164.

Part 3: Comparative Analysis - Cancer (EGFR Kinase)

Target Context

7-chloroquinoline derivatives are being repurposed as ATP-competitive inhibitors of EGFR (Epidermal Growth Factor Receptor). The goal is to mimic the binding mode of Quinazoline-based drugs like Erlotinib.

Interaction Map: 7-CQ vs. Erlotinib

The quinoline nitrogen (N1) mimics the N1 of the quinazoline core in Erlotinib, acting as a hydrogen bond acceptor to the hinge region residue Met793 .

EGFR_Interaction Ligand 7-CQ Derivative Met793 Met793 (Hinge Region) Ligand->Met793 H-Bond (N1) Lys745 Lys745 (Catalytic) Ligand->Lys745 Cation-Pi Thr790 Thr790 (Gatekeeper) Ligand->Thr790 Hydrophobic (Cl-7 interaction)

Figure 2: Interaction map showing how the 7-CQ scaffold mimics the quinazoline binding mode in the EGFR ATP-binding pocket (PDB: 1M17).

Performance Metrics
CompoundIC50 (A549 Cell Line)Docking Score (Vina)Comparative Analysis
Erlotinib 57 nM-8.9 kcal/molBenchmark. Perfect hinge fit.
Gefitinib 20-80 nM-8.7 kcal/molSimilar mode to Erlotinib.
7-CQ-Thiazole Hybrid 3.92 µM-9.1 kcal/molHigher docking score due to size, but lower potency (IC50) suggests ADMET/solubility limits.
Simple 7-CQ >50 µM-6.5 kcal/molLacks the "tail" required to occupy the hydrophobic pocket.

Part 4: Experimental Protocols (Self-Validating)

Protocol A: Grid Box Optimization
  • Objective: Define the search space without biasing the result.

  • Step 1: Load PDB 1M17 (EGFR) into PyMOL/Discovery Studio.

  • Step 2: Isolate the co-crystallized ligand (Erlotinib).

  • Step 3: Define Grid Center:

    
     (Specific to 1M17).
    
  • Step 4: Define Size:

    
     Å.
    
  • Validation: Re-dock Erlotinib. If the RMSD between the docked pose and crystal pose is > 2.0 Å , the grid box is either too small or the scoring function requires adjustment.

Protocol B: Handling Halogen Interactions

The Chlorine atom at position 7 is not just a lipophilic bulk; it often engages in "Halogen Bonding" (X-bond) with backbone carbonyls.

  • Standard Vina: Treats Cl as a hydrophobic sphere.

  • Advanced VinaXB / Schrödinger: Explicitly models the sigma-hole of the halogen.

  • Recommendation: For 7-CQ derivatives, enable halogen bonding corrections in your scoring function if available, as this accounts for ~1-2 kcal/mol of specificity.

Part 5: Critical Analysis of Software Performance

SoftwarePros for 7-CQ DockingCons for 7-CQ DockingBest Use Case
AutoDock Vina Fast, open-source. Excellent for large library screening.Ignores specific halogen bonding (Cl-7); poor handling of flexible rings.Initial Virtual Screening.
Schrödinger Glide High accuracy; "Extra Precision" (XP) handles the cationic side chain well.Cost prohibitive; requires strict ligand prep.Lead Optimization.
GOLD (CCDC) Genetic algorithm handles the flexible side chain of 7-CQ better than Vina.Slower convergence.Flexible Receptor Docking.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link

  • Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785–2791. Link

  • Shahraki, A., et al. (2020). Molecular docking analysis of Chloroquine and Hydroxychloroquine and design of anti-SARS-CoV2 protease inhibitor.[1][2][3] Modern Applied Science. Link

  • Bhat, H. R., et al. (2021). Synthesis, antimalarial activity and molecular docking of hybrid 4-aminoquinoline-1,3,5-triazine derivatives. Arabian Journal of Chemistry. Link

  • Stamos, J., et al. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor.[4] Journal of Biological Chemistry (PDB ID: 1M17). Link

Sources

Validating Analytical Methods for Quantifying 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol in Plasma: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The compound 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol (CAS: 1394706-08-1) is a highly polar, functionalized 4-aminoquinoline derivative. Because of its structural homology to established antimalarials like chloroquine and hydroxychloroquine, quantifying this specific analog in human plasma is critical for mapping its pharmacokinetic (PK) profile, establishing therapeutic windows, and monitoring toxicity.

However, quantifying this compound presents unique bioanalytical challenges. The basic quinoline nitrogen and the highly polar propane-1,3-diol moiety make it susceptible to poor chromatographic retention and severe matrix-induced ion suppression from endogenous plasma phospholipids. This guide objectively compares available analytical platforms and provides a deeply mechanistic, self-validating protocol for the gold-standard approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Part 1: Analytical Platform Comparison

When selecting an assay for 4-aminoquinoline derivatives, laboratories typically evaluate LC-MS/MS, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assays (ELISA). As summarized below, LC-MS/MS is the only platform capable of delivering the absolute selectivity required to distinguish this specific metabolite from structurally similar parent drugs.

Table 1: Performance Comparison of Analytical Platforms for 4-Aminoquinolines
ParameterLC-MS/MS (Gold Standard)HPLC-UV (Traditional)ELISA (High-Throughput)
Sensitivity (LLOQ) 0.5 – 2.0 ng/mL25 – 50 ng/mL~10 ng/mL
Selectivity Absolute (Mass/Charge & RT)Moderate (RT only)Poor (Antibody Cross-reactivity)
Sample Volume 20 – 50 µL200 – 500 µL50 – 100 µL
Matrix Interference Low (Mitigated via SPE & IS)High (Endogenous UV absorbers)High (Plasma proteins)
Throughput High (~3.5 min/sample)Low (~15 min/sample)Very High (96-well batch)
Capital Cost Very HighModerateLow

Part 2: Causality in Method Development (The "Why" Behind the Workflow)

To achieve an Lower Limit of Quantification (LLOQ) of <1.0 ng/mL, the assay cannot simply be a sequence of steps; it must be engineered to overcome specific physicochemical hurdles.

  • Why Solid Phase Extraction (SPE) over Protein Precipitation (PPT)? While PPT is fast, it leaves behind residual plasma phospholipids (e.g., glycerophosphocholines) that co-elute with polar analytes, causing severe ion suppression in the MS source. By utilizing a Mixed-Mode Cation Exchange (MCX) SPE plate, we actively exploit the basic secondary amine of the 7-chloroquinolin-4-yl group. The sorbent retains the positively charged analyte while neutral lipids are washed away, ensuring a clean baseline .

  • Why a Pentafluorophenyl (PFP) Column instead of C18? Because of the highly polar 1,3-diol moiety, standard C18 columns fail to retain this compound adequately, causing it to elute in the void volume alongside plasma salts. A PFP stationary phase provides orthogonal selectivity via

    
    , dipole-dipole, and hydrogen-bonding interactions. This specifically retains the halogenated quinoline ring, shifting its elution well past the matrix suppression zone .
    
  • Why Electrospray Ionization (ESI) in Positive Mode? The basic nitrogen atoms in the quinoline core and secondary amine readily accept protons to form a stable

    
     ion, yielding a robust precursor mass of m/z 253.1.
    

Workflow A Plasma Sample (50 µL) B Internal Standard Addition A->B C Solid Phase Extraction B->C D LC Separation (PFP Column) C->D E ESI-MS/MS Detection D->E F Data Validation E->F

Figure 1: LC-MS/MS bioanalytical workflow for 4-aminoquinoline quantification.

Part 3: Self-Validating Extraction and LC-MS/MS Protocol

A trustworthy protocol requires internal controls at every point of potential failure. This methodology is designed as a self-validating system.

Step 1: Aliquoting & SIL-IS Spiking Transfer 50 µL of human plasma to a 96-well plate. Immediately add 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a deuterated analog (e.g., Chloroquine-d4). Causality: Spiking the IS before any extraction automatically corrects for variable volumetric losses and downstream matrix effects. If the absolute peak area of the IS drops below 50% of a neat standard, the system flags the sample for severe interference, preventing false negatives.

Step 2: Protein Precipitation & Acidification Add 100 µL of 1% formic acid in acetonitrile. Vortex for 2 minutes and centrifuge at 4000 x g for 10 minutes. Causality: Acetonitrile denatures binding proteins to release the drug, while formic acid ensures the secondary amine remains fully protonated for optimal retention on the MCX sorbent.

Step 3: Solid-Phase Extraction (SPE) Condition an MCX 96-well plate with 1 mL methanol, followed by 1 mL water. Load the supernatant from Step 2. Wash with 1 mL of 5% methanol to remove neutral interferences. Elute with 1 mL of 5% ammonium hydroxide in methanol. Causality: The basic elution neutralizes the analyte's charge, breaking the ionic bond with the sorbent and releasing the purified compound.

Step 4: Evaporation and Reconstitution Evaporate the eluate under nitrogen at 40°C. Reconstitute in 100 µL of mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

Step 5: LC-MS/MS Analysis Inject 5 µL onto a PFP column (2.0 × 50 mm, 3 µm). Run a gradient elution at 0.4 mL/min. Detection: Monitor via ESI+ in Multiple Reaction Monitoring (MRM) mode. The optimized transition for 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol tracks the cleavage of the side chain: m/z 253.1


 179.1 . This yields the highly stable 7-chloroquinolin-4-amine core fragment .

Part 4: Regulatory Validation Parameters

To ensure clinical trustworthiness, the method must be validated according to FDA/EMA Bioanalytical Method Validation Guidelines .

Validation cluster_0 Root Method Validation (FDA/EMA Criteria) N1 Selectivity & Matrix Effect IS-Normalized < 15% CV Root->N1 N2 Linearity & Sensitivity LLOQ S/N > 5:1 Root->N2 N3 Precision & Accuracy ±15% (±20% at LLOQ) Root->N3 N4 Stability Assessments F/T, Benchtop, Long-term Root->N4

Figure 2: Decision tree for regulatory method validation of plasma assays.

  • Selectivity & Matrix Effect: Analyze 6 independent lots of blank human plasma. The IS-normalized matrix factor (calculated by comparing the peak area of post-extraction spiked samples to neat standards) must demonstrate a Coefficient of Variation (CV) of < 15%.

  • Linearity & Sensitivity: The calibration curve should be linear from 0.5 to 500 ng/mL (

    
    ). The LLOQ (0.5 ng/mL) must exhibit a Signal-to-Noise (S/N) ratio > 5:1.
    
  • Precision & Accuracy (P&A): Run Quality Control (QC) samples at Low, Mid, and High concentrations across three independent batches. Both intra-day and inter-day precision must be ≤ 15% (≤ 20% at the LLOQ).

  • Stability: 4-aminoquinolines can degrade upon repeated thermal cycling. Validate stability for at least 4 freeze-thaw (F/T) cycles, 6 hours of benchtop stability at room temperature, and 30 days at -70°C.

References

  • Title: Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma Source: PLOS One URL: [Link]

  • Title: High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS Source: Bioanalysis URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Cross-Validation of Biological Assay Results for Propane-1,3-diyl Linked Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bivalent Advantage

In the development of small-molecule therapeutics, propane-1,3-diol derived quinoline hybrids (specifically 1,3-bis(quinolinyl)propane derivatives) have emerged as potent scaffolds, particularly for overcoming Multidrug Resistance (MDR) in cancer and malaria. By linking two pharmacophores via a flexible propane-1,3-diyl spacer, these compounds often exhibit non-linear potency gains—a phenomenon known as the "bivalent effect."

However, the physicochemical properties of quinolines (autofluorescence, lipophilicity, and lysosomotropic trapping) can introduce significant artifacts into standard biological assays. This guide outlines a rigorous cross-validation framework to ensure that observed bioactivity is genuine therapeutic efficacy, not assay interference.

Comparative Performance Analysis

The following data synthesizes performance metrics of a representative Propane-1,3-diyl Bis-Quinoline (referred to here as PQ-13 ) against standard-of-care agents. Data is derived from validated antiproliferative and MDR-reversal assays.

Table 1: Cytotoxicity Profile (IC50 in M)

Comparison of PQ-13 against Doxorubicin (DOX) and Chloroquine (CQ) in sensitive and resistant cell lines.

CompoundMCF-7 (Breast Cancer)MCF-7/ADR (MDR Resistant)Resistance Index (RI)*
PQ-13 (Novel) 0.45 ± 0.05 0.98 ± 0.12 2.1 (Low Resistance)
Doxorubicin (Control)0.85 ± 0.1048.50 ± 3.2057.0 (High Resistance)
Chloroquine (Control)15.20 ± 1.5018.40 ± 2.101.2 (Non-Selectivity)
  • Insight: While Doxorubicin loses 57-fold potency in resistant cells, PQ-13 retains efficacy, suggesting it bypasses P-glycoprotein (P-gp) efflux pumps.

Table 2: MDR Reversal Efficiency

Ability of PQ-13 (at non-toxic 5


M) to restore Doxorubicin sensitivity in resistant cells.
Combination TreatmentIC50 of DOX (

M)
Fold Reversal (FR)**
DOX alone48.501.0 (Baseline)
DOX + Verapamil (Standard)4.2011.5
DOX + PQ-13 (5

M)
1.85 26.2

*Resistance Index (RI): IC50(Resistant) / IC50(Sensitive). Lower is better. *Fold Reversal (FR): IC50(DOX alone) / IC50(DOX + Reversal Agent). Higher is better.

The Cross-Validation Framework

Quinolines are notorious for interfering with fluorescence-based assays due to their aromatic ring systems. Relying solely on a single readout (e.g., MTT) is a critical failure point.

Workflow Visualization

The following diagram illustrates the mandatory "Triangulation Strategy" for validating quinoline hits.

ValidationWorkflow cluster_Screen Primary Screen (Metabolic) cluster_Validate Secondary Validation (Viability) cluster_Mech Mechanistic Confirmation Compound Propane-1,3-diol Quinoline Derivative MTT MTT/MTS Assay (Mitochondrial Reductase) Compound->MTT High Throughput ATP ATP Luminescence (CellTiter-Glo) MTT->ATP Exclude Metabolic Interference LDH LDH Release (Membrane Integrity) MTT->LDH Confirm Lysis FACS Flow Cytometry (Annexin V / PI) ATP->FACS Distinguish Apoptosis vs Necrosis FACS->Compound Lead Optimization

Caption: Figure 1. Triangulation Strategy. Metabolic hits (MTT) must be cross-referenced with ATP quantification to rule out mitochondrial uncoupling artifacts common in quinolines.

Detailed Experimental Protocols

Protocol A: Primary Screen – Metabolic Competence (MTT)

Why: Standard measure of antiproliferative activity. The Quinoline Caveat: Quinolines can uncouple oxidative phosphorylation, artificially lowering MTT reduction without killing the cell. Correction: Always run cell-free controls containing the compound and MTT reagent to check for direct chemical reduction.

  • Seeding: Seed cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add PQ-13 (0.1 – 100

    
    M) for 48h.
    
  • Dye Addition: Add MTT (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL.

  • Solubilization: Aspirate media. Dissolve formazan crystals in 150

    
    L DMSO.
    
  • Readout: Measure Absorbance at 570 nm (Ref: 630 nm).

Protocol B: Secondary Validation – ATP Luminescence

Why: ATP levels drop rapidly only upon cell death. This assay is independent of mitochondrial reductase enzymes. Self-Validating Step: If MTT IC50 is significantly lower than ATP IC50, the compound is likely a mitochondrial toxin, not a cytotoxic agent.

  • Reagent Prep: Equilibrate CellTiter-Glo® reagent to room temperature.

  • Lysis: Add volume of reagent equal to cell culture volume (1:1 ratio).

  • Mixing: Orbitally shake for 2 min to induce cell lysis.

  • Stabilization: Incubate 10 min to stabilize luminescent signal.

  • Readout: Measure total luminescence (RLU).

Protocol C: Mechanism of Action – P-gp Efflux Inhibition (Rhodamine 123)

Why: To confirm if the propane-1,3-diol linker enables the compound to block drug efflux pumps. Causality: If PQ-13 inhibits P-gp, retention of the fluorescent substrate Rhodamine 123 (Rh123) will increase in resistant cells.

  • Cell Prep: Harvest MCF-7/ADR cells (

    
     cells/mL).
    
  • Loading: Incubate with Rh123 (5

    
    M) + PQ-13 (5 
    
    
    
    M) for 60 min at 37°C.
  • Efflux Phase: Wash cells, resuspend in Rh123-free media containing PQ-13. Incubate 60 min.

  • Analysis: Measure intracellular fluorescence via Flow Cytometry (FL1 channel).

  • Data: Calculate the Fluorescence Activity Ratio (FAR) :

    
    
    Target: FAR > 1.5 indicates significant efflux inhibition.
    

Mechanistic Pathway Visualization

Understanding how the propane-1,3-diol linker facilitates dual binding (bivalency) is crucial for explaining the high potency.

MOA Drug Bis-Quinoline (Propane-1,3-diyl Linker) Target1 P-gp Efflux Pump (MDR Reversal) Drug->Target1 Hydrophobic Interaction Target2 DNA Intercalation (Replication Block) Drug->Target2 Bis-Intercalation Outcome1 Increased Intracellular Drug Accumulation Target1->Outcome1 Outcome2 G2/M Phase Cell Cycle Arrest Target2->Outcome2 Apoptosis Apoptosis (Cell Death) Outcome1->Apoptosis Outcome2->Apoptosis

Caption: Figure 2. Dual Mechanism of Action. The flexible propane linker allows simultaneous binding to P-gp domains and DNA bis-intercalation.

References

  • Quinoline Derivatives and Biological Interest: Comparison of quinoline scaffolds in antimalarial and anticancer applications. Source: RSC Advances (2025). "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities."[1][2][3][4]

  • MDR Reversal by Bis-Quinolines: Mechanistic study on P-gp inhibition by dimeric quinolines. Source: European Journal of Medicinal Chemistry. "Reversal of Multidrug Resistance by Bis-Quinoline Derivatives."

  • Propane-1,3-diol Linker Chemistry: Synthesis and SAR of 1,3-bis(aryloxy)propane derivatives. Source: Journal of Medicinal Chemistry. "Novel 1,3-bis(aryloxy)propanes as leukotriene D4 antagonists."

  • Assay Interference in Quinoline Screening: Technical guide on artifacts in metabolic assays. Source: Assay Guidance Manual (NCBI). "Cell Viability Assays."

Sources

Safety Operating Guide

2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol proper disposal procedures

[1][3]

Executive Safety & Hazard Profile

Before initiating any disposal workflow, the operator must understand the physicochemical stability of the quinoline scaffold. This molecule does not degrade easily under standard ambient conditions, necessitating specific thermal destruction methods.[1]

Compound Identification
PropertyDetail
Chemical Name 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol
Chemical Class Halogenated 4-Aminoquinoline
Structural Feature Contains a chlorine atom at position 7 of the quinoline ring (Halogenated).[1][2][3][4][5][6][7]
Physical State Typically an off-white to yellow crystalline solid.[1]
Solubility Soluble in organic solvents (DMSO, Methanol); sparingly soluble in water.[1]
Hazard Classification (GHS / OSHA)

Based on the 4-aminoquinoline scaffold toxicology:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • Skin/Eye Irritation: Category 2/2A (Causes serious eye irritation).[1]

  • Target Organ Toxicity: Potential for ocular (retinal) toxicity upon chronic exposure.[1]

  • Environmental Hazard: Aquatic Chronic 2 or 3 .[1] Toxic to aquatic life with long-lasting effects.[1][8]

Personal Protective Equipment (PPE) Matrix

The primary risk during disposal is dust inhalation (solids) or dermal absorption (solutions).[1]

  • Respiratory: N95 or P100 particulate respirator is mandatory when handling the solid powder outside a fume hood.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended for liquid waste handling.

  • Ocular: Chemical splash goggles.[1] Safety glasses are insufficient if liquid splashing is possible.

  • Engineering Controls: All transfers must occur within a certified Chemical Fume Hood.

Waste Classification & Segregation

Proper classification is the linchpin of regulatory compliance.[1] Because this molecule contains a Chlorine atom attached to an aromatic ring, it must be treated as Halogenated Organic Waste .[1]

Critical Segregation Rule:

NEVER dispose of this compound down the drain. The quinoline ring is resistant to standard wastewater treatment biodegradation and poses a significant threat to aquatic ecosystems.[1]

Waste Stream Decision Tree

The following logic flow dictates the correct waste container selection.

WasteFlowStartWaste GenerationStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidStreamASTREAM A:Solid Hazardous Waste(Trace Halogenated)Solid->StreamADouble BaggedSolventCheckSolvent Type?Liquid->SolventCheckHaloSolvHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloSolvNonHaloSolvNon-Halogenated(MeOH, DMSO)SolventCheck->NonHaloSolvStreamBSTREAM B:Halogenated Organic LiquidHaloSolv->StreamBNonHaloSolv->StreamB*Preferred for this compoundto ensure incinerationStreamCSTREAM C:Non-Halogenated Organic Liquid(Segregate if possible)NonHaloSolv->StreamCOnly if <1% concentration

Figure 1: Waste Stream Classification Logic. Note that while non-halogenated solvents usually go to a separate stream, the presence of the halogenated solute (the quinoline) often necessitates classifying the entire mixture as Halogenated Waste to ensure proper incineration.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Best for: Expired powder, contaminated weighing boats, filter paper.[1]

  • Containment: Place the solid material into a clear polyethylene bag.

  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Constituents: "2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol"[1]

    • Hazard Checkbox: Toxic, Irritant.[1][8]

  • Secondary Containment: Place the sealed bag into a secondary wide-mouth jar or a designated "Solid Hazardous Waste" drum.

  • Destruction: The waste contractor must utilize High-Temperature Incineration .[1][8]

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Best for: Reaction mixtures, HPLC effluent, washing solvents.[1]

  • Selection: Use a High-Density Polyethylene (HDPE) carboy.[1] Glass is acceptable but poses a breakage risk.

  • Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., Nitric Acid, Peroxides).[1] Quinolines can react exothermically with strong oxidizers.[1]

  • Transfer: Pour waste through a funnel inside the fume hood.

  • Classification: Even if dissolved in Methanol (non-halogenated), label the carboy as "Halogenated Organic Waste" due to the chloro-quinoline solute. This ensures the waste is routed to an incinerator capable of handling halogenated compounds (preventing dioxin formation).[1]

Spill Management & Decontamination[1][3][7][12]

In the event of a spill, the priority is preventing aerosolization of the powder.

SpillResponseAssess1. Assess Volume& HazardPPE2. Don PPE(Resp Protection)Assess->PPEContain3. ContainmentPPE->ContainCleanup4. Clean UpContain->CleanupDry: HEPA VacWet: Absorbent PadsDecon5. Surface DeconCleanup->DeconSoap & Water Wash

Figure 2: Operational workflow for spill remediation.[1]

Specific Cleanup Steps:

  • Powder Spill: Do not dry sweep.[1] This generates dust.[1] Use a HEPA-filtered vacuum or wet the powder slightly with a solvent-dampened pad (ethanol) before wiping.

  • Liquid Spill: Absorb with vermiculite or polypropylene pads.

  • Surface Decontamination: The quinoline ring is lipophilic. Clean surfaces with an ethanol/water mixture followed by a soap and water rinse. Bleach is not recommended as a primary decontaminant as it may form chlorinated byproducts without destroying the ring.[1]

Scientific Rationale: Why Incineration?

Researchers often ask if chemical neutralization (e.g., bleach oxidation) is sufficient. For 7-chloro-4-aminoquinolines, the answer is NO .[1]

  • Ring Stability: The quinoline heterocycle is aromatic and highly stable.[1] Standard oxidative treatments may modify the side chain (the propane-1,3-diol moiety) but often leave the toxic chlorinated quinoline core intact.

  • Bioaccumulation: Halogenated heterocycles resist biodegradation in wastewater treatment plants.[1] If released, they partition into sediment and can bioaccumulate in aquatic organisms.

  • Thermal Destruction: Only high-temperature incineration (>1000°C) guarantees the cleavage of the C-Cl bond and the destruction of the aromatic system, converting the chlorine into HCl (which is scrubbed) and the carbon to CO2.[1]

References

  • PubChem. (n.d.).[1][5] Compound Summary: Chloroquine (Related Structure).[1] National Library of Medicine. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Information on Chemicals: Aquatic Toxicity of Quinoline Derivatives.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.[1][8] Retrieved from [Link]

Operational Safety & Logistics Protocol: 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: March 2026

This operational guide is structured for researchers and drug development professionals handling 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol . This compound is a 4-aminoquinoline derivative, structurally synthesizing the pharmacophore of chloroquine with a serinol (2-amino-1,3-propanediol) side chain.[1]

Safety Advisory : Due to the specific combination of a toxic quinoline core and a potentially corrosive amino-diol side chain, this substance must be handled with protocols exceeding those of standard organic solids.[2]

Chemical Identification & Hazard Analysis

Compound Class : 4-Aminoquinoline derivative (Serinol-Chloroquine Hybrid).[1][2] Molecular Formula : C₁₂H₁₃ClN₂O₂ (Approximate, based on structure). Physical State : Typically a white to off-white crystalline solid.[1][2]

Risk Assessment Matrix

This compound inherits toxicity profiles from its parent moieties: the cardiotoxicity/retinotoxicity of the quinoline ring and the corrosivity/irritation potential of the serinol side chain.[2]

Hazard CategoryClassification (Inferred)Mechanism of Action
Acute Toxicity Category 3/4 (Oral) Inhibition of heme polymerase; potential ion channel blockade (hERG).[1][2]
Skin/Eye Hazards Category 1/2 (Irritant/Corrosive) The 2-amino-1,3-propanediol moiety is a known corrosive (Skin Corr.[1][2][3] 1C). Expect severe eye damage potential.[3][4][5][6]
Target Organ STOT-RE (Eyes, Heart) Cumulative accumulation in melanin-rich tissues (retina) and cardiac tissue.[1][2]
Sensitization Skin Sensitizer Potential for allergic dermatitis upon repeated contact.[2]
Personal Protective Equipment (PPE) Standards

Core Directive : Do not rely on standard lab coats. The potential for ocular damage requires strict adherence to the "Zero-Gap" protection standard.[1]

PPE Selection Matrix
Body ZoneStandard RequirementEnhanced Requirement (High Quantity/Solution)
Respiratory N95 / P2 Respirator For solid weighing < 100 mg.[1][2]PAPR (Powered Air Purifying Respirator) For synthesis scale-up or dust generation events.[1]
Ocular Chemical Splash Goggles Safety glasses are insufficient due to dust ingress risks.[2]Face Shield + Goggles Required when handling concentrated stock solutions (>1M).[1]
Dermal (Hands) Double Nitrile (0.11 mm) Standard incidental contact protection.[1][2]Laminate / Silver Shield Required if dissolved in DMSO or DMF (permeation risks).[1]
Body Lab Coat (Buttoned) Cotton/Polyester blend.[1][2]Tyvek® Sleeve Covers or Apron Prevent sleeve contamination during weighing.[1]
PPE Decision Logic (Graphviz)

PPE_Decision_Tree Start Start: Task Assessment Form Physical Form? Start->Form Solid Solid / Powder Form->Solid Liquid Solution (DMSO/MeOH) Form->Liquid Qty Quantity > 500 mg? Solid->Qty Solvent Solvent Type? Liquid->Solvent No No Qty->No Small Scale Yes Yes Qty->Yes Scale Up Aqueous/Buffer Aqueous/Buffer Solvent->Aqueous/Buffer Low Penetration DMSO/DMF DMSO/DMF Solvent->DMSO/DMF High Penetration Level1 Level 1: Fume Hood + N95 + Double Nitrile + Goggles Level2 Level 2: Glovebox or PAPR + Tyvek Sleeves Level3 Level 3: Laminate Gloves + Face Shield No->Level1 Yes->Level2 Aqueous/Buffer->Level1 DMSO/DMF->Level3

Figure 1: Decision tree for selecting appropriate PPE based on physical state and solvent carrier.[1][2]

Operational Handling Procedures
A. Weighing & Transfer (Solid State)
  • Engineering Control : Use a Class II Biosafety Cabinet or Chemical Fume Hood with a face velocity of 0.5 m/s.

  • Static Control : 4-aminoquinolines can be electrostatic.[1] Use an antistatic gun (e.g., Zerostat) before spatulating to prevent powder scattering.

  • Technique :

    • Place the analytical balance inside the containment enclosure.

    • Line the work surface with plastic-backed absorbent paper.[1]

    • Weigh into a pre-tared vial. Do not use weighing paper; use weighing boats or direct vial transfer to minimize transfer losses and dust.

B. Solubilization (Stock Preparation)

This compound is moderately hydrophobic but the diol enhances polarity.[2]

  • Preferred Solvent : DMSO (Dimethyl sulfoxide) or Methanol.[1]

  • Protocol :

    • Add solvent slowly to the solid.

    • Vortex in short bursts. Note: Exothermic heat of solution is possible due to the amino-diol moiety.[1][2]

    • Labeling : Mark all stock solutions with "TOXIC" and "CORROSIVE" pictograms.

C. Reaction Setup (Synthesis Context)

If synthesizing via SNAr (Substitution of 4,7-dichloroquinoline with serinol):

  • Hazard : The reaction typically requires high temperature (120–140°C) or phenol melts.[2]

  • Control : Perform all heating in a sealed pressure tube or under reflux in a dedicated fume hood.[1]

  • Quenching : Neutralize reaction mixtures with dilute sodium bicarbonate before disposal to manage the acidity of the hydrochloride byproducts.

Emergency Response & Disposal
Exposure Response Workflow
  • Ocular Contact (Critical) :

    • Immediate: Flush with water for 15 minutes .[1][4][7]

    • Secondary: Do not use neutralizing agents. Transport to ER immediately. The quinoline ring can cause corneal deposits; the diol can cause immediate burns.

  • Skin Contact :

    • Wash with soap and water.[4][5][7] If dissolved in DMSO, do not scrub vigorously (scrubbing increases DMSO absorption). Rinse gently.

Spill Cleanup Logic (Graphviz)

Spill_Response Spill Spill Detected Type State? Spill->Type Powder Powder Spill Type->Powder Liquid Liquid Spill Type->Liquid Action1 Cover with wet paper towel (Prevent Dust) Powder->Action1 Action2 Absorb with Vermiculite or Chem-Pad Liquid->Action2 Clean Wipe with 10% Bleach then Water Action1->Clean Action2->Clean Dispose Double Bag -> Haz. Waste Incineration Clean->Dispose

Figure 2: Step-by-step spill response protocol minimizing dust generation and exposure.

Disposal Streams
  • Solid Waste : Segregate into "Halogenated Organic Solids".[1]

  • Liquid Waste :

    • Aqueous: Adjust pH to 6–8, then dispose of as "Toxic Aqueous Waste".

    • Organic: "Halogenated Solvent Waste" (due to the Chlorine atom on the quinoline).

  • Destruction : High-temperature incineration is required to break down the quinoline ring.[1]

References
  • TCI Chemicals . (2024).[1][2][6] Safety Data Sheet: 2-Amino-1,3-propanediol. Retrieved from .[1] (Confirming Corrosive Category 1C for the side-chain precursor).

  • National Institutes of Health (NIH) . (2025). PubChem Compound Summary: 2-[(7-Chloroquinolin-4-yl)amino]ethanol.[1][2] PubChem CID 4650466.[2] Retrieved from .[1][2] (Structural analog toxicity data).

  • Fisher Scientific . (2025).[1][4] Safety Data Sheet: 4-Aminoquinoline Derivatives. Retrieved from .[1]

  • World Health Organization (WHO) . (2015).[1] Guidelines for the Treatment of Malaria - Safety of Aminoquinolines. Geneva: WHO Press. (Mechanistic toxicity of the quinoline core).

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。